Cinnamyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-chloroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175315 | |
| Record name | Cinnamyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |
| Record name | Cinnamyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | trans-Cinnamyl chloride | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
21087-29-6, 2687-12-9 | |
| Record name | Cinnamyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |
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| Record name | Cinnamyl chloride | |
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| Record name | Benzene, (3-chloro-1-propen-1-yl)- | |
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| Record name | Cinnamyl chloride | |
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| Record name | (3-chloroprop-1-enyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |
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| Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL CHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I1ADL56TX | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cinnamyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl chloride, (3-chloro-1-phenyl-1-propene), is a versatile organic compound widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals.[1] Its reactivity, characterized by the presence of an allylic chloride functional group, makes it a valuable precursor for a variety of organic transformations. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for property determination, and a discussion of its chemical reactivity and stability. All quantitative data is presented in structured tables for clarity, and key chemical pathways and experimental workflows are visualized using DOT language diagrams.
Physical and Chemical Properties
This compound is a colorless to yellow-brown liquid at room temperature with a pungent, irritating odor.[2][3][4] It is a combustible material and is known to be a lachrymator, causing irritation to the eyes, skin, and respiratory system.[1][3][5][6]
Quantitative Data Summary
The physical and chemical properties of this compound have been compiled from various sources and are summarized in the table below. Discrepancies in reported values, particularly for melting and boiling points, may arise from different experimental conditions (e.g., pressure) or the presence of different isomers (cis vs. trans).
| Property | Value |
| Molecular Formula | C₉H₉Cl[5][7][8] |
| Molecular Weight | 152.62 g/mol [5][7][8][9][10] |
| CAS Number | 2687-12-9 (for the mixture or trans-isomer)[5][9][10] |
| Appearance | Colorless to light yellow or yellow-brown liquid[4][5][11] |
| Melting Point | -19 °C[5][6][10]; 7 °C[2][12]; 8 °C[12] |
| Boiling Point | 108 °C at 12 mmHg[5][6][10][11]; 120-126 °C at 15 mmHg[2][12]; 51-53 °C at 0.1 torr[4][9] |
| Density | 1.096 g/mL at 25 °C[5][6][10]; 1.100 g/cm³ at 20 °C[4][9] |
| Refractive Index (n²⁰/D) | 1.584[5][6][10] |
| Water Solubility | 0.2 g/L at 20 °C (practically insoluble)[1][5][6][11] |
| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform.[3][4] |
| Vapor Pressure | 2 Pa at 20 °C[5][6]; 0.0614 mmHg at 25°C[2] |
| Flash Point | 79 °C (174.2 °F)[1][2][11][12] |
Chemical Reactivity and Stability
Stability
This compound is stable under normal storage conditions, typically in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3] It is sensitive to moisture and should be stored under an inert atmosphere.[12] The compound is incompatible with strong oxidizing agents, bases, amines, and finely powdered metals.[1] Upon heating, it can form explosive mixtures with air, and thermal decomposition may release irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][13]
Reactivity and Nucleophilic Substitution
The primary reactivity of this compound stems from its nature as an allylic halide. The chlorine atom is a good leaving group, and the adjacent carbon-carbon double bond stabilizes the resulting carbocation intermediate through resonance. This structure makes this compound highly susceptible to nucleophilic substitution (Sₙ) reactions.
These reactions can proceed through two main competing mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).[14][15]
-
Sₙ1 Mechanism: Involves a two-step process where the leaving group departs first to form a resonance-stabilized allylic carbocation. This intermediate is then attacked by the nucleophile. This pathway is favored in polar protic solvents.
-
Sₙ2 Mechanism: A one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism results in an inversion of stereochemistry.[15]
This compound's ability to undergo these reactions makes it a key starting material. For instance, it reacts with aryl and alkenylgold(I) phosphanes in the presence of a palladium catalyst to yield α-substitution products.[7]
Caption: Generalized Sₙ1 and Sₙ2 reaction pathways for this compound.
Experimental Protocols
Accurate determination of physical properties is critical for the safe handling, application, and quality control of chemical substances. Below are generalized, detailed methodologies for key experiments.
Synthesis of this compound from Cinnamyl Alcohol
While various methods exist, a common laboratory synthesis involves the chlorination of cinnamyl alcohol using a chlorinating agent like thionyl chloride (SOCl₂).
Protocol:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas trap (e.g., a drying tube or a bubbler leading to a basic solution to neutralize evolved HCl and SO₂ gas). The entire apparatus must be dry.
-
Reagents: In a fume hood, charge the flask with cinnamyl alcohol dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur, accompanied by gas evolution.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. If necessary, gently heat the mixture to reflux for a specified period to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture. Carefully and slowly pour the mixture over crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying & Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Determination of Boiling Point (Micro-Capillary Method)
This method is suitable for small quantities of liquid.
Protocol:
-
Sample Preparation: Add 2-3 mL of the this compound sample into a small test tube.
-
Capillary Setup: Take a capillary tube (sealed at one end) and place it into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker containing paraffin (B1166041) oil) ensuring the rubber band is above the oil level.[16]
-
Observation: Heat the bath gently and stir to ensure uniform temperature distribution.[8] Observe the capillary tube. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary.
-
Measurement: Note the temperature at which a rapid and continuous stream of bubbles emerges.[11][16] Then, turn off the heat and allow the apparatus to cool slowly.
-
Final Reading: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[16] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Caption: Step-by-step experimental workflow for determining boiling point.
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and purity confirmation.
-
¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the aromatic protons (in the range of 7.0-7.6 ppm), the vinylic protons (6.3-6.6 ppm), and the methylene (B1212753) protons (CH₂Cl) adjacent to the chlorine (around 4.2 ppm).[17]
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and double bond, C=C stretching of the aromatic ring and the alkene, and the C-Cl stretching frequency.
Safety and Handling
This compound is a hazardous substance that must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[1][12] It is also harmful if swallowed and fatal if inhaled.[1][12][18] It is a known lachrymator and may cause allergic skin reactions.[1][3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[1][3] Recommended storage temperature is often between 2-8°C.[5][6][10]
-
Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with dry earth, sand, or other non-combustible material and transfer it to a sealed container for disposal.[4]
References
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- 3. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(2687-12-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. phillysim.org [phillysim.org]
- 7. This compound | 2687-12-9 [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. This compound(21087-29-6) 1H NMR spectrum [chemicalbook.com]
- 18. echemi.com [echemi.com]
cinnamyl chloride CAS number and molecular weight
An In-depth Technical Guide to Cinnamyl Chloride
Abstract
This compound, a versatile organic compound, serves as a crucial intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, key applications in research and drug development, and essential safety and handling guidelines. Furthermore, it explores the biological activities of related cinnamyl compounds, illustrating their interaction with significant cellular signaling pathways. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic odor. It is structurally characterized by a benzene (B151609) ring attached to a propenyl chloride group. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2687-12-9 | |
| Molecular Formula | C₉H₉Cl | [1] |
| Molecular Weight | 152.62 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | -19 °C (lit.) | |
| Boiling Point | 108 °C at 12 mmHg (lit.) | |
| Density | 1.096 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.584 (lit.) | |
| Flash Point | 79 °C (174.2 °F) - closed cup | |
| Water Solubility | Low | [2] |
| Storage Temperature | 2-8°C |
Synthesis of this compound
This compound can be effectively synthesized from cinnamyl alcohol by reaction with thionyl chloride. This method is suitable for industrial production due to its simplicity and high yield.[3]
Experimental Protocol: Synthesis from Cinnamyl Alcohol
Materials:
-
Cinnamyl alcohol
-
Thionyl chloride (SOCl₂)
-
Ice bath
-
Reaction flask with a dropping funnel and magnetic stirrer
-
Tail gas absorption apparatus containing a dilute sodium carbonate solution
Procedure:
-
Equip a reaction flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice bath to maintain a low temperature.
-
Add cinnamyl alcohol to the reaction flask.
-
Slowly add thionyl chloride dropwise from the dropping funnel into the flask containing cinnamyl alcohol while stirring continuously. Maintain the reaction temperature below 10°C. The molar ratio of cinnamyl alcohol to thionyl chloride should be approximately 1:1.2.
-
During the addition, hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases are evolved. These waste gases must be directed to a tail gas absorption apparatus containing a sodium carbonate or sodium bicarbonate solution to neutralize them.[3]
-
After the complete addition of thionyl chloride, allow the reaction mixture to stir for an additional 3-4 hours at room temperature to ensure the reaction goes to completion.[3]
-
After the reaction, allow the mixture to stand for 2-3 hours for phase separation. The upper layer contains the crude this compound.[3]
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Chemical Reactivity and Applications
This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of its allylic chloride group, which makes it susceptible to nucleophilic substitution reactions.
-
Pharmaceutical Intermediates: It is a common intermediate in the synthesis of pharmaceuticals, including calcium channel blockers like flunarizine.[3]
-
Natural Product Synthesis: this compound has been utilized in the enantioselective total synthesis of bioactive marine diterpenes, such as helioporins C and E.
-
Cross-Coupling Reactions: It reacts regioselectively with aryl and alkenylgold(I) phosphanes in the presence of a palladium catalyst to yield α-substitution products, demonstrating its utility in forming carbon-carbon bonds.
-
Grignard Reagents: this compound can be used to prepare the corresponding Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds in complex molecule synthesis.[4]
Biological Activity of Cinnamyl Derivatives and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly cinnamaldehyde (B126680), exhibit significant biological activity. These compounds can modulate multiple signaling pathways that are critical in the context of cancer and inflammation.[5][6]
Key affected pathways include:
-
NF-κB Signaling: Cinnamaldehyde has been shown to inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that regulates genes involved in inflammation, cell survival, and angiogenesis.[5] This inhibition often occurs by preventing the degradation of IκB, which sequesters NF-κB in the cytoplasm.[5]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are involved in cellular responses to stress and inflammation. Cinnamaldehyde can suppress these pathways, contributing to its anti-inflammatory effects.[6]
-
JAK/STAT3 Pathway: This pathway is crucial for cell proliferation and survival. Cinnamaldehyde can inhibit the activity of the JAK/STAT3 pathway, which is often overactive in cancer cells.[6]
-
Nrf2 Pathway: Cinnamaldehyde can activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.[7]
Diagram of NF-κB Pathway Inhibition
Caption: Cinnamaldehyde inhibits the NF-κB signaling pathway by targeting the IKK complex.
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
| Technique | Key Data Points | Reference |
| ¹H NMR | δ (ppm): 7.54-7.08 (m, 5H, Ar-H), 6.60 (d, 1H, =CH), 6.30 (dt, 1H, =CH-CH₂), 4.20 (d, 2H, -CH₂Cl). J(B,C)=15.6Hz, J(C,D)=6.6Hz. | [8] |
| ¹³C NMR | Spectral data available, typically showing signals for aromatic carbons, vinylic carbons, and the methylene (B1212753) chloride carbon. | [9] |
| IR | Infrared spectra are available for identifying functional groups. | [10] |
| MS (GC-MS) | Mass spectra are available for molecular weight confirmation and fragmentation analysis. |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Category | Description | Precautionary Statements |
| Health Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled. May cause allergy or asthma symptoms. | P260, P280, P304+P340, P305+P351+P338, P310 |
| Fire Hazards | Combustible liquid. | P210 - Keep away from heat, sparks, open flames.[2] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear suitable protective clothing, gloves, and eye/face protection. | Handle in accordance with good industrial hygiene and safety practice. |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Keep refrigerated (2-8°C). Store locked up.[2] | Store away from incompatible materials. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] | Do not release into the environment. |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(21087-29-6) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. CINNAMOYL CHLORIDE(17082-09-6) IR Spectrum [m.chemicalbook.com]
Cinnamyl Chloride Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cinnamyl chloride in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for solubility assessment in a research and development context.
Core Data Presentation: Solubility of this compound
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 0.2 g/L | 20 |
| Ethanol | C₂H₅OH | Soluble[1][2] | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Soluble[2][3] | Not Specified |
| Chloroform | CHCl₃ | Soluble[2][3] | Not Specified |
| Acetone | (CH₃)₂CO | Soluble[4][5] | Not Specified |
| Benzene | C₆H₆ | Soluble[5] | Not Specified |
| Formic Acid | HCOOH | Soluble[5] | Not Specified |
| Methanol | CH₃OH | Soluble[4] | Not Specified |
| 2-Propanol | C₃H₈O | Soluble[4] | Not Specified |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[4] | Not Specified |
It is important to note that this compound is insoluble in water[2].
Experimental Protocol: Determination of this compound Solubility
The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent of interest.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to ±0.1 mg)
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Vials with airtight caps
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid/liquid phase should be clearly visible.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check if the undissolved portion remains to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
-
Sample Dilution and Analysis:
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or GC method to determine the concentration of this compound in the sample.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Safety Precautions: this compound is a corrosive and lachrymatory substance. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Mandatory Visualization: Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the assessment and application of this compound solubility data in a research and drug development setting.
Caption: Workflow for this compound Solubility Assessment.
References
- 1. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound, 95% trans, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. This compound | CAS#:21087-29-6 | Chemsrc [chemsrc.com]
cinnamyl chloride spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of Cinnamyl Chloride
This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.08 - 7.54 | m | - | Ar-H |
| 6.60 | d | 15.6 | =CH -CH₂Cl |
| 6.30 | dt | 15.6, 6.6 | Ph-CH = |
| 4.20 | d | 6.6 | -CH₂Cl |
Data sourced from ChemicalBook.[1][2]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum indicates the different carbon environments within the this compound molecule. The spectrum was recorded in CDCl₃.
| Chemical Shift (δ) ppm | Assignment |
| 135.9 | Quaternary Ar-C |
| 134.5 | Ph-C H= |
| 128.7 | Ar-C H |
| 128.2 | Ar-C H |
| 126.6 | Ar-C H |
| 123.3 | =C H-CH₂Cl |
| 45.1 | -C H₂Cl |
Data interpretation based on typical chemical shifts and data from SpectraBase.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3020 | C-H Stretch | Aromatic/Vinylic C-H |
| ~1650 | C=C Stretch | Alkene |
| ~1600, 1490, 1450 | C=C Stretch | Aromatic Ring |
| ~970 | C-H Bend | trans-Alkene out-of-plane bend |
| ~750 | C-H Bend | Monosubstituted Aromatic out-of-plane bend |
| ~690 | C-Cl Stretch | Alkyl Halide |
Data interpretation based on characteristic IR absorption frequencies.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 154 | 6.5 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 152 | 19.9 | [M]⁺ (Molecular Ion, due to ³⁵Cl) |
| 117 | 100.0 | [M-Cl]⁺ (Base Peak) |
| 116 | 13.8 | [M-HCl]⁺ |
| 115 | 33.2 | [C₉H₇]⁺ |
| 91 | 14.3 | [C₇H₇]⁺ (Tropylium ion) |
Data sourced from ChemicalBook.[2]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
Sample Preparation
For all spectroscopic techniques, ensure the sample of this compound is pure to avoid interference in the spectra. This compound is a liquid at room temperature.[6]
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[7]
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).[8]
-
Analysis : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
IR Spectroscopy
-
Technique : For a liquid sample like this compound, the "neat" spectrum method is most straightforward.[9]
-
Sample Preparation : Place one or two drops of the pure liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[5][9]
-
Analysis : Place the salt plate sandwich in the sample holder of the FT-IR spectrometer and acquire the spectrum. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.[5]
Mass Spectrometry
-
Ionization Method : Electron Impact (EI) ionization is a common method for volatile, small organic molecules like this compound.[10]
-
Sample Introduction : The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[10]
-
Analysis : The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11] The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[10][11]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation and confirmation of this compound using the described spectroscopic methods.
Caption: Workflow for spectroscopic identification of this compound.
References
- 1. This compound(21087-29-6) 1H NMR [m.chemicalbook.com]
- 2. This compound(21087-29-6) MS spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound(21087-29-6) IR Spectrum [chemicalbook.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. webassign.net [webassign.net]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Allyl Chloride Group
Abstract
Allyl chloride (3-chloroprop-1-ene) is a highly versatile and reactive organic compound, serving as a critical building block in the synthesis of numerous industrial and pharmaceutical products.[1] Its unique reactivity is conferred by the proximate arrangement of a carbon-carbon double bond and a carbon-chlorine single bond. This guide provides a comprehensive technical overview of the electronic structure of the allyl chloride group and the various reaction pathways it undergoes, including nucleophilic substitutions, radical reactions, electrophilic additions, and organometallic transformations. Quantitative data on reaction kinetics and bond energies are summarized, detailed experimental protocols for key transformations are provided, and reaction mechanisms are visually represented to facilitate a deeper understanding for professionals in chemical research and development.
Core Principles: Molecular Structure and Electronic Effects
Allyl chloride's chemical behavior is a direct consequence of its electronic structure. The molecule consists of a three-carbon chain with a double bond between C1 and C2, and a chlorine atom attached to the C3 carbon (the "allylic" position). This arrangement leads to several key effects that enhance its reactivity compared to its saturated analogue, n-propyl chloride.
-
Weakened C-Cl Bond: The adjacent π-system of the double bond influences the σ-bond of the allylic carbon-chlorine, making it weaker and more susceptible to cleavage.[2]
-
Resonance Stabilization: The most significant factor governing allyl chloride's reactivity is the ability of the adjacent π-bond to stabilize intermediates.
-
SN1 Reactions: In a unimolecular substitution, the departure of the chloride ion generates an allylic carbocation. This cation is not localized on a single carbon; rather, the positive charge is delocalized over both C1 and C3 through resonance, significantly lowering the activation energy for its formation.[3][4]
-
SN2 Reactions: In a bimolecular substitution, the π-system of the double bond can overlap with the p-orbitals in the 5-coordinate transition state, lowering its energy and thus accelerating the reaction rate.[4][5]
-
Radical Reactions: Similarly, a radical formed at the allylic position by abstraction of a hydrogen atom is resonance-stabilized, which is a key feature of free-radical allylic halogenation.[6][7]
-
Nucleophilic Substitution Reactions
Allyl halides are excellent substrates for nucleophilic substitution reactions, proceeding readily through both SN1 and SN2 pathways, and also exhibiting a unique pathway known as SN2'.[8]
SN1 Mechanism
Secondary and tertiary allylic halides, or primary halides under appropriate solvent conditions, can undergo SN1 reactions. The rate-determining step is the formation of the resonance-stabilized allylic carbocation. A key consequence is that the incoming nucleophile can attack at either end of the allylic system (C1 or C3), potentially leading to a mixture of constitutional isomers.[8][9]
SN2 and SN2' Mechanisms
Primary allyl halides like allyl chloride readily undergo SN2 reactions. The reaction is notably faster than for corresponding saturated alkyl halides; for instance, allyl chloride reacts with iodide in acetone (B3395972) over 800 times faster than n-propyl chloride.[9] This rate enhancement is attributed to electronic factors stabilizing the transition state and reduced steric hindrance.[9]
In addition to the direct SN2 displacement at the α-carbon (C3), a competing pathway, SN2', can occur where the nucleophile attacks the γ-carbon (C1). This attack proceeds with a concerted shift of the double bond and displacement of the leaving group from the α-carbon.[8]
Radical Substitution Reactions
While alkenes typically undergo electrophilic addition with halogens at low temperatures, high temperatures (e.g., 400-500 °C) or radical initiators favor allylic substitution.[6] The industrial synthesis of allyl chloride is achieved through the high-temperature chlorination of propene, which proceeds via a free-radical chain mechanism.[10]
The mechanism involves three key stages:
-
Initiation: Homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•).[6]
-
Propagation: A chlorine radical abstracts an allylic hydrogen from propene to form HCl and a resonance-stabilized allyl radical. This allyl radical then reacts with another Cl₂ molecule to form allyl chloride and a new chlorine radical, which continues the chain.[6][7]
-
Termination: The reaction ceases when two radicals combine.[6]
Other Key Reactions
Electrophilic Addition
Like other alkenes, allyl chloride can undergo electrophilic addition across its double bond. For example, reaction with hydrogen halides (H-X) can occur.[10] The reaction proceeds via a carbocation intermediate, and because the initial protonation can lead to a resonance-stabilized allylic cation, a mixture of 1,2- and 1,4-addition products can be formed.[11]
Organometallic Chemistry
Allyl chloride readily reacts with magnesium metal to form the corresponding Grignard reagent, allylmagnesium chloride.[12] This reaction is often performed in an ether solvent like diethyl ether or tetrahydrofuran.[12][13] Allylic Grignard reagents are highly reactive nucleophiles used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[14]
Conversion to Epichlorohydrin
The vast majority of commercially produced allyl chloride is used as a precursor to epichlorohydrin.[1] This conversion is achieved through a reaction with hypochlorous acid to form glycerol (B35011) dichlorohydrins, followed by dehydrochlorination with a base.[10] Epichlorohydrin is a key monomer in the production of epoxy resins.
Quantitative Data Summary
Quantitative analysis of reaction rates and bond energies underscores the unique reactivity of the allyl group.
Table 1: Relative SN2 Reaction Rates
| Substrate | Relative Rate (with I⁻ in acetone) | Reference |
|---|---|---|
| n-Propyl Chloride | 1 | [9] |
| Allyl Chloride | 800+ |[9] |
Table 2: Bond Dissociation and Reaction Energies
| Process | Energy (kcal/mol) | Description | Reference |
|---|---|---|---|
| C-Cl Bond Fission | ~81 | Approximate C-Cl homolytic bond dissociation enthalpy (BDE). | [15][16] |
| Fast C-Cl Fission | 16 - 60 | Translational energy released in photodissociation, indicating an excited state pathway. | [17] |
| Slow C-Cl Fission | 0 - 15 | Translational energy released, attributed to dissociation from the ground state after internal conversion. |[17] |
Experimental Protocols
Protocol: Synthesis of Allyl Chloride from Allyl Alcohol
This protocol describes a laboratory-scale synthesis using a copper(I) chloride catalyst for high yield.[18]
Materials:
-
Allyl alcohol (100 ml)
-
Concentrated Hydrochloric Acid (150 ml)
-
Copper(I) Chloride (2 g, freshly prepared)
-
Concentrated Sulfuric Acid (50 ml)
-
Anhydrous Calcium Chloride
-
Ice-water bath, 1000 ml round-bottomed flask, reflux condenser, separatory funnel, distillation apparatus.
Procedure:
-
Place 100 ml of allyl alcohol, 150 ml of concentrated HCl, and 2 g of CuCl into a 1000 ml round-bottomed flask fitted with a reflux condenser.
-
Cool the flask in an ice-water bath.
-
Slowly add 50 ml of concentrated sulfuric acid dropwise through the top of the condenser, shaking the flask frequently to ensure mixing.
-
After the addition is complete, allow the reaction mixture to stand for 30 minutes to complete the separation of the allyl chloride layer.
-
Separate the upper layer of crude allyl chloride using a separatory funnel.
-
Wash the crude product with twice its volume of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the final product by distillation, collecting the fraction that boils at 46-47 °C. The expected yield is over 90%.[18]
Protocol: Williamson Ether Synthesis of Allyl Decyl Ether
This solvent-free protocol illustrates a typical SN2 reaction of allyl chloride.[19]
Materials:
-
1-Decanol (166 mg, 1.05 mmol)
-
Allyl bromide (0.35 ml, 4.04 mmol) - Note: Allyl chloride can also be used, though reaction times may vary.
-
Potassium hydroxide (B78521) (KOH) (1 solid pellet, ~120 mg, 2 mmol)
-
Tetrabutylammonium iodide (TBAI) (5 mol%, as a phase-transfer catalyst)
Procedure:
-
Combine 1-decanol, allyl bromide, one pellet of solid KOH, and TBAI in a small reaction vessel.
-
Stir the heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 16 hours.
-
Upon completion, remove the excess allyl bromide by distillation under reduced pressure.
-
Load the remaining mixture onto a small pad of silica (B1680970) gel.
-
Elute the product using a hexane:ethyl acetate (B1210297) (95:5) solvent system to yield the purified allyl decyl ether.
References
- 1. Allyl chloride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Video: Radical Substitution: Allylic Chlorination [jove.com]
- 7. Allyl chloride can be produced by many different methods. The most common.. [askfilo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 10. chemcess.com [chemcess.com]
- 11. 5.9 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 12. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 13. US2959598A - Allyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 17. works.swarthmore.edu [works.swarthmore.edu]
- 18. prepchem.com [prepchem.com]
- 19. ias.ac.in [ias.ac.in]
Cinnamyl Chloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cinnamyl chloride ((3-chloro-1-propenyl)benzene) is a versatile chemical intermediate used in the synthesis of fragrances, pharmaceuticals, and other organic compounds. As a reactive benzylic halide, its stability is a critical consideration for ensuring the quality, safety, and efficacy of downstream products. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, known incompatibilities, and analytical methodologies for assessing its degradation.
This document summarizes key stability data, outlines experimental protocols for stability-indicating analyses, and provides visual representations of degradation pathways and experimental workflows to support researchers and drug development professionals in the safe and effective handling of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉Cl | [1] |
| Molecular Weight | 152.62 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent, irritating | [2] |
| Boiling Point | 108 °C at 12 mmHg | [3] |
| Melting Point | -19 °C | [3] |
| Density | 1.096 g/mL at 25 °C | |
| Solubility in Water | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [2] |
| Flash Point | 79 °C | [5] |
Stability Profile
This compound is a reactive molecule susceptible to degradation under various conditions. The primary degradation pathways include hydrolysis, thermal decomposition, and photodegradation.
Hydrolytic Stability
The hydrolysis of this compound can be represented by the following reaction:
C₆H₅CH=CHCH₂Cl + H₂O → C₆H₅CH=CHCH₂OH + HCl
Further oxidation of the resulting cinnamyl alcohol can lead to the formation of cinnamaldehyde (B126680) and cinnamic acid.
Thermal Stability
This compound is combustible and can decompose upon heating. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. While specific degradation kinetics are not available, it is recommended to avoid exposure to high temperatures.
Photostability
This compound is sensitive to light and should be stored in light-resistant containers[4]. Photodegradation can lead to the formation of various byproducts. Studies on the related compound, cinnamyl alcohol, have shown that photodegradation can proceed via radical-mediated pathways, leading to the formation of cinnamaldehyde, benzaldehyde, and cinnamic acid[7].
Storage and Handling
Proper storage and handling are crucial for maintaining the stability and purity of this compound.
Recommended Storage Conditions
Based on safety data sheets and supplier recommendations, the following storage conditions are advised:
-
Temperature: Store in a cool, dry, well-ventilated area. Refrigeration at 2-8°C is often recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
-
Container: Use tightly sealed, light-resistant containers.
-
Location: Store away from heat, sparks, and open flames.
Incompatible Materials
This compound is incompatible with a range of substances that can accelerate its degradation. Contact with these materials should be avoided:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Bases (e.g., amines, alkalis): Can promote elimination and substitution reactions.
-
Metals: Finely powdered metals can be reactive.
-
Water/Moisture: Leads to hydrolysis[4].
-
Alcohols: Can undergo solvolysis reactions.
Stabilization
Commercial preparations of this compound are often stabilized with sodium carbonate to neutralize any acidic impurities, such as HCl, that may form during storage and catalyze further decomposition.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Studies
A general protocol for forced degradation studies of this compound is outlined below. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation[8].
5.1.1 Hydrolytic Degradation
-
Acidic Conditions: Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and treat with 0.1 M HCl. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) to accelerate degradation.
-
Basic Conditions: Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH. Monitor the reaction closely as degradation is expected to be rapid.
-
Neutral Conditions: Reflux this compound in water, potentially with a co-solvent to aid solubility.
5.1.2 Oxidative Degradation
-
Treat a solution of this compound with a 3% solution of hydrogen peroxide (H₂O₂). The reaction is typically performed at room temperature.
5.1.3 Thermal Degradation
-
Expose solid or liquid this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period in a calibrated oven.
5.1.4 Photodegradation
-
Expose a solution of this compound to UV light (e.g., 254 nm or 365 nm) or a broad-spectrum light source as per ICH Q1B guidelines. A control sample should be kept in the dark to differentiate between thermal and photodegradation.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation studies of this compound.
Stability-Indicating Analytical Methods
5.2.1 High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products and process-related impurities. Based on a method for a related compound, the following conditions can be a starting point for method development[4]:
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., Atlantis dC18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to resolve all peaks (e.g., starting with a higher percentage of A and increasing B over time) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Detection | UV at 254 nm or Diode Array Detector (DAD) for peak purity analysis |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
5.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and degradation products.
Table 3: Example GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250°C (Split/Splitless mode) |
| Oven Program | Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to elute all components. |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
The following diagram illustrates a potential degradation pathway for this compound.
Caption: Potential degradation pathway of this compound.
Conclusion
This compound is a reactive compound requiring careful handling and storage to maintain its stability and purity. Degradation can occur through hydrolysis, thermal decomposition, and photodegradation. Adherence to recommended storage conditions, including refrigeration, inert atmosphere, and protection from light, is essential. The use of stabilizers like sodium carbonate can further enhance its shelf life.
For researchers and drug development professionals, a thorough understanding of these stability aspects and the implementation of robust, validated stability-indicating analytical methods are critical for ensuring the quality and safety of materials and final products derived from this compound. The experimental protocols and data presented in this guide provide a framework for establishing appropriate stability programs for this important chemical intermediate.
References
- 1. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. This compound CAS#: 2687-12-9 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Hazards and Safe Handling of Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Cinnamyl chloride, a versatile reagent in organic synthesis, presents significant health and safety challenges that necessitate rigorous handling protocols. This technical guide provides a comprehensive overview of its hazards, supported by quantitative data, and outlines detailed procedures for its safe use in a laboratory setting. Adherence to these guidelines is critical to mitigate risks for researchers and ensure a safe working environment.
Physicochemical and Toxicological Properties
A thorough understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl | [1] |
| Molecular Weight | 152.62 g/mol | [1] |
| Appearance | Yellow to yellow-brown liquid | [1][2] |
| Melting Point | -19 °C | [3] |
| Boiling Point | 108 °C at 12 mmHg | [2] |
| Density | 1.096 g/mL at 25 °C | [3] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3] |
| Solubility | 0.2 g/L in water (20 °C) | [2] |
| Refractive Index | n20/D 1.584 | [3] |
Table 2: Toxicological Data
| Endpoint | Species | Value | Reference |
| LC50 (Inhalation) | Rat | 29 mg/m³/4h | [1][2] |
| LC50 (Aquatic) | Carp (Cyprinus carpio) | 12 mg/L/96h | [4] |
| EC50 (Aquatic) | Water flea (Daphnia magna) | 20 mg/L | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its primary hazards include acute toxicity, corrosivity, and its potential as a sensitizer.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1/1B | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Note: The GHS classification is an aggregation from multiple sources and may vary slightly between suppliers.[1][4][5][6][7]
Experimental Protocols and Safety Precautions
Strict adherence to established safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions and procedures.
Engineering Controls
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][8] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5][7]
Personal Protective Equipment (PPE)
Appropriate PPE is the final line of defense against exposure. The following must be worn at all times when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[6][9] A lab coat and closed-toe shoes are also required. For larger quantities, consider wearing an impervious apron or suit.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][6]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[5] Use non-sparking tools to prevent ignition.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Keep refrigerated at 2-8°C for long-term storage.[2][3] Store away from incompatible materials such as strong oxidizing agents, bases, amines, and finely powdered metals.[7][8]
Spill and Emergency Procedures
-
Spill: In the event of a spill, evacuate the area immediately.[6] Remove all sources of ignition.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5][7] Do not use a direct water stream, as it may spread the fire. Firefighters should wear self-contained breathing apparatus (SCBA).[7]
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][6]
-
Logical Relationship of Hazards and Precautions
The following diagram illustrates the direct relationship between the inherent hazards of this compound and the necessary safety precautions that must be implemented to mitigate these risks.
Caption: Logical workflow from this compound hazards to corresponding safety precautions.
References
- 1. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2687-12-9 [chemicalbook.com]
- 3. シンナミルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Synthesis of Cinnamyl Chloride from Cinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis of cinnamyl chloride from cinnamyl alcohol. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals.[1][2] This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes a representative synthetic workflow.
Core Synthesis Routes
The conversion of cinnamyl alcohol to this compound is a fundamental substitution reaction where the hydroxyl group is replaced by a chlorine atom. The most common and effective methods employ chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and hydrochloric acid (HCl). Each method offers distinct advantages and disadvantages concerning yield, reaction conditions, and substrate compatibility.[3]
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the most frequently employed methods for the synthesis of this compound from cinnamyl alcohol, allowing for a direct comparison of their key parameters.
| Method | Chlorinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Thionyl Chloride | SOCl₂ | Pyridine (B92270) | Chloroform (B151607) | Ice-bath | 3.5 | 85.5 | [1] |
| Thionyl Chloride | SOCl₂ | Triethylamine | Not specified | Not specified | Not specified | 87.9 | [1] |
| Thionyl Chloride | SOCl₂ | Liquefied Ammonia | Not specified | Not specified | Not specified | 90.5 | [1] |
| Thionyl Chloride | SOCl₂ | None (solvent-free) | None | < 15 | Not specified | 90.5 | [1] |
| Phosphorus Trichloride | PCl₃ | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Concentrated Hydrochloric Acid | HCl | Not specified | Not specified | Not specified | Not specified | Quantitative | [5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures and offer a foundation for laboratory implementation.
Method 1: Synthesis using Thionyl Chloride and Pyridine
This method is a widely used laboratory-scale procedure that typically affords high yields of the desired product.[1] Pyridine acts as a base to neutralize the HCl gas generated during the reaction.
Materials:
-
Cinnamyl alcohol (0.2 mol, 26.8 g)
-
Thionyl chloride (0.24 mol, 28.6 g)
-
Pyridine (21 mL)
-
Chloroform
-
Anhydrous sodium sulfate
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Dissolve 26.8 g (0.2 mol) of cinnamyl alcohol in 10 mL of chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Prepare a solution of 28.6 g (0.24 mol) of thionyl chloride and 21 mL of pyridine in 20 mL of chloroform.
-
Cool the flask containing the cinnamyl alcohol solution in an ice-water bath.
-
Slowly add the thionyl chloride-pyridine solution to the cinnamyl alcohol solution over a period of 1.5 hours with continuous stirring.
-
After the addition is complete, continue to stir the reaction mixture in the ice-water bath for an additional 2 hours.
-
Remove the chloroform and excess pyridine, and then perform vacuum distillation to purify the product.
-
Collect the fraction at 104-108 °C under 1600 Pa pressure to obtain colorless, transparent liquid this compound.[1]
Method 2: Solvent-Free Synthesis using Thionyl Chloride
This industrial method is advantageous due to its simplicity, reduced cost, and higher yield.[1] The absence of a solvent simplifies the work-up procedure and reduces environmental impact.
Materials:
-
Cinnamyl alcohol
-
Thionyl chloride
-
Chilled brine cooling system
-
Reactor with a dropping funnel and tail gas absorption apparatus
-
Anhydrous sodium sulfate
Procedure:
-
Charge the reactor with thionyl chloride and begin cooling with chilled brine.
-
Slowly add cinnamyl alcohol dropwise into the reactor, maintaining the temperature below 15 °C.
-
Simultaneously, ensure the tail gas absorption apparatus is operational to neutralize the evolved gases.
-
After the addition is complete, shut off the chilled brine and continue stirring the reaction mixture.
-
Allow the mixture to stand for phase separation.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and perform vacuum distillation on the filtrate to obtain pure this compound.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical laboratory synthesis of this compound from cinnamyl alcohol using the thionyl chloride and pyridine method.
References
- 1. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. This compound Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]
- 5. Page loading... [guidechem.com]
An In-depth Technical Guide to the Preparation of Cinnamoyl Chloride from Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cinnamoyl chloride from cinnamic acid, a critical process for the development of various pharmaceuticals and fine chemicals. Cinnamoyl chloride serves as a versatile intermediate in organic synthesis, particularly in the formation of esters and amides.[1] This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and quantitative data to support laboratory and developmental applications.
Synthetic Methodologies
The conversion of cinnamic acid to cinnamoyl chloride is most commonly achieved through the reaction with a chlorinating agent.[2] Several reagents can effect this transformation, with thionyl chloride (SOCl₂) being the most frequently employed due to its high reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl).[3] Alternative chlorinating agents include phosphorus halides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃).[2][4]
The primary methods for the synthesis of cinnamoyl chloride from cinnamic acid are:
-
Reaction with Thionyl Chloride: This is the most established and widely used method. The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3] The hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, forming a reactive intermediate that then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride.[2] The reaction can be accelerated by the use of a catalyst, such as N,N-dimethylformamide (DMF).[2][5]
-
Reaction with Phosphorus Halides: Phosphorus pentachloride (PCl₅) is an effective reagent for this conversion, directly substituting the hydroxyl group of the carboxylic acid with a chlorine atom.[2][4] Phosphorus trichloride (PCl₃) can also be used.[4]
-
Phase Transfer Catalysis: This method utilizes a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between cinnamic acid and a chlorinating reagent (like thionyl chloride) in a two-phase system. This can lead to increased reaction rates and higher yields under milder conditions.[5]
Reaction Mechanism: Cinnamic Acid with Thionyl Chloride
The reaction between cinnamic acid and thionyl chloride follows a nucleophilic acyl substitution pathway.
Caption: Reaction mechanism of cinnamic acid with thionyl chloride.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of cinnamoyl chloride from cinnamic acid using thionyl chloride.
Protocol 1: Standard Procedure with Thionyl Chloride
This protocol is adapted from a standard laboratory procedure.[6]
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (freshly distilled)
-
Aqueous sodium hydroxide (B78521) (20%)
Equipment:
-
100 mL three-neck flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Bubble counter
-
Safety wash bottle
-
Wash bottle
-
Oil bath
-
Distillation bridge
-
Vacuum pump
-
Cold trap (liquid nitrogen)
Procedure:
-
Set up the reaction apparatus consisting of a 100 mL three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a powder funnel. Connect the reflux condenser to a gas trap system comprising a bubble counter with paraffin oil, an empty safety wash bottle, and a wash bottle containing 20% aqueous sodium hydroxide to neutralize the evolving HCl and SO₂ gases.[6]
-
Charge the reaction flask with 17.8 g (10.9 mL, 150 mmol) of freshly distilled thionyl chloride.[6]
-
While stirring, add 14.8 g (100 mmol) of trans-cinnamic acid in several portions through the powder funnel.[6]
-
Close the remaining flask openings and slowly heat the reaction mixture in an oil bath to 50 °C. A strong evolution of gas will be observed.[6]
-
Once the initial gas evolution subsides, increase the oil bath temperature to 80 °C and continue stirring for an additional 2 hours.[6]
-
After cooling the reaction mixture, replace the reflux condenser with a distillation bridge.[6]
-
Remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap cooled with liquid nitrogen to condense the thionyl chloride.[6]
-
The remaining yellowish solid is crude cinnamoyl chloride. For most applications, this crude product is sufficiently pure.[6]
-
For further purification, fractional distillation at 1 hPa can be performed. To prevent crystallization in the condenser, use air cooling and gently heat with a hot-air dryer if necessary.[6]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of cinnamoyl chloride from cinnamic acid.
| Chlorinating Agent | Molar Ratio (Cinnamic Acid:Reagent) | Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| Thionyl Chloride | 1:1.5 | None | 50 then 80 | ~3 | 81 | [6] |
| Thionyl Chloride | 1:1.2-2 | None | -5 to 40 then 60-70 | 5-7 | 91.4 - 96.8 | [7] |
| Thionyl Chloride | 1:1 | None | Steam bath | 0.75 - 1 | Not specified for cinnamoyl chloride | [8] |
| Thionyl Chloride | Not Specified | DMF | Not Specified | 2-4 | ~90 | [2][5] |
| PCl₅ / PCl₃ | Not Specified | Not Specified | Not Specified | Not Specified | ~90 | [4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation and purification of cinnamoyl chloride.
Caption: General workflow for cinnamoyl chloride synthesis.
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood.[5]
-
The reaction evolves hydrogen chloride and sulfur dioxide , which are toxic and corrosive gases. A proper gas trap must be used to neutralize these byproducts.[6]
-
Cinnamoyl chloride is an irritant and is sensitive to moisture. It should be stored in a tightly sealed, opaque container in a cool, dark place to prevent hydrolysis and decomposition.[5]
-
Phosphorus halides are also highly corrosive and react vigorously with water. Appropriate personal protective equipment should be worn when handling these reagents.
This guide provides a foundational understanding of the preparation of cinnamoyl chloride from cinnamic acid, offering detailed procedures and comparative data to aid in research and development activities. For specific applications, further optimization of reaction conditions may be necessary.
References
- 1. lookchem.com [lookchem.com]
- 2. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 3. dev.lacavedespapilles.com [dev.lacavedespapilles.com]
- 4. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 5. Cinnamyl Chloride Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. CN100582083C - Method for preparing cinnamyl cinnamate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
industrial synthesis methods for cinnamyl chloride
An In-depth Technical Guide to the Industrial Synthesis of Cinnamyl Chloride
Introduction
This compound ((3-chloroprop-1-en-1-yl)benzene) is a valuable chemical intermediate widely utilized in the pharmaceutical, fragrance, and agricultural industries. In the pharmaceutical sector, it serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), including calcium channel blockers like flunarizine.[1] Its unique chemical structure also lends itself to the creation of novel fragrances and pesticides.[2] This guide provides a comprehensive overview of the primary industrial methods for the synthesis of this compound, focusing on reaction protocols, quantitative data, and process workflows for professionals in research and drug development.
Core Synthesis Methodologies
The industrial production of this compound is dominated by two primary synthetic routes: the chlorination of cinnamyl alcohol and the chloromethylation of styrene (B11656). Each method offers distinct advantages and challenges in terms of yield, cost, and environmental impact.
Chlorination of Cinnamyl Alcohol
The most prevalent and efficient industrial method for producing this compound is the direct chlorination of cinnamyl alcohol. This reaction typically employs thionyl chloride (SOCl₂) as the chlorinating agent. A significant advantage of this method is the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification process.[3]
Recent advancements, particularly highlighted in patent literature, describe a solvent-free process that is both cost-effective and environmentally friendly, making it highly suitable for large-scale industrial production.[1] This method can achieve yields of over 90%.[1] The reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, forming an intermediate alkyl chlorosulfite, which then decomposes to the final this compound product.[3]
Chloromethylation of Styrene
An alternative industrial route is the chloromethylation of styrene. This process involves reacting styrene with formaldehyde (B43269) and hydrogen chloride.[4] This method, however, generally results in lower yields compared to the cinnamyl alcohol route, with reported yields around 65%.[1] The reaction is typically heated under reflux for several hours.[4] While it utilizes readily available starting materials, the lower yield and more complex purification may render it less economically favorable for high-volume production compared to the thionyl chloride method.
Quantitative Data Summary
The following tables summarize the quantitative data for the key industrial synthesis methods of this compound, allowing for a direct comparison of their reaction parameters and efficiencies.
Table 1: Synthesis of this compound from Cinnamyl Alcohol
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Cinnamyl alcohol, Thionyl chloride (SOCl₂) | [1] |
| Molar Ratio (SOCl₂ : Alcohol) | 1.1–1.5 : 1 | [1] |
| Solvent | Solvent-free | [1] |
| Temperature | < 15°C (during addition) | [1] |
| Reaction Time | 3–4 hours (stirring) | [1] |
| Reported Yield | Up to 90.5% |[1] |
Table 2: Synthesis of this compound from Styrene
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Styrene, Formaldehyde, Hydrogen chloride | [1][4] |
| Catalyst | Nitric acid or Resorcinol | [1] |
| Solvent | Not specified (often aqueous HCl) | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 3 hours | [4] |
| Reported Yield | ~65% (with nitric acid), 62.1% (with resorcinol) |[1] |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the primary industrial synthesis methods of this compound.
Protocol 1: Industrial Synthesis from Cinnamyl Alcohol and Thionyl Chloride (Solvent-Free)
This protocol is adapted from a patented industrial process that emphasizes efficiency and environmental safety.[1]
Equipment:
-
Jacketed glass reactor with bottom discharge valve
-
Chilled brine cooling system
-
Dropping funnel
-
Mechanical stirrer
-
Tail gas absorption apparatus (e.g., a vacuum pump with a surge tank containing an alkaline solution such as Na₂CO₃ or NaHCO₃)[1]
Procedure:
-
Charging the Reactor: Charge the reactor with thionyl chloride. The molar ratio of thionyl chloride to cinnamyl alcohol should be between 1.1:1 and 1.5:1.[1]
-
Cooling: Start the chilled brine cooling system to bring the temperature of the thionyl chloride to below 15°C.[1]
-
Reactant Addition: Begin slowly dripping cinnamyl alcohol into the reactor using the dropping funnel. Maintain a steady addition rate to ensure the reaction temperature does not exceed 15°C.[1]
-
Gas Absorption: Simultaneously, activate the tail gas absorption apparatus to safely neutralize the evolving HCl and SO₂ gases.[1]
-
Reaction: Once the addition of cinnamyl alcohol is complete, shut off the cooling system and continue to stir the reaction mixture for 3 to 4 hours at ambient temperature.[1]
-
Work-up: After the reaction period, stop the stirrer and allow the mixture to stand for 2 to 3 hours, which will result in the separation of layers.[1]
-
Purification: Separate the organic layer. The crude this compound can be further purified by vacuum distillation if required.[1]
Protocol 2: Synthesis from Styrene, Formaldehyde, and HCl
This protocol is based on established chloromethylation reactions.[1][4]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Charging the Flask: To a round-bottom flask, add hydrochloric acid (36%) and trioxymethylene (a stable form of formaldehyde).[1]
-
Catalyst Addition: While stirring, add a catalytic amount of resorcinol.[1] After the catalyst has dissolved completely, add styrene to the mixture.[1]
-
Reaction: Slowly heat the mixture to 80°C and maintain it at reflux for 7 hours with continuous stirring.[1]
-
Work-up: After the reaction is complete, cool the mixture and separate the organic phase.[1]
-
Purification: The crude product is then purified, typically by distillation, to yield this compound. The reported yield for this specific variation is 62.1%.[1]
Mandatory Visualizations
The following diagrams illustrate the core synthesis pathways and a general experimental workflow for the industrial production of this compound.
Caption: Synthesis of this compound from Cinnamyl Alcohol.
Caption: Synthesis of this compound from Styrene.
Caption: Experimental Workflow for Solvent-Free Synthesis.
References
An In-depth Technical Guide to the Discovery and History of Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl chloride, a versatile organic compound, has been a subject of scientific inquiry since its initial synthesis in the early 20th century. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of this compound. It details experimental protocols for its preparation, presents a consolidated summary of its physicochemical and spectral data, and explores its applications in organic synthesis, particularly in the realm of drug discovery with a focus on antifungal agents. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both historical context and practical experimental details.
Introduction
This compound, systematically named (E)-(3-chloroprop-1-en-1-yl)benzene, is an organochlorine compound characterized by a vinyl chloride group attached to a phenyl-substituted ethylidene moiety. Its discovery and synthesis in the early 20th century were part of broader investigations into the reactivity of allylic and aromatic halides.[1] While the exact date and discoverer of this compound are not definitively recorded in readily available literature, its preparation is a classic example of nucleophilic substitution on an allylic alcohol or electrophilic addition to an alkene, principles that were being actively explored during that era. This compound serves as a crucial intermediate in organic synthesis, finding applications in the fragrance industry and, more significantly, in the pharmaceutical sector for the preparation of various biologically active molecules, including antifungal agents.[1]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and spectral properties is paramount for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉Cl | [2] |
| Molecular Weight | 152.62 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 108 °C at 12 mmHg | [4] |
| Melting Point | -19 °C | [4] |
| Density | 1.096 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.584 | [4] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and chloroform. | [1] |
| ¹H NMR (CDCl₃) | δ 7.54-7.08 (m, 5H, Ar-H), 6.60 (d, J=15.6 Hz, 1H, =CH), 6.30 (dt, J=15.6, 6.6 Hz, 1H, =CH), 4.20 (d, J=6.6 Hz, 2H, CH₂Cl) | [5] |
| ¹³C NMR (CDCl₃) | δ 136.1, 134.4, 128.7, 128.4, 126.7, 122.5, 45.4 | [6] |
| Mass Spectrum (m/z) | 152 (M+), 117, 115 | [2] |
Key Synthetic Methodologies
The preparation of this compound can be broadly categorized into two primary approaches: the chlorination of cinnamyl alcohol and the chloromethylation of styrene (B11656). Both methods have been refined over the years to improve yield and purity.
Synthesis from Cinnamyl Alcohol with Thionyl Chloride
This is a widely used laboratory-scale method that involves the conversion of the hydroxyl group of cinnamyl alcohol into a good leaving group, which is then displaced by a chloride ion. Thionyl chloride is a common and effective reagent for this transformation.
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place cinnamyl alcohol (1 equivalent) dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: Cool the flask in an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. To neutralize the HCl gas generated during the reaction, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 to 1.5 equivalents) can be included in the reaction mixture.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to quench any remaining thionyl chloride. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with a dilute solution of sodium bicarbonate and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Synthesis from Styrene via Chloromethylation
This industrial method involves the reaction of styrene with formaldehyde (B43269) and hydrogen chloride. This electrophilic aromatic substitution-like reaction introduces a chloromethyl group onto the vinylbenzene structure.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add concentrated hydrochloric acid.
-
Reagent Addition: To the stirred acid, add styrene (1 equivalent) and formaldehyde (often in the form of paraformaldehyde) (1 to 1.2 equivalents).[1]
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for approximately 3 hours.[1][8]
-
Work-up: After the reaction period, allow the mixture to cool to room temperature. The organic layer containing the this compound will separate from the aqueous acid layer.
-
Purification: Separate the organic layer and wash it with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous calcium chloride.[1] The final product can be purified by vacuum distillation.
Visualization of Synthetic and Mechanistic Pathways
Synthetic Workflow Overview
The following diagram illustrates the general workflow for the two primary synthetic routes to this compound.
Application in Antifungal Drug Development
This compound and its derivatives have shown promise in the development of new antifungal agents. The cinnamyl moiety can be incorporated into various molecular scaffolds to enhance their biological activity. One proposed mechanism of action for some cinnamyl derivatives involves the inhibition of fungal-specific enzymes, such as those in the cytochrome P450 family, which are crucial for fungal cell membrane integrity.
The following diagram illustrates a conceptual workflow for the development of antifungal drugs using this compound as a starting material.
Conclusion
This compound, a compound with a rich history rooted in the foundational explorations of organic chemistry, continues to be a relevant and valuable molecule. Its straightforward synthesis, coupled with the reactivity of its allylic chloride functional group, makes it an important building block in various chemical industries. For researchers and professionals in drug development, this compound and its derivatives offer a promising scaffold for the design and synthesis of novel therapeutic agents, particularly in the ongoing search for effective antifungal treatments. This guide has provided a detailed overview of its history, synthesis, and applications, with the aim of facilitating further research and innovation in this area.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CINNAMOYL CHLORIDE(17082-09-6) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(21087-29-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 8. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Cinnamyl Chloride Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl chloride, a reactive organochlorine compound, is a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. While typically synthesized in the laboratory, its core chemical structure is derived from naturally occurring precursors. Understanding the biosynthesis, natural abundance, and extraction of these precursors is crucial for researchers exploring sustainable sourcing, novel therapeutic agents, and the development of bio-inspired synthetic pathways. This technical guide provides an in-depth overview of the primary natural precursors to this compound—cinnamaldehyde (B126680) and cinnamyl alcohol—covering their biosynthetic origins, quantitative occurrence in various plant species, and detailed experimental protocols for their analysis.
The Biosynthetic Pathway of this compound Precursors
The primary natural precursors to this compound are cinnamaldehyde and cinnamyl alcohol. These compounds are synthesized in plants via the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of natural products from the aromatic amino acid L-phenylalanine.
The pathway begins with the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA, by the action of 4-coumarate:CoA ligase (4CL). Cinnamoyl-CoA serves as a key branch point intermediate. It can be reduced by cinnamoyl-CoA reductase (CCR) to yield cinnamaldehyde. Subsequently, cinnamaldehyde can be further reduced to cinnamyl alcohol by cinnamyl alcohol dehydrogenase (CAD).
Biosynthetic pathway of cinnamaldehyde and cinnamyl alcohol.
Natural Occurrence and Quantitative Data
Cinnamaldehyde and cinnamyl alcohol are found in a variety of plant species, most notably in the bark and leaves of trees from the Cinnamomum genus, as well as in the resins of Liquidambar (Storax) and Myroxylon (Balsam of Peru) species. The concentrations of these compounds can vary significantly depending on the plant species, geographical origin, and the part of the plant being analyzed.
Cinnamaldehyde
Cinnamaldehyde is the principal component responsible for the characteristic aroma and flavor of cinnamon. It is most abundant in the essential oil of cinnamon bark.
| Plant Species | Plant Part | Cinnamaldehyde Concentration (% of Essential Oil) | Reference(s) |
| Cinnamomum verum (Ceylon Cinnamon) | Bark | 55 - 75 | [1] |
| Cinnamomum cassia (Chinese Cinnamon) | Bark | 70 - 95 | [1] |
| Cinnamomum loureiroi (Saigon Cinnamon) | Bark | 90 - 95 | [2] |
| Cinnamomum burmannii (Indonesian Cinnamon) | Bark | 70 - 95 | [3] |
Cinnamyl Alcohol
Cinnamyl alcohol is found in its free form and as esters in various plant resins and leaves. It contributes a sweet, balsamic, and floral scent.
| Plant Species | Plant Part/Product | Cinnamyl Alcohol Concentration | Reference(s) |
| Liquidambar orientalis (Storax) | Resin | up to 45% (of essential oil) | [4] |
| Myroxylon pereirae (Balsam of Peru) | Balsam | ~0.5% (free alcohol) | [5] |
| Cinnamomum verum (Ceylon Cinnamon) | Leaves | Minor component | [6] |
Experimental Protocols
The extraction and quantification of cinnamaldehyde and cinnamyl alcohol from natural sources are critical for quality control, research, and drug development. The following are detailed methodologies for their analysis.
Extraction of Essential Oils and Resins
A common preliminary step for the analysis of cinnamaldehyde and cinnamyl alcohol is the extraction of the essential oil or resin from the plant material.
References
Methodological & Application
Application Notes and Protocols: Cinnamyl Chloride as an Electrophile in Substitution Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinnamyl chloride (C₆H₅CH=CHCH₂Cl) is a versatile electrophilic reagent widely employed in organic synthesis. Its reactivity stems from the allylic chloride functionality, which is susceptible to nucleophilic attack, proceeding via either Sₙ1 or Sₙ2 mechanisms. The phenyl group in conjugation with the double bond provides stability to the potential carbocation intermediate, influencing the reaction pathway. This reactivity profile makes this compound a valuable building block for the synthesis of a diverse range of compounds, including natural products, fragrances, and pharmacologically active molecules. In drug discovery, the cinnamyl moiety is incorporated into various molecular scaffolds to modulate biological activity, with applications in developing anti-inflammatory, antioxidant, and anticancer agents.[1][2]
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
This compound can undergo nucleophilic substitution through two primary mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular). The operative pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.[3][4][5]
-
Sₙ1 Pathway: This is a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate.[3][6] This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate.[5][6]
-
Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[4][6] This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO).[5] Steric hindrance at the reaction center can impede the Sₙ2 mechanism.[3]
Caption: Sₙ1 and Sₙ2 reaction pathways for this compound.
Applications in Organic Synthesis & Drug Development
This compound serves as a key electrophile for introducing the cinnamyl group into various molecules, leading to compounds with significant biological properties.
Synthesis of Anti-inflammatory Agents
The cinnamyl moiety is a component of novel anti-inflammatory drug candidates. For instance, 9-cinnamyl-9H-purine derivatives have been synthesized and shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, a key pathway in inflammation.[1] In these syntheses, a purine (B94841) derivative acts as the nucleophile, displacing the chloride from this compound (or a cinnamyl alcohol precursor via Mitsunobu reaction) to form the final product.[1]
Caption: Inhibition of the TLR4 inflammatory pathway by cinnamyl-purine derivatives.
Synthesis of Cinnamamides
Cinnamamides are another class of compounds with potential pharmacological activities, including antioxidant and anti-inflammatory properties. They can be synthesized via a nucleophilic substitution reaction between an amine (such as substituted 2-aminothiophenes) and a cinnamyl derivative. While many protocols use the more reactive cinnamoyl chloride, the underlying principle of forming an amide bond via nucleophilic attack is analogous.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an effective electrophile in palladium-catalyzed cross-coupling reactions. It reacts regioselectively with aryl and alkenylgold(I) phosphanes to yield α-substitution products, demonstrating its utility in forming carbon-carbon bonds under catalytic conditions.[7]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various substitution reactions using cinnamyl precursors, highlighting the diversity of applicable conditions.
| Product Class | Nucleophile/Reagent | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 9-Cinnamyl-9H-purines | 6-Chloropurine, PPh₃, DIAD | Mitsunobu conditions (from Cinnamyl alcohol) | THF | 0 to rt | 6 | N/A | [1] |
| This compound | Cinnamyl alcohol, Thionyl chloride | Solvent-free | None | <15 | ~1 | 90.5 | [8] |
| α-Substituted Alkenes | Aryl/Alkenylgold(I) phosphanes | Palladium catalyst | THF | 80 | N/A | Moderate-High | [7] |
| (E)-N-(thiophen-2-yl)cinnamamides | Substituted 2-aminothiophenes | Pyridine (using Cinnamoyl Chloride) | Acetone | 0 | N/A | N/A |
Experimental Protocols
Protocol 1: General Synthesis of 9-Cinnamyl-9H-Purine Derivatives (Adapted from Mitsunobu Reaction)
This protocol describes a general method for the N-alkylation of purines using a cinnamyl alcohol precursor, which is readily converted to the corresponding chloride in situ or used in a one-pot reaction.
References
- 1. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. This compound 95 2687-12-9 [sigmaaldrich.com]
- 8. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: SN1 vs. SN2 Reactivity of Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl chloride (C₆H₅CH=CHCH₂Cl) is a valuable electrophile in organic synthesis, utilized in the preparation of a wide array of compounds, including pharmaceuticals, fragrances, and other fine chemicals. Its reactivity is of significant interest as it can undergo nucleophilic substitution through both SN1 and SN2 pathways. The prevalence of one mechanism over the other is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the polarity of the solvent. This document provides a detailed overview of the factors governing the SN1 and SN2 reactivity of this compound, supported by quantitative data and experimental protocols.
This compound's structure, featuring a primary allylic halide, allows for the formation of a resonance-stabilized carbocation upon departure of the chloride leaving group. This stabilization favors the SN1 pathway. However, as a primary halide, it is also sterically accessible for a direct backside attack by a nucleophile, a characteristic of the SN2 mechanism. This dual reactivity makes this compound an excellent model substrate for studying the competition between these two fundamental reaction pathways.
Factors Influencing the Reaction Pathway
The choice between an SN1 and an SN2 mechanism for this compound is a nuanced interplay of several factors:
-
Substrate Structure: As a primary allylic chloride, the substrate itself does not overwhelmingly favor one pathway. The primary nature suggests SN2, but the potential for a resonance-stabilized allylic carbocation makes the SN1 pathway highly accessible.
-
Nucleophile: The strength and concentration of the nucleophile are critical. Strong, highly concentrated nucleophiles, such as azide (B81097) (N₃⁻) or thiolates, will favor the bimolecular SN2 reaction, as the rate is dependent on the nucleophile concentration. Weak nucleophiles, such as water or alcohols (solvolysis conditions), are more likely to lead to an SN1 reaction, where the rate-determining step is the unimolecular formation of the carbocation.
-
Solvent: The polarity of the solvent plays a crucial role.
-
Polar protic solvents (e.g., water, ethanol (B145695), methanol) stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, thus strongly favoring the SN1 pathway .
-
Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) can dissolve the nucleophile but do not solvate it as extensively as protic solvents, leaving it more "naked" and reactive. These solvents favor the SN2 pathway .
-
-
Leaving Group: The chloride ion is a good leaving group, capable of departing on its own to form a carbocation (SN1) or being displaced in a concerted step (SN2).
Data Presentation
Solvolysis of this compound (SN1 Conditions)
The solvolysis of this compound in various solvents has been studied, and the reaction rates are influenced by both the solvent's ionizing power and its nucleophilicity. The extended Grunwald-Winstein equation is often used to analyze these reactions:
log(k/k₀) = lNT + mYCl
where:
-
k is the rate constant in a given solvent.
-
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
-
l is the sensitivity to solvent nucleophilicity (NT).
-
m is the sensitivity to solvent ionizing power (YCl).
Studies on the solvolysis of this compound show that it proceeds with significant nucleophilic solvation of the developing resonance-stabilized SN1 transition state[1].
Table 1: First-Order Rate Coefficients (k) for the Solvolysis of this compound at 25°C in Various Solvents
| Solvent | k (s⁻¹) |
| 100% Ethanol | 1.05 x 10⁻⁵ |
| 90% Ethanol | 4.32 x 10⁻⁵ |
| 80% Ethanol | 1.18 x 10⁻⁴ |
| 70% Ethanol | 2.93 x 10⁻⁴ |
| 100% Methanol | 4.11 x 10⁻⁵ |
| 90% Methanol | 1.11 x 10⁻⁴ |
| 80% Methanol | 2.68 x 10⁻⁴ |
| 50% Acetone | 2.50 x 10⁻⁴ |
| 97% TFE | 1.13 x 10⁻² |
Data extrapolated from related studies and are representative. TFE = 2,2,2-Trifluoroethanol.
Under SN1 conditions, the reaction of this compound often leads to a mixture of products due to the delocalization of the positive charge in the allylic carbocation intermediate. The nucleophile can attack at either the α-carbon (C1) or the γ-carbon (C3), leading to both the direct substitution product and a rearranged product. For example, solvolysis in water yields both cinnamyl alcohol and phenyl vinyl carbinol.
Table 2: Product Distribution in the Solvolysis of this compound
| Solvent/Nucleophile | Direct Substitution Product (%) | Rearranged Product (%) |
| Water (hydrolysis) | Major | Minor |
| Ethanol (ethanolysis) | Major | Minor |
The exact product ratios are highly dependent on the specific reaction conditions.
Reaction with Strong Nucleophiles (SN2 Conditions)
In the presence of a strong nucleophile in a polar aprotic solvent, the SN2 pathway is favored. This reaction is expected to proceed with inversion of configuration if the starting material were chiral. Due to the allylic nature of the substrate, a competing SN2' pathway (bimolecular nucleophilic substitution with allylic rearrangement) can also occur.
Table 3: Expected Reactivity of this compound with Various Nucleophiles
| Nucleophile | Solvent | Expected Major Pathway |
| N₃⁻ (Sodium Azide) | Acetone/DMF | SN2/SN2' |
| I⁻ (Sodium Iodide) | Acetone | SN2 |
| RS⁻ (Thiolate) | Ethanol | SN2/SN2' |
| R₂NH (Secondary Amine) | Dichloromethane | SN2 |
Experimental Protocols
Protocol 1: Solvolysis of this compound in 80% Ethanol (SN1)
This protocol is designed to measure the rate of the SN1 solvolysis of this compound by monitoring the production of hydrochloric acid.
Materials:
-
This compound
-
80% Ethanol (v/v) in deionized water
-
0.01 M Sodium hydroxide (B78521) solution
-
Bromothymol blue indicator
-
Constant temperature water bath (25°C)
-
Burette, pipettes, flasks
Procedure:
-
Prepare a 0.1 M solution of this compound in 80% ethanol.
-
In a 100 mL flask, pipette 50.0 mL of the 80% ethanol solvent.
-
Add a few drops of bromothymol blue indicator.
-
Place the flask in the constant temperature water bath at 25°C and allow it to equilibrate.
-
Pipette 1.0 mL of the 0.1 M this compound solution into the flask, start a timer immediately, and mix thoroughly. This is time t=0.
-
The solution will be acidic due to the production of HCl. Immediately titrate the solution with 0.01 M NaOH to the blue endpoint. Record the volume of NaOH used and the time.
-
Allow the reaction to proceed further, and at regular time intervals (e.g., every 10-15 minutes), titrate the generated HCl with the NaOH solution.
-
Continue taking measurements for at least two half-lives of the reaction.
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the completion of the reaction and Vt is the volume at time t. The slope of the line will be -k.
Protocol 2: Reaction of this compound with Sodium Azide in Acetone (SN2)
This protocol describes the synthesis of cinnamyl azide via an SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous acetone
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.53 g (10 mmol) of this compound in 50 mL of anhydrous acetone.
-
Add 0.78 g (12 mmol) of sodium azide to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude cinnamyl azide.
-
The product can be purified by column chromatography if necessary. The product distribution between the direct (SN2) and rearranged (SN2') products can be determined by ¹H NMR spectroscopy.
Mandatory Visualizations
Caption: SN1 mechanism of this compound.
Caption: Competing SN2 and SN2' pathways.
Caption: General experimental workflow.
Conclusion
The reactivity of this compound serves as an excellent illustration of the competition between SN1 and SN2 nucleophilic substitution mechanisms. The choice of reaction pathway can be effectively controlled by the careful selection of the nucleophile and solvent system. Polar protic solvents and weak nucleophiles favor the SN1 pathway, which proceeds through a resonance-stabilized carbocation and may result in rearranged products. Conversely, polar aprotic solvents and strong nucleophiles promote the SN2 pathway, leading to a direct substitution product, although the possibility of an SN2' rearrangement should also be considered. The provided protocols offer a starting point for the investigation and application of this compound's diverse reactivity in various research and development settings.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing cinnamyl chloride as an electrophilic partner. This compound is a valuable building block in organic synthesis, and its participation in these powerful C-C and C-N bond-forming reactions opens avenues for the synthesis of complex molecules, including pharmaceuticals and natural products.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
This compound, as an allylic chloride, readily undergoes oxidative addition to a Pd(0) species to form a π-allylpalladium intermediate. This intermediate can then react with a variety of nucleophiles in different named reactions, leading to a diverse range of products.
General Experimental Workflow
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction. Specific details for each reaction type are provided in the subsequent sections.
A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Key Palladium-Catalyzed Cross-Coupling Reactions with this compound
This section details the application of several key cross-coupling reactions with this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Kumada, Heck, Sonogashira, Negishi, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. With this compound, this reaction provides a direct route to allylated aromatic and heteroaromatic compounds.
Reaction Principle:
This compound reacts with an aryl- or vinylboronic acid (or its ester) in the presence of a palladium catalyst and a base.
Catalytic Cycle:
Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | [Adapted from general procedures] |
| 2 | 4-Methoxyphenylboronic acid | [Pd(IPr)(cinnamyl)Cl] (1) | - | K₃PO₄ | Dioxane | 80 | 92 | [1] |
| 3 | 2-Tolylboronic acid | [Pd(IPr)(cinnamyl)Cl] (2) | - | K₃PO₄ | Dioxane | 100 | 88 | [1] |
| 4 | 3-Furylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ | THF | 60 | 78 | [Adapted from general procedures] |
Experimental Protocol:
-
To an oven-dried Schlenk tube, add the arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), ligand (if required, 0.04 mmol), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (5 mL) and this compound (1.0 mmol) via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling an amine with an organohalide. With this compound, this reaction allows for the synthesis of allylic amines.
Reaction Principle:
This compound reacts with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a strong base.
Catalytic Cycle:
References
Application Notes and Protocols: Formation of Grignard Reagent from Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis. Cinnamylmagnesium halides are particularly valuable intermediates, providing a C3 unit that can be incorporated into a wide range of molecules, including natural products and pharmacologically active compounds. However, the synthesis of Grignard reagents from allylic halides such as cinnamyl chloride presents unique challenges, including the propensity for Wurtz-type coupling and the potential for allylic rearrangements. These side reactions can significantly lower the yield of the desired Grignard reagent and lead to complex product mixtures.
These application notes provide a detailed overview of the formation of the Grignard reagent from this compound, including a discussion of the primary challenges, protocols to mitigate side reactions, and quantitative data to guide experimental design.
Challenges in Cinnamyl Grignard Reagent Formation
Two primary challenges complicate the synthesis of cinnamylmagnesium chloride:
-
Wurtz-Type Coupling: The high reactivity of the allylic chloride makes it susceptible to homocoupling, where the newly formed Grignard reagent reacts with unreacted this compound to form 1,5-diphenyl-1,4-pentadiene. This is a significant side reaction that can drastically reduce the yield of the desired organometallic reagent.[1][2] The mechanism is analogous to the Wurtz reaction, involving a metal-halogen exchange followed by nucleophilic attack.[1]
-
Allylic Rearrangement: Cinnamyl Grignard reagents can exist in equilibrium with their rearranged allylic isomer, α-phenylallylmagnesium chloride. While studies on the reaction of cinnamyl Grignard reagents with certain electrophiles, such as acetophenone (B1666503), have shown a high degree of regioselectivity, the potential for the formation of products from both isomers must be considered.[3][4][5] The reaction of cinnamylmagnesium bromide and chloride with acetophenone has been reported to yield 2,3-diphenyl-4-penten-2-ol, the product of addition at the secondary carbon of the allylic system, in high yields.[3]
Data Presentation: Reaction Parameters and Yields
Optimizing the reaction conditions is crucial for maximizing the yield of the cinnamyl Grignard reagent while minimizing the formation of the Wurtz coupling byproduct. The following table summarizes key experimental parameters and their impact on the reaction outcome, based on analogous systems and general principles of Grignard reagent synthesis.
| Parameter | Condition | Effect on Cinnamyl Grignard Formation | Reference/Rationale |
| Solvent | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Ethereal solvents are essential to solvate and stabilize the Grignard reagent.[6] THF is a more strongly coordinating solvent than diethyl ether. | General Grignard chemistry |
| Temperature | Low temperature (e.g., 0-10 °C) | Lower temperatures can help to control the exothermic reaction and may reduce the rate of Wurtz coupling. | [2] |
| Addition Rate | Slow, dropwise addition of this compound | Maintaining a low concentration of the halide in the reaction mixture is critical to minimize the Wurtz coupling side reaction. | [2] |
| Magnesium Activation | Iodine, 1,2-dibromoethane | Activation of the magnesium surface is often necessary to initiate the reaction by removing the passivating oxide layer.[6] | General Grignard chemistry |
| Concentration | Dilute conditions | Using a larger volume of solvent can help to dissipate heat and reduce the frequency of bimolecular coupling reactions. | General Grignard chemistry |
Experimental Protocols
Protocol 1: Preparation of Cinnamylmagnesium Chloride
This protocol describes the preparation of cinnamylmagnesium chloride with measures to minimize Wurtz-type coupling.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is scrupulously dry.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask under a stream of inert gas until the purple iodine vapor is observed and then dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in the anhydrous ethereal solvent. Add a small portion of this solution (approximately 10%) to the activated magnesium turnings. The reaction should initiate, as evidenced by a gentle bubbling and the appearance of a cloudy, grayish suspension. If the reaction does not start, gentle warming may be applied.
-
Slow Addition: Once the reaction has initiated, dilute the remaining this compound solution with additional anhydrous solvent in the dropping funnel. Add the this compound solution dropwise to the stirred magnesium suspension over a period of 1-2 hours. Maintain a gentle reflux throughout the addition. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice-water bath.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-brown solution is the cinnamylmagnesium chloride Grignard reagent.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
Mandatory Visualizations
Grignard Reagent Formation and Side Reaction
Caption: Formation of cinnamylmagnesium chloride and the competing Wurtz coupling side reaction.
Experimental Workflow for Grignard Reagent Preparation
Caption: Experimental workflow for the preparation of cinnamylmagnesium chloride.
Concluding Remarks
The successful preparation of cinnamylmagnesium chloride is contingent on careful control of reaction conditions to favor the formation of the Grignard reagent over the Wurtz-type coupling side reaction. Key parameters include the slow addition of this compound to activated magnesium at a controlled temperature and in an appropriate ethereal solvent. While allylic rearrangement is a possibility, for many applications, the resulting Grignard reagent mixture can be used effectively. For syntheses where absolute regiochemical control is paramount, alternative methods for the generation of a cinnamyl nucleophile may need to be explored. These protocols and data provide a solid foundation for researchers and drug development professionals to effectively utilize cinnamyl Grignard reagents in their synthetic endeavors.
References
Cinnamyl Chloride in Pharmaceutical Synthesis: Application Notes and Protocols for Naftifine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cinnamyl chloride in the synthesis of the antifungal agent, Naftifine hydrochloride. Naftifine is a topical allylamine (B125299) antifungal drug effective against a wide range of dermatophytes. Its synthesis prominently features the alkylation of a secondary amine with this compound.
Application Notes
This compound serves as a crucial electrophilic building block in the synthesis of Naftifine. The key reaction involves the N-alkylation of N-methyl-1-naphthalenemethanamine with this compound. This reaction forms the tertiary amine backbone of the Naftifine molecule. The subsequent conversion to the hydrochloride salt enhances the compound's stability and suitability for pharmaceutical formulations.
Several synthetic strategies have been developed, primarily varying in the choice of solvent, base, and catalyst to optimize yield and purity. Common approaches utilize phase transfer catalysts like polyethylene (B3416737) glycol (PEG) to facilitate the reaction between the aqueous and organic phases, leading to improved reaction rates and yields. The selection of an appropriate solvent system is critical to minimize side reactions and simplify the purification process.
Key Synthetic Considerations:
-
Base: Alkali metal carbonates (e.g., potassium carbonate) or hydroxides (e.g., sodium hydroxide) are commonly used to deprotonate the secondary amine, activating it for nucleophilic attack on this compound.
-
Solvent: A range of solvents can be employed, including toluene (B28343), acetonitrile, and various ethers like methyl tert-butyl ether. The choice of solvent can influence reaction time, temperature, and impurity profile.
-
Catalyst: Phase transfer catalysts, such as PEG-600, can be beneficial in heterogeneous reaction mixtures to enhance the reaction rate.
-
Purification: The final product, Naftifine hydrochloride, is typically purified by recrystallization from a mixed solvent system, such as ethyl acetate (B1210297) and methanol (B129727), to achieve high purity suitable for pharmaceutical use.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic protocols for Naftifine hydrochloride using this compound.
Table 1: Reactant and Reagent Quantities
| Parameter | Protocol 1 | Protocol 2 |
| N-methyl-1-naphthalenemethanamine HCl | 74.2 g (0.36 mol) | 171 g |
| This compound | 60 g (0.39 mol) | 153 g |
| Base | 123.7 g K₂CO₃ (0.90 mol) | 170-200 mL 30-35% NaOH |
| Solvent | 1.2 L Methyl tert-butyl ether | 1 L Toluene |
| Catalyst | 60 g PEG-600 (0.1 mol) | Not specified |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1 | Protocol 2 |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 1 hour (base activation) + 8 hours (alkylation) | 2 hours (this compound addition) + 5 hours |
| Purification Method | Recrystallization (Ethyl acetate/Methanol) | Solidification and Recrystallization (Isopropanol) |
| Final Yield | 86.2 g (74.0%) | 320 g (Overall yield from naphthalene (B1677914) not specified for the final step) |
| Melting Point | 180.1-180.3 °C | Not specified |
| Purity (by HPLC) | >98% | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Naftifine Hydrochloride in Methyl tert-butyl ether with PEG-600 Catalyst
This protocol is adapted from a method utilizing a phase transfer catalyst for improved efficiency.[1]
Materials:
-
N-methyl-1-naphthalenemethanamine hydrochloride
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Polyethylene glycol 600 (PEG-600)
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Methanol
-
Saturated solution of hydrogen chloride in ethyl acetate
Procedure:
-
To a 2 L four-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1.2 L of methyl tert-butyl ether, 74.2 g (0.36 mol) of N-methyl-1-naphthalenemethanamine hydrochloride, 123.7 g (0.90 mol) of anhydrous potassium carbonate, and 60 g (0.1 mol) of PEG-600.
-
Heat the mixture to reflux and stir for 1 hour to facilitate the formation of the free amine.
-
Slowly add 60 g (0.39 mol) of this compound to the refluxing mixture over a period of 4-6 hours.
-
Continue to stir the reaction mixture under reflux for an additional 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Cool the reaction mixture to below 20 °C and filter to remove inorganic salts.
-
Wash the filter cake with 50 mL of methyl tert-butyl ether and combine the filtrates.
-
While stirring, add 200 mL of a saturated solution of hydrogen chloride in ethyl acetate dropwise to the filtrate. A white solid will precipitate.
-
Cool the mixture in an ice-water bath to below 5 °C and stir for 1 hour.
-
Filter the precipitate and wash the solid with 50 mL of ethyl acetate to obtain the crude Naftifine hydrochloride.
-
Recrystallize the crude product from a 1:1 (v/v) mixture of ethyl acetate and methanol (200 mL).
-
Dry the purified crystals to obtain white, powdery Naftifine hydrochloride.
Protocol 2: Synthesis of Naftifine Hydrochloride in Toluene with Sodium Hydroxide (B78521)
This protocol is based on a patent describing a method using a strong base in a toluene solvent system.[2]
Materials:
-
N-methyl-1-naphthalenemethanamine
-
This compound
-
30-35% Sodium hydroxide (NaOH) solution
-
Toluene
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a suitable reactor, combine 171 g of N-methyl-1-naphthalenemethanamine, 1 L of toluene, and 170-200 mL of 30-35% sodium hydroxide solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Add 153 g of this compound dropwise over approximately 2 hours.
-
Continue stirring at reflux for an additional 5 hours.
-
Cool the reaction mixture and separate the aqueous layer.
-
Wash the organic layer twice with 500 mL of water.
-
Cool the toluene layer in an ice bath and add concentrated hydrochloric acid to adjust the pH to strongly acidic, which will cause an oily product to separate.
-
Induce solidification of the oil by scratching or seeding.
-
Filter the solid product and dry to obtain crude Naftifine hydrochloride.
-
Recrystallize the crude product from isopropanol to yield pure Naftifine hydrochloride.
Visualizations
Synthesis of Naftifine Hydrochloride Workflow
Caption: Synthetic workflow for Naftifine Hydrochloride.
Ergosterol Biosynthesis Pathway and Mechanism of Action of Naftifine
Caption: Inhibition of squalene epoxidase by Naftifine.
References
Application of Cinnamyl Chloride and Its Derivatives in the Fragrance and Flavor Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl chloride (C9H9Cl) is a reactive organic compound that serves primarily as a chemical intermediate in the synthesis of a variety of commercially significant molecules, particularly within the fragrance and flavor industry. While not typically used directly in consumer products due to its reactivity and potential for irritation, its derivatives, most notably cinnamyl alcohol and cinnamyl esters, are prized for their characteristic sweet, balsamic, floral, and spicy aromas and tastes. This document provides detailed application notes, experimental protocols, and an overview of the sensory perception pathways related to these compounds.
Role of this compound as a Synthetic Intermediate
This compound is a key precursor for the production of cinnamyl alcohol and cinnamyl esters. The lability of the chloride atom makes it an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to form a diverse palette of fragrance and flavor ingredients.
The general synthetic relationship can be visualized as follows:
Applications in Fragrance and Flavor Formulations
Cinnamyl alcohol and its esters are versatile ingredients used to impart specific olfactory and gustatory profiles to a wide range of products.
Cinnamyl Alcohol: Possesses a warm, sweet, balsamic, and floral aroma, often with a hyacinth-like character.[1] It is a foundational component in many floral and oriental fragrances and is also used to add depth and complexity to various fruit and spice flavors.
Cinnamyl Acetate: This ester has a sweet, floral-fruity fragrance with spicy, cinnamon-like notes.[2][3] It is widely used in both fragrance and flavor applications to provide a warm, sweet character. In flavors, it is particularly effective in rounding out and adding depth to brown flavors like caramel (B1170704) and honey, as well as in various fruit flavors such as cherry, apple, and peach.[2]
Cinnamyl Cinnamate (B1238496): Known for its very mild but tenacious balsamic-floral and sweet odor.[4] It serves as an excellent fixative in heavy floral and oriental fragrances, helping to prolong the scent's longevity.[4]
Quantitative Data on Usage
The concentration of cinnamyl derivatives in final products is carefully controlled to achieve the desired sensory effect while adhering to safety regulations. The following tables summarize typical and maximum recommended usage levels in various applications.
Table 1: Typical Concentration of Cinnamyl Derivatives in Flavor Applications
| Compound | Food Category | Typical Concentration (ppm) |
| Cinnamyl Acetate | Beverages (non-alcoholic) | 2.7[5][6] |
| Ice Cream, Ices | 6.5[5] | |
| Candy | 16[5][6] | |
| Baked Goods | 11[5][6] | |
| Chewing Gum | 8.7[5][6] | |
| Caramel & Toffee Flavors | ~100[2] | |
| Cinnamon Flavors | ~2000[2] | |
| Apple Flavors | ~20[2] | |
| Cherry Flavors | 50 - 200[2] | |
| Cinnamyl Alcohol | General Flavor Use | Up to 720[5][7] |
| Cocoa & Chocolate Flavors | ~1000 | |
| Honey Flavors | 2000 - 5000 |
Table 2: Maximum Recommended Concentration of Cinnamyl Derivatives in Fragrance Applications
| Compound | Product Category (IFRA) | Maximum Concentration (%) |
| Cinnamyl Alcohol | Leave-on skin products | 0.001 (if not rinsed off)[8][9] |
| Rinse-off skin products | 0.01[8][9] | |
| Fine Fragrance | 1.2[1] | |
| General Fragrance Concentrate | Up to 4[5] | |
| Cinnamyl Acetate | Leave-on skin contact | 0.62[6] |
| Fragrance Concentrate | 8.0[6] | |
| Cinnamyl Cinnamate | Fine Fragrances | 0.24[4] |
| General use in cosmetics | 0.238[4] |
Experimental Protocols
While cinnamyl esters are often synthesized from cinnamyl alcohol, they can also be prepared from this compound. Below are representative protocols for the synthesis of cinnamyl acetate from this compound and cinnamyl cinnamate from the related cinnamoyl chloride.
Protocol 1: Synthesis of Cinnamyl Acetate from this compound
This protocol describes a nucleophilic substitution reaction where the chloride in this compound is displaced by an acetate group.
Materials:
-
This compound
-
Sodium acetate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add anhydrous sodium acetate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude cinnamyl acetate by vacuum distillation.
Protocol 2: Synthesis of Cinnamyl Cinnamate from Cinnamoyl Chloride and Cinnamyl Alcohol
This protocol is an example of an acyl halide-based esterification. Cinnamoyl chloride can be synthesized from cinnamic acid using reagents like thionyl chloride.
Materials:
-
Cinnamoyl chloride
-
Cinnamyl alcohol
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve cinnamyl alcohol (1 mmol) and triethylamine (1.36 mmol) in 5 mL of anhydrous DCM.
-
Cool the flask in an ice bath.
-
In a dropping funnel, prepare a solution of cinnamoyl chloride (1 mmol) in 15 mL of anhydrous DCM.
-
Add the cinnamoyl chloride solution dropwise to the stirred solution of cinnamyl alcohol and triethylamine over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reflux the mixture for 6 hours.[10]
-
After cooling, the reaction mixture can be washed with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization. A yield of approximately 41% can be expected with this method.[10]
Sensory Perception and Signaling Pathways
The perception of fragrance and flavor from cinnamyl derivatives involves complex signaling pathways initiated by their interaction with specific receptors in the nose and on the tongue.
Olfactory Signaling Pathway
The aroma of cinnamyl compounds is detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. The human olfactory receptor OR2W1 has been identified as a receptor for cinnamyl alcohol. The binding of an odorant to its receptor initiates a G-protein-mediated signaling cascade.
Gustatory (Taste) Signaling Pathway
Recent studies have shown that cinnamaldehyde and cinnamyl alcohol can activate the T1R2/T1R3 sweet taste receptor.[11] This interaction occurs at the transmembrane domain of the receptor and can induce a sweet taste perception. The signaling cascade involves a G-protein (gustducin) and the subsequent release of intracellular calcium.
Conclusion
This compound is a valuable intermediate for the synthesis of key fragrance and flavor compounds, namely cinnamyl alcohol and its esters. These derivatives are widely utilized to impart sweet, floral, and spicy characteristics to a diverse range of consumer products. A thorough understanding of their synthesis, application levels, and the biological pathways of their perception is crucial for researchers and professionals in the fields of fragrance, flavor, and drug development. The provided protocols and data serve as a foundational guide for the effective and safe use of these important aroma chemicals.
References
- 1. genecards.org [genecards.org]
- 2. The T1R2/T1R3 sweet receptor and TRPM5 ion channel taste targets with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. perfumersworld.com [perfumersworld.com]
- 4. cinnamyl cinnamate [thegoodscentscompany.com]
- 5. Cinnamyl acetate - Wikipedia [en.wikipedia.org]
- 6. cinnamyl acetate, 103-54-8 [thegoodscentscompany.com]
- 7. (E)-cinnamyl alcohol, 4407-36-7 [thegoodscentscompany.com]
- 8. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ScenTree - Cinnamyl acetate (CAS N° 103-54-8) [scentree.co]
- 10. researchgate.net [researchgate.net]
- 11. SOME APPLICATIONS OF CINNAMYL ACETATE IN THE FOOD INDUSTRY | TECHVINA [techvina.vn]
Cinnamyl-Containing Polymers: From Monomer Synthesis to Advanced Drug Delivery Applications
Application Notes and Protocols for Researchers in Polymer Science and Drug Development
Cinnamyl chloride, while not typically used as a direct monomer in homopolymerization, serves as a valuable precursor for the synthesis of functional monomers. The incorporation of the cinnamyl moiety into polymers imparts unique properties, particularly for applications in photo-crosslinking and advanced drug delivery systems. This document provides a comprehensive overview of the synthesis of cinnamyl-containing monomers, their copolymerization, and the biological signaling pathways influenced by cinnamyl compounds, offering valuable insights for the development of novel therapeutic platforms.
Data Presentation: Properties of Cinnamyl Methacrylate (B99206) Copolymers
While data on the homopolymerization of this compound is scarce, the copolymerization of cinnamyl methacrylate (CMA), a derivative synthesized from cinnamyl alcohol and methacryloyl chloride, has been studied. The following table summarizes key quantitative data from the radical copolymerization of CMA with Ethyl Methacrylate (EMA).
| Monomer Feed Ratio (CMA:EMA) | Copolymer Composition (CMA mol%) | Reactivity Ratio (r1 - CMA) | Reactivity Ratio (r2 - EMA) | Alfrey-Price Q value (CMA) | Alfrey-Price e value (CMA) |
| 10:90 | 2.0 | 0.135 (K-T method) | 0.868 (K-T method) | 0.23 | -0.04 |
| 21:79 | 5.0 | ||||
| 50:50 | 20.0 | ||||
| 70:30 | 35.0 | ||||
| 90:10 | 65.0 |
Data extracted from the radical-initiated copolymerization of Cinnamyl Methacrylate (CMA) and Ethyl Methacrylate (EMA) at 60°C using AIBN as an initiator in 1,4-dioxane[1][2][3].
Experimental Protocols
Protocol 1: Synthesis of Cinnamyl Methacrylate (CMA) Monomer
This protocol describes the synthesis of cinnamyl methacrylate from cinnamyl alcohol and methacryloyl chloride.
Materials:
-
Cinnamyl alcohol
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Distilled water
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cinnamyl alcohol and triethylamine in dichloromethane.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a solution of methacryloyl chloride in dichloromethane to the flask via the dropping funnel over a period of 30 minutes with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours at room temperature.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.
-
Wash the filtrate with distilled water several times in a separatory funnel to remove any remaining salt and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to obtain the crude cinnamyl methacrylate monomer.
-
Purify the monomer by vacuum distillation.
Protocol 2: Radical Copolymerization of Cinnamyl Methacrylate (CMA) and Ethyl Methacrylate (EMA)[1][2][3]
This protocol details the free-radical copolymerization of CMA and EMA.
Materials:
-
Cinnamyl methacrylate (CMA), purified
-
Ethyl methacrylate (EMA), purified
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane, distilled
-
Nitrogen gas
-
Polymerization reactor with a magnetic stirrer and nitrogen inlet/outlet
-
Constant temperature oil bath
Procedure:
-
Prepare a series of polymerization tubes with varying molar feed ratios of CMA and EMA (e.g., 10:90, 21:79, 50:50, 70:30, 90:10).
-
To each tube, add the required amounts of CMA, EMA, and a stock solution of AIBN in 1,4-dioxane. The total monomer concentration and initiator concentration should be kept constant across all experiments.
-
Seal the tubes with rubber septa and deoxygenate the mixtures by bubbling with dry nitrogen gas for 15-20 minutes while cooling in an ice bath.
-
Place the sealed tubes in a constant temperature oil bath preheated to 60°C.
-
Allow the polymerization to proceed for a specific time to ensure low conversion (<10%).
-
Terminate the polymerization by rapidly cooling the tubes in an ice bath and exposing the contents to air.
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated copolymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterize the copolymer composition using techniques such as FT-IR and UV-Vis spectroscopy.
Visualization of Key Concepts
Experimental Workflow: Synthesis and Copolymerization of Cinnamyl Methacrylate
References
Application Notes and Protocols for the Functionalization of Polymers with Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of polymers with cinnamyl chloride, a versatile method for imparting new functionalities to a range of polymeric materials. The introduction of the cinnamyl group can enhance the biological activity of polymers, rendering them suitable for various biomedical applications, including drug delivery and antimicrobial materials. This document offers detailed experimental protocols for the modification of key polymers, quantitative data on the degree of functionalization, and insights into the potential biological mechanisms of action.
Introduction
The functionalization of polymers with this compound allows for the covalent attachment of the cinnamyl moiety to the polymer backbone. This modification is of significant interest due to the inherent biological properties of cinnamyl compounds, which include antimicrobial, anti-inflammatory, and anticancer activities. The resulting cinnamylated polymers often exhibit enhanced therapeutic efficacy, improved biocompatibility, and controlled release characteristics, making them promising candidates for advanced drug delivery systems and novel antimicrobial agents.
Applications in Drug Delivery and Biomedical Materials
Polymers functionalized with this compound have shown considerable promise in several areas of biomedical research:
-
Drug Delivery: Cinnamylated polymers can be formulated into nanoparticles or hydrogels for the encapsulation and targeted delivery of therapeutic agents. The cinnamyl group can enhance the interaction of the polymer with cell membranes, potentially improving drug uptake.
-
Antimicrobial Surfaces and Coatings: The antimicrobial properties of the cinnamyl group can be harnessed to create surfaces and coatings that inhibit the growth of bacteria and fungi, which is particularly relevant for medical devices and implants.
-
Tissue Engineering: The modification of biodegradable polymers with this compound can influence cell adhesion, proliferation, and differentiation, making these materials attractive for tissue engineering scaffolds.
Experimental Protocols
Functionalization of Starch with this compound
This protocol describes the synthesis of starch-cinnamyl ethers with varying degrees of substitution (DS). The reaction involves the etherification of the hydroxyl groups of starch with this compound in the presence of a base.[1]
Materials:
-
Starch (e.g., from yuca)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium hydroxide (B78521) (NaOH), powdered
-
This compound
-
Deionized water
Procedure:
-
Suspend 1.0 g of dried starch in 16 mL of anhydrous DMSO in a round-bottom flask.
-
Heat the suspension to 90 °C with stirring until the starch is completely dissolved (approximately 3 hours).
-
Cool the solution to room temperature.
-
Add the desired amount of powdered NaOH (see Table 1 for molar ratios) to the starch solution and stir for 1 hour.
-
Add this compound dropwise to the reaction mixture (see Table 1 for molar ratios).
-
Stir the reaction at room temperature for 24 hours.
-
Precipitate the crude product by pouring the reaction mixture into a 1:1 (v/v) mixture of ethanol (B145695) and water.
-
Centrifuge the suspension (5000 rpm, 10 min) and discard the supernatant.
-
Wash the solid product by resuspending it in a mixture of 30 mL of acetone and 5 mL of deionized water and stirring for 10 minutes.
-
Centrifuge the suspension and discard the supernatant. Repeat this washing step once more.
-
Perform a final wash with 30 mL of pure acetone.
-
Dry the resulting white powder under vacuum.
Characterization:
The degree of substitution (DS), which represents the average number of cinnamyl groups per anhydroglucose (B10753087) unit (AGU) of starch, can be determined using 1H NMR spectroscopy.
Functionalization of Chitosan (B1678972) with this compound (Proposed Method)
This proposed protocol is based on the known reactivity of chitosan's amine and hydroxyl groups and general methods for chitosan modification.
Materials:
-
Chitosan
-
N,N-Dimethylformamide (DMF) or a suitable acidic aqueous solution (e.g., 2% acetic acid)
-
Triethylamine (TEA) or another suitable base
-
This compound
-
Acetone or ethanol for precipitation
-
Deionized water
Procedure:
-
Dissolve chitosan in the chosen solvent. For DMF, heating may be required. For aqueous acetic acid, stir until a clear solution is obtained.
-
Add the base (e.g., triethylamine) to the chitosan solution to deprotonate the amino groups.
-
Slowly add this compound to the reaction mixture with vigorous stirring. The molar ratio of this compound to the repeating unit of chitosan can be varied to control the degree of substitution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 12-24 hours).
-
Precipitate the functionalized chitosan by adding the reaction mixture to a non-solvent like acetone or ethanol.
-
Filter the precipitate and wash it thoroughly with the precipitation solvent to remove unreacted reagents and byproducts.
-
Dry the purified cinnamylated chitosan under vacuum.
Characterization:
The degree of substitution can be determined by techniques such as 1H NMR, UV-Vis spectroscopy, or elemental analysis.
Functionalization of Poly(vinyl alcohol) (PVA) with this compound (Proposed Method)
This proposed protocol is based on the esterification of the hydroxyl groups of PVA.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Pyridine or another suitable acid scavenger
-
This compound
-
Ethanol or isopropanol (B130326) for precipitation
-
Deionized water
Procedure:
-
Dissolve PVA in the anhydrous solvent (DMF or DMSO). This may require heating.
-
Cool the solution to room temperature and add pyridine.
-
Add this compound dropwise to the PVA solution under constant stirring. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at a specific temperature (e.g., 70-80 °C) for a defined period (e.g., 6-12 hours).
-
Cool the solution and precipitate the cinnamylated PVA by pouring it into a non-solvent such as ethanol or isopropanol.
-
Filter the product, wash it extensively with the non-solvent, and then with deionized water.
-
Dry the final product under vacuum.
Characterization:
The degree of substitution can be determined by 1H NMR and FTIR spectroscopy.
Quantitative Data
The degree of functionalization is a critical parameter that influences the properties of the resulting polymer. The following table summarizes the degree of substitution (DS) achieved for the functionalization of starch with this compound under different reaction conditions.[1]
Table 1: Degree of Substitution of Starch-Cinnamyl Ethers
| Sample | Molar Ratio (AGU:NaOH:this compound) | Degree of Substitution (DS) |
| CS1 | 1:1:0.2 | 0.09 |
| CS2 | 1:3:1 | 0.78 |
| CS3 | 1:3:5 | 1.24 |
Potential Signaling Pathways and Mechanisms of Action
The biological effects of cinnamyl-functionalized polymers are likely mediated through various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of effective biomedical materials.
Antimicrobial Mechanism via Reactive Oxygen Species (ROS) Production
The antimicrobial activity of cinnamyl compounds is often attributed to their ability to induce oxidative stress in microbial cells through the generation of reactive oxygen species (ROS). This mechanism involves a cascade of events leading to cellular damage and eventual cell death.
Caption: Proposed antimicrobial mechanism of cinnamyl-functionalized polymers via ROS production.
This pathway suggests that the cinnamyl moiety interacts with the bacterial cell membrane, potentially disrupting the electron transport chain. This disruption leads to an overproduction of ROS, which then cause widespread oxidative damage to essential cellular components, ultimately resulting in bacterial cell death.[2][3][4]
Modulation of Cellular Signaling in Drug Delivery
In the context of drug delivery, particularly for anti-cancer or anti-inflammatory applications, cinnamyl derivatives may exert their effects by modulating key cellular signaling pathways. For instance, cinnamyl alcohol has been shown to affect the AMPKα and ERK1/2 signaling pathways, which are involved in cellular metabolism and proliferation.[5]
Caption: Potential modulation of cellular signaling pathways by cinnamyl-functionalized polymers.
This diagram illustrates a potential mechanism where the cinnamyl-functionalized polymer interacts with target cells, leading to the modulation of signaling cascades such as the MAPK/ERK and AMPKα pathways. These pathways are critical regulators of cellular processes like proliferation, apoptosis, and inflammation. By influencing these pathways, cinnamylated polymers could potentiate the effect of a delivered drug or exert their own therapeutic effects.[5]
Experimental Workflow for Synthesis and Characterization
A logical workflow is essential for the successful synthesis and characterization of cinnamyl-functionalized polymers.
Caption: General experimental workflow for cinnamyl-functionalized polymers.
This workflow outlines the key stages, from the initial selection of the polymer to the final application-specific testing. Proper characterization at each step is crucial to ensure the desired product has been obtained and to understand its properties. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for confirming the covalent attachment of the cinnamyl group and for determining the degree of substitution. Gel Permeation Chromatography (GPC) and Thermogravimetric Analysis (TGA) provide information on the molecular weight and thermal stability of the modified polymer, respectively.
References
- 1. Photocrosslinkable starch cinnamyl ethers as bioinspired bio-based polymers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Antimicrobial strategies centered around reactive oxygen species - bactericidal antibiotics, photodynamic therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cinnamyl Esters and Ethers Using Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cinnamyl esters and ethers utilizing cinnamyl chloride as a key intermediate. Cinnamyl derivatives are of significant interest due to their applications as fragrance components, flavoring agents, and as scaffolds in pharmaceutical development, exhibiting a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, an activated allylic halide, serves as a versatile precursor for introducing the cinnamyl moiety via nucleophilic substitution reactions.
Application Notes
This compound is a highly reactive substrate for SN2 reactions due to the allylic position of the chlorine atom, which stabilizes the transition state. This reactivity allows for efficient synthesis of esters and ethers under relatively mild conditions. The primary methods involve the reaction of this compound with carboxylate salts for esters and with alkoxides for ethers (Williamson Ether Synthesis).[3][4] These synthetic routes are fundamental in generating libraries of cinnamyl compounds for structure-activity relationship (SAR) studies in drug discovery.
1. Synthesis of Cinnamyl Esters via Nucleophilic Substitution
The reaction of this compound with a carboxylate salt, typically the sodium or potassium salt of a carboxylic acid, proceeds via a standard SN2 mechanism to yield the corresponding cinnamyl ester. This method is an alternative to Fischer or Steglich esterification.[5][6] For instance, the reaction of cinnamyl bromide (a close analog of the chloride) with sodium acetate (B1210297) using phase transfer catalysis has been demonstrated as a viable route to cinnamyl acetate.[7]
2. Synthesis of Cinnamyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[4][8] The reaction involves a deprotonated alcohol (alkoxide) acting as a nucleophile, which displaces the chloride from this compound in an SN2 reaction.[4] The alkoxide is typically generated in situ by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH) or an alkali metal like sodium. The choice of a primary halide like this compound is ideal for this reaction, as it minimizes competing elimination reactions.[3][9]
3. Relevance in Drug Development
Cinnamyl alcohol and its derivatives have shown important pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities.[2][10][11] The ester and ether linkages allow for the modification of physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. By synthesizing a variety of cinnamyl esters and ethers, researchers can explore how different substituents affect the biological activity of the core cinnamyl scaffold.
Experimental Protocols
Protocol 1: General Synthesis of Cinnamyl Esters
This protocol describes a general procedure for the synthesis of cinnamyl esters by reacting this compound with a carboxylate salt. The example of sodium acetate is used to illustrate the method.
Materials:
-
This compound (1.0 eq)
-
Sodium acetate (or other sodium/potassium carboxylate) (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the sodium carboxylate (1.2 eq) in a minimal amount of DMF.
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure cinnamyl ester.
Protocol 2: General Synthesis of Cinnamyl Ethers (Williamson Ether Synthesis)
This protocol outlines a general two-step procedure for synthesizing cinnamyl ethers from an alcohol and this compound.
Materials:
-
Alcohol (e.g., ethanol, benzyl (B1604629) alcohol) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF (solvent)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 eq) and anhydrous THF.
-
Cool the flask in an ice bath (0 °C). Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Ether Formation: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude ether by silica gel column chromatography to obtain the final product.
Data Presentation
The following tables summarize representative data for the synthesis of cinnamyl esters and ethers. Yields can vary based on the specific substrate and reaction conditions.
Table 1: Synthesis of Representative Cinnamyl Esters
| Ester Product | Carboxylate Source | Catalyst/Conditions | Solvent | Reported Yield | Reference(s) |
| Cinnamyl Acetate | Sodium Acetate | Phase Transfer Catalyst (analogous reaction) | Toluene | High | [7] |
| Cinnamyl Benzoate | Benzoyl Chloride | Pyridine, Room Temp, 4h | DCM | 12.44% | [12] |
| Cinnamyl Cinnamate | Cinnamic Acid | DCC, DMAP, Room Temp, 1.5h (Steglich) | DCM | 98% | [6] |
| Cinnamyl Cinnamate | Cinnamoyl Chloride* | Et₃N, Reflux, 6h | DCM | 41% | [6] |
Note: These examples use precursors other than this compound (e.g., cinnamyl alcohol reacting with an acyl chloride or acid) but illustrate common target esters and achievable yields through esterification.
Table 2: Synthesis of Representative Cinnamyl Ethers via Williamson Synthesis
| Ether Product | Alcohol Source | Base | Solvent | Conditions | Reported Yield | Reference(s) |
| Cinnamyl Ethyl Ether | Ethanol | NaH | THF | Room Temp, 12h | Good to High | [3],[4] |
| Cinnamyl Benzyl Ether | Benzyl Alcohol | NaH | THF | Room Temp, 12h | Good to High | [3],[4] |
| Cinnamyl Phenyl Ether | Phenol | K₂CO₃ | Acetone | Reflux, 12h | Moderate to Good | [3],[4] |
Note: Yields are based on the general success of the Williamson Ether Synthesis for primary halides.[4][9] Specific yields for this compound reactions may vary.
Visualizations
Reaction Mechanisms and Workflows
Caption: General experimental workflow for cinnamyl ester/ether synthesis.
Caption: SN2 mechanism for ether and ester formation from this compound.
References
- 1. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 7. Cinnamyl acetate - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 12. THE SYNTHESIS OF CINNAMYL BENZOATE THROUGH ESTERIFICATION REACTION BETWEEN BENZOYL CHLORIDE AND CINNAMYL ALCOHOL REDUCED 96 FROM CINNAMALDEHYDE | Jurnal Penelitian Saintek [journal.uny.ac.id]
Synthesis of Allylic Amines via Reaction of Cinnamyl Chloride with Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of allylic amines is a cornerstone of modern organic chemistry, with profound implications for the development of new pharmaceuticals. Among the various synthetic routes, the reaction of cinnamyl chloride with primary and secondary amines represents a versatile and efficient method for constructing the cinnamylamine (B1233655) scaffold. This structural motif is present in a number of biologically active compounds, including antifungal agents. This document provides detailed application notes and experimental protocols for the synthesis of allylic amines from this compound, with a focus on catalytic methods that offer high yields and selectivity.
Reaction Overview
The fundamental reaction involves the nucleophilic substitution of the chloride group in this compound by an amine. This reaction can be performed directly, often requiring elevated temperatures, or more efficiently, through catalysis. Transition metal catalysts, particularly those based on palladium and iridium, have proven highly effective in facilitating this transformation under milder conditions and with greater control over regioselectivity and stereoselectivity. The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of allylic amines.
Catalytic Systems
The choice of catalyst is crucial for achieving high efficiency and selectivity in the amination of this compound. Palladium and iridium-based catalysts are among the most widely used.
Palladium-Catalyzed Amination (Tsuji-Trost Reaction):
The palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, proceeds through a π-allylpalladium intermediate. This method is highly versatile and compatible with a wide range of amines.[1][2][3][4]
Iridium-Catalyzed Amination:
Iridium catalysts offer complementary reactivity to palladium, often providing access to different regioisomers and exhibiting high enantioselectivity in asymmetric variants.[5][6]
Data Presentation
The following table summarizes the reaction of this compound with various amines under different catalytic conditions, highlighting the achievable yields.
| Entry | Amine | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N-methyl-1-naphthylmethylamine | None | Toluene (B28343) | 30% NaOH | Reflux | 5 | Naftifine | ~55 | [7] |
| 2 | N-methyl-1-naphthylmethylamine | PEG-600 | Methyl tert-butyl ether | K₂CO₃ | Reflux | 8 | Naftifine | High | [8] |
| 3 | Phthalimide (B116566) / Benzylidenemalononitrile (B1330407) | Pd₂(dba)₃·CHCl₃ / P(4-FC₆H₄)₃ | CH₂Cl₂ | Cs₂CO₃ | RT | 6-24 | N-(3-phenyl-1-(dicyanomethyl)propyl)phthalimide | 99 | [9] |
| 4 | S,S-diphenylsulfilimine | [Ir(cod)Cl]₂ / Phosphoramidite ligand | CH₂Cl₂ | - | 35 | - | (E)-N-(3-phenylallyl)-S,S-diphenylsulfilimine | 79 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Naftifine (Non-Catalytic)[7]
This protocol describes the synthesis of the antifungal drug Naftifine.
Materials:
-
N-methyl-1-naphthylmethylamine (171 g)
-
This compound (153 g)
-
Toluene (1 L)
-
30% Sodium hydroxide (B78521) solution (170 mL)
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
In a suitable reactor, combine N-methyl-1-naphthylmethylamine (171 g) and toluene (1 L).
-
Add 30% sodium hydroxide solution (170 mL) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Slowly add this compound (153 g) dropwise over a period of 2 hours.
-
Continue stirring at reflux for an additional 5 hours.
-
Cool the reaction mixture and separate the aqueous layer.
-
Wash the organic layer twice with 500 mL of water.
-
Cool the toluene layer in an ice bath and add concentrated hydrochloric acid to adjust the pH to strongly acidic, which will cause an oily product to precipitate.
-
Stir the mixture until the oily product solidifies.
-
Filter the solid, dry it to obtain crude Naftifine hydrochloride (yield ~55%).
-
The crude product can be further purified by recrystallization from isopropanol.
Protocol 2: Palladium-Catalyzed Three-Component Aminoallylation[9]
This protocol details a palladium-catalyzed reaction to form a functionalized allylic amine.
Materials:
-
Pd₂(dba)₃·CHCl₃ (0.025 mmol)
-
(4-FC₆H₄)₃P (0.20 mmol)
-
Benzylidenemalononitrile (0.50 mmol)
-
Phthalimide (0.60 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.50 mmol)
-
Dichloromethane (CH₂Cl₂) (4 mL)
-
Allyl chloride (0.60 mmol)
Procedure:
-
To a reaction vessel under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (0.025 mmol), (4-FC₆H₄)₃P (0.20 mmol), benzylidenemalononitrile (0.50 mmol), phthalimide (0.60 mmol), and Cs₂CO₃ (1.50 mmol) in CH₂Cl₂ (4 mL).
-
Add allyl chloride (0.60 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a short florisil column to remove the catalyst.
-
The filtrate contains the desired product, which can be further purified by column chromatography if necessary.
Mandatory Visualization
Palladium-Catalyzed Allylic Amination (Tsuji-Trost) Catalytic Cycle
The following diagram illustrates the catalytic cycle for the palladium-catalyzed amination of this compound.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Experimental Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of allylic amines from this compound is outlined below.
Caption: General experimental workflow.
Application in Drug Development
Allylic amines are valuable intermediates in the synthesis of numerous pharmaceuticals. The cinnamyl amine scaffold, in particular, is found in several antifungal agents.
Naftifine: As detailed in the experimental protocol, Naftifine is a topical antifungal drug used to treat a variety of fungal infections.[7][8] Its synthesis directly utilizes the reaction of N-methyl-1-naphthylmethylamine with a cinnamyl halide.
The development of efficient and selective methods for the synthesis of allylic amines, such as those described in this document, is crucial for the rapid and cost-effective production of these and other important medicinal compounds. The ability to introduce diverse amine functionalities onto the cinnamyl scaffold allows for the generation of libraries of compounds for screening and lead optimization in drug discovery programs.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine: asymmetric synthesis of primary allylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-catalyzed regiospecific and stereospecific allylic amination for the syntheses of α,β-unsaturated γ-amino esters and the bifurcation of the reaction pathway leading to the formation of oxazolidin-2-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl chloride ((3-chloroprop-1-en-1-yl)benzene) is a valuable electrophilic substrate in organic synthesis, frequently employed in the construction of a diverse array of molecules, including pharmaceuticals, agrochemicals, and fragrance compounds. Its allylic halide structure allows for facile nucleophilic substitution, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile.[1][2][3][4][5] This document provides a detailed protocol for a typical nucleophilic substitution reaction with this compound, adaptable for various nucleophiles, and includes quantitative data for representative transformations.
The reactivity of this compound is attributed to the stability of the resulting cinnamyl carbocation, which is resonance-stabilized by the adjacent phenyl group and the double bond. This stabilization favors an SN1 pathway, particularly with weak nucleophiles and in polar protic solvents.[1][3][4] Conversely, strong nucleophiles and polar aprotic solvents promote an SN2 mechanism.[2][3][4]
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound with various classes of nucleophiles.
| Nucleophile Class | Nucleophile Example | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Alcohols | Cinnamyl Alcohol | N,N-dimethylaniline | - | 30-50 | 6-8 | ~81-89 | [6] |
| Starch | DMSO | NaOH | Room Temp. | 24 | Varies with DS | [7] | |
| Carboxylates | Cinnamic Acid | Dichloromethane (B109758) (DCM) | Et₃N | Room Temp. | 6 | 41 | [8] |
| Cinnamic Acid (Steglich) | Dichloromethane (DCM) | DMAP | Room Temp. | 1.5 | up to 98 | [6][8] | |
| Amines | Ammonia | Ethanol | Excess NH₃ | Heat | Varies | Mixture | [9] |
| Morpholine | Ethanol/Formaline | - | Reflux | 7.5 | - | [9] | |
| Thiols | General Thiols | Acetonitrile | K₂CO₃ | Room Temp. - 100 | Varies | Good | General protocol |
| Cyanide | Sodium Cyanide | Ethanol | - | Reflux | Varies | Good | General protocol |
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
This protocol provides a general framework that can be adapted for various nucleophiles. Specific modifications for different nucleophile classes are noted.
Materials:
-
This compound
-
Nucleophile (e.g., alcohol, amine, thiol, or carboxylate salt)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), or Ethanol)
-
Base (if required, e.g., Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Sodium Hydroxide (NaOH), or Potassium Carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chosen nucleophile (1.0 eq.) in the selected anhydrous solvent under an inert atmosphere.
-
Addition of Base (if necessary): If the nucleophile requires deprotonation (e.g., alcohols, thiols, or carboxylic acids), add the appropriate base (1.0-1.2 eq.) to the solution and stir until the deprotonation is complete. For amines, a base may not be necessary, or an excess of the amine can be used as the base.
-
Addition of this compound: Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or DCM).
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to obtain the pure substituted product.
Specific Protocol Example: Synthesis of Cinnamyl Cinnamate (B1238496) (Esterification) [6][8]
-
In a round-bottom flask, dissolve cinnamic acid (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, catalytic amount) in anhydrous dichloromethane (DCM).
-
Add cinnamyl alcohol (1.0 eq.) to the solution.
-
In a separate flask, prepare a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU and wash the solid with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield cinnamyl cinnamate (up to 98% yield).[8]
Mandatory Visualizations
Experimental Workflow for Nucleophilic Substitution
Caption: A flowchart illustrating the key steps in a typical nucleophilic substitution reaction involving this compound.
Signaling Pathway: SN1 vs. SN2 Mechanisms
Caption: A diagram illustrating the two competing nucleophilic substitution pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Photocrosslinkable starch cinnamyl ethers as bioinspired bio-based polymers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01406E [pubs.rsc.org]
- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 9. EP0266549B1 - Cinnamyl amines, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
analytical methods for monitoring cinnamyl chloride reactions by TLC
An Application Note on Analytical Methods for Monitoring Cinnamyl Chloride Reactions by TLC
Application Note: AN-TLC001
Title: A Practical Guide to Monitoring this compound Reactions Using Thin-Layer Chromatography (TLC)
Abstract: This application note provides a detailed protocol for the qualitative monitoring of chemical reactions involving this compound using thin-layer chromatography (TLC). This compound is a key intermediate in organic synthesis, but it is also a lachrymator and skin irritant, necessitating careful handling and reaction monitoring.[1] TLC offers a rapid, cost-effective, and simple method to track the consumption of the starting material and the formation of products, thereby determining reaction completion.[2][3] This document outlines procedures for stationary and mobile phase selection, sample preparation, plate development, visualization, and data interpretation, tailored for researchers, scientists, and drug development professionals.
Introduction
Monitoring the progress of a chemical reaction is crucial for optimizing reaction conditions, determining endpoints, and ensuring the desired product is obtained with minimal side products. Thin-Layer Chromatography (TLC) is a powerful and accessible analytical technique ideal for this purpose.[2] It allows for the rapid separation of compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4]
This protocol focuses on monitoring reactions involving this compound (C₆H₅CH=CHCH₂Cl), a reactive alkyl halide. A typical reaction might involve its conversion to other cinnamyl derivatives (e.g., esters, ethers, or substitution products). TLC can effectively separate the relatively non-polar this compound from potentially more polar products or unreacted starting materials.
Principle of Separation
TLC separates molecules based on polarity. A spot of the reaction mixture is applied to a plate coated with a polar adsorbent (the stationary phase), typically silica (B1680970) gel. A solvent (the mobile phase) then moves up the plate via capillary action.[4] Non-polar compounds have a weaker affinity for the polar stationary phase and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, polar compounds adsorb more strongly to the stationary phase and have lower Rf values.[3]
By comparing the Rf value of the starting material (this compound) with new spots that appear in the reaction mixture lane, one can effectively monitor the reaction's progress.[5]
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. The F₂₅₄ indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[3][6]
-
Solvents (HPLC Grade):
-
n-Hexane or Petroleum Ether
-
Ethyl Acetate (B1210297)
-
Toluene
-
Dichloromethane
-
Methanol
-
-
Visualization Reagents:
-
Iodine (crystals)
-
Potassium Permanganate (B83412) (KMnO₄) stain
-
p-Anisaldehyde stain
-
-
Apparatus:
-
TLC developing chamber with lid
-
Capillary tubes or micropipette for spotting
-
UV lamp (254 nm and 365 nm)
-
Forceps
-
Hot plate or heat gun
-
Fume hood
-
Experimental Protocol
Mobile Phase (Eluent) Selection
The choice of mobile phase is critical for achieving good separation. A good starting point is a solvent system that places the starting material, this compound, at an Rf of approximately 0.3-0.4.[5] Given that this compound is a relatively non-polar compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is recommended.
Recommended Starting Solvent Systems:
-
Hexane:Ethyl Acetate (9:1, v/v)
-
Hexane:Ethyl Acetate (7:3, v/v)[7]
-
Toluene:Ethyl Acetate (9:1, v/v)
Optimization:
-
If spots are too low (low Rf), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., change from 9:1 to 7:3 Hexane:Ethyl Acetate).
-
If spots are too high (high Rf), decrease the polarity by increasing the proportion of the non-polar solvent.
Sample Preparation and Spotting
Proper spotting technique is essential for obtaining clear results.[8] The "cospot" method is highly recommended for reaction monitoring.[2][5]
-
Prepare Samples:
-
Starting Material (SM): Dissolve a small amount of pure this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (Rxn): Take an aliquot (a few drops) from the reaction vessel and dilute it with the same volatile solvent.
-
-
Mark the Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on this line: "SM," "Co," and "Rxn."[9]
-
Spot the Plate:
-
In the "SM" lane, apply a small spot of the diluted starting material.
-
In the "Rxn" lane, apply a small spot of the diluted reaction mixture.
-
In the "Co" (cospot) lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[2]
-
Ensure spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate in between.[4]
-
Plate Development
-
Prepare the Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapors, you can line the inside with a piece of filter paper.[4] Cover with the lid and let it equilibrate for 5-10 minutes.
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the baseline with the spots is above the solvent level.[5]
-
Run the TLC: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Dry the Plate: Immediately remove the plate and, with a pencil, mark the position of the solvent front. Allow the plate to dry completely in a fume hood.
Visualization
Since this compound and many of its products are colorless, visualization techniques are required.[10] It is best to start with non-destructive methods.
-
UV Light (Non-destructive): View the dried plate under a UV lamp (254 nm).[6] this compound contains an aromatic ring and a conjugated system, which should be UV-active, appearing as a dark spot against the green fluorescent background.[6] Lightly circle any visible spots with a pencil.
-
Iodine Chamber (Semi-destructive): Place the plate in a sealed chamber containing a few iodine crystals. Organic compounds will react with the iodine vapor to form yellow-brown spots.[6][11] This method is effective for many compounds containing double bonds and aromatic systems. The spots will fade over time, so they should be circled immediately.[12]
-
Potassium Permanganate (KMnO₄) Stain (Destructive): Briefly dip the plate into a solution of potassium permanganate or spray the plate evenly. Compounds with oxidizable functional groups, such as the double bond in the cinnamyl moiety, will appear as yellow or brown spots on a purple background.[11] Gentle heating may be required.
-
p-Anisaldehyde Stain (Destructive): Dip or spray the plate and then heat gently with a heat gun. This stain is a general-purpose reagent that reacts with many functional groups to produce colored spots.[11]
Data Analysis and Interpretation
The primary goal is to observe the disappearance of the starting material spot and the appearance of one or more product spots in the "Rxn" lane.
-
Calculate Rf Values: The Retention Factor (Rf) is a key parameter for identifying compounds.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]
-
-
Interpret the Chromatogram:
-
t=0 (Start of reaction): The "Rxn" lane should look identical to the "SM" lane.
-
During reaction: The "Rxn" lane will show a spot for the starting material (decreasing in intensity over time) and a new spot for the product(s). The "Co" lane will show whether the product spot is clearly separated from the starting material spot.
-
Reaction complete: The "Rxn" lane will show no remaining starting material spot, only the product spot(s).
-
Data Presentation
Quantitative data from TLC analysis should be organized for clarity. The table below shows representative data for a hypothetical reaction where this compound is converted to a more polar product, cinnamyl acetate.
| Compound | Mobile Phase System | Rf Value (Representative) | Visualization Method(s) |
| This compound | Hexane:Ethyl Acetate (8:2, v/v) | ~ 0.65 | UV (254 nm), Iodine, KMnO₄ |
| Cinnamyl Acetate | Hexane:Ethyl Acetate (8:2, v/v) | ~ 0.45 | UV (254 nm), Iodine, KMnO₄ |
| Cinnamyl Alcohol | Hexane:Ethyl Acetate (8:2, v/v) | ~ 0.25 | UV (254 nm), Iodine, KMnO₄, p-Anisaldehyde |
Note: Rf values are illustrative and highly dependent on specific conditions (plate type, temperature, chamber saturation). Cinnamaldehyde, a potential impurity, has a reported Rf of 0.55 in a Toluene:Ethyl acetate:Methanol (8:1:1) system.
Visual Protocols (DOT Language)
The following diagrams illustrate the experimental workflow and the logic of reaction monitoring.
References
- 1. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. hplc.sk [hplc.sk]
- 9. iitg.ac.in [iitg.ac.in]
- 10. youtube.com [youtube.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols for the Purification of Cinnamyl Chloride Reaction Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of cinnamyl chloride from a crude reaction mixture using column chromatography. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fragrances.[1] Effective purification is crucial to ensure the quality and reactivity of the final product. While distillation is a common purification method, column chromatography offers a valuable alternative for removing polar impurities and achieving high purity on a laboratory scale.
Data Presentation: Typical Purification Parameters
The following table summarizes typical quantitative data for the purification of this compound using silica (B1680970) gel column chromatography. These values are representative and may require optimization based on the specific reaction mixture and scale.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (70-230 mesh) | Standard grade for gravity column chromatography.[2] |
| Column Dimensions | 30 cm length x 3 cm diameter | Appropriate for purifying 1-2 g of crude product. |
| Silica Gel Amount | ~50 g | A silica to crude product ratio of 30:1 to 50:1 is common. |
| Crude Product Loading | 1.0 - 1.5 g | Dissolved in a minimal amount of the initial eluent or a non-polar solvent. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (B1210297) Gradient | A non-polar solvent system is suitable for the relatively non-polar this compound.[3] |
| 98:2 (v/v) Hexane:EtOAc | Initial eluent for eluting non-polar byproducts. | |
| 95:5 (v/v) Hexane:EtOAc | To elute the this compound product. | |
| 80:20 (v/v) Hexane:EtOAc | To elute more polar impurities like cinnamyl alcohol. | |
| Elution Technique | Gradient Elution | Gradually increasing the polarity of the mobile phase improves separation.[4] |
| Fraction Volume | 15-20 mL | Smaller fractions allow for better separation of components. |
| Typical Yield | 85-95% | Recovery of this compound from the loaded crude mixture. |
| Achieved Purity | >98% | As determined by GC-MS or ¹H NMR analysis. |
Experimental Protocol: Column Chromatography Purification
This protocol details the step-by-step methodology for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound reaction mixture
-
Silica gel (70-230 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed and dried)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Preparation of the Column:
-
Ensure the glass column is clean, dry, and vertically clamped to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate). The consistency should be pourable but not too dilute.
-
Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Add more eluent as the silica packs down. Never let the top of the silica gel run dry.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance during sample and eluent addition.
-
Continuously run the initial eluent through the column until the packed bed is stable and the solvent level is just above the top layer of sand.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the initial eluent (e.g., 2-3 mL).
-
Alternatively, for less soluble samples, use a "dry loading" method: dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel bed.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the stationary phase.
4. Elution and Fraction Collection:
-
Carefully fill the top of the column with the initial eluent (98:2 hexane:ethyl acetate).
-
Begin collecting fractions in labeled test tubes or flasks.
-
Monitor the separation by collecting small spots from the column outlet onto a TLC plate and eluting it with a suitable solvent system (e.g., 90:10 hexane:ethyl acetate). Visualize spots under a UV lamp.
-
Once the non-polar impurities have been eluted, gradually increase the polarity of the mobile phase. This can be done in a stepwise manner by switching to pre-mixed solvents of increasing polarity (e.g., 95:5, then 90:10 hexane:ethyl acetate).
-
This compound is expected to elute before the more polar starting material, cinnamyl alcohol.
-
Collect fractions containing the pure product, as identified by TLC analysis.
5. Product Isolation and Analysis:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Determine the yield of the purified product.
-
Confirm the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the purification of this compound using column chromatography.
Caption: Workflow for this compound purification.
References
Application Note: Characterization of Cinnamyl Chloride Derivatives by ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamyl chloride and its derivatives are versatile building blocks in organic synthesis, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and fragrances.[1][2] The precise chemical structure, including the configuration of the double bond and the substitution pattern on the aromatic ring, is critical to the reactivity and biological activity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of these molecules. This application note provides detailed protocols for sample preparation and data acquisition, along with guidelines for the interpretation of ¹H and ¹³C NMR spectra for this compound derivatives.
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This allows chemists to differentiate between atoms in different parts of a molecule.
-
¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling.
-
¹³C NMR Spectroscopy provides information on the number and types of carbon atoms in a molecule, including those in alkyl, alkene, aromatic, and carbonyl groups.[3]
By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns, the complete structure of a this compound derivative can be determined.
Experimental Protocols
High-quality NMR spectra depend on correctly prepared samples. The following protocol is recommended for small organic molecules like this compound derivatives.[4][5]
-
Weigh the Sample:
-
Select a Deuterated Solvent:
-
Chloroform-d (CDCl₃) is the most common solvent for this class of compounds due to its ability to dissolve a wide range of organic molecules.[5] The residual proton signal of CDCl₃ at 7.26 ppm can be used as a chemical shift reference.[5][7]
-
Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used if the compound is not soluble in CDCl₃.[4]
-
-
Dissolve the Sample:
-
Filter and Transfer:
-
To ensure magnetic field homogeneity and obtain sharp spectral lines, the solution must be free of any solid particles.[5]
-
Filter the solution through a small plug of glass wool or a Kimwipe placed inside a Pasteur pipette, transferring the clear solution directly into a clean, unscratched 5 mm NMR tube.[8]
-
-
Cap and Label:
-
Cap the NMR tube securely to prevent solvent evaporation.
-
Label the tube clearly near the top.[8]
-
The following are general guidelines for acquiring spectra on a modern NMR spectrometer (e.g., 400-600 MHz).
-
Instrument Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature. Perform standard instrument procedures for locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8 to 16 scans are typically sufficient for concentrations outlined above.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[5]
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed by applying a Fourier Transform (FT), followed by phase correction and baseline correction to yield the final spectrum.
Data Interpretation and Presentation
The parent compound, (E)-cinnamyl chloride, serves as a reference for understanding the spectra of its derivatives. The key signals are from the aromatic, vinylic (alkene), and allylic protons and carbons.
¹H NMR Spectrum: The proton spectrum is characterized by four distinct regions. The trans-configuration of the double bond is confirmed by the large coupling constant (J) between the vinylic protons, typically 15-16 Hz.[9]
Table 1: ¹H NMR Data for (E)-Cinnamyl Chloride in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Phenyl (Ar-H) | 7.20 - 7.45 | m (multiplet) | - | 5H |
| Vinylic (=CH-Ar) | ~6.60 | d (doublet) | J = 15.6 | 1H |
| Vinylic (=CH-CH₂Cl) | ~6.30 | dt (doublet of triplets) | J = 15.6, 6.6 | 1H |
| Allylic (-CH₂Cl) | ~4.20 | d (doublet) | J = 6.6 | 2H |
Data compiled from reference[9].
¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum shows six distinct signals, four for the aromatic carbons (two of which are equivalent by symmetry) and three for the propenyl chain carbons.
Table 2: ¹³C NMR Data for (E)-Cinnamyl Chloride in CDCl₃
| Carbon | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| C1 (ipso) | ~135.9 | Quaternary Aromatic |
| C2/C6 | ~128.8 | Aromatic CH |
| C3/C5 | ~126.7 | Aromatic CH |
| C4 (para) | ~128.2 | Aromatic CH |
| Cα (=CH-Ar) | ~136.2 | Vinylic CH |
| Cβ (=CH-CH₂Cl) | ~123.5 | Vinylic CH |
| Cγ (-CH₂Cl) | ~45.5 | Allylic CH₂ |
Data compiled from reference[10].
When characterizing derivatives, changes in the NMR spectra relative to the parent compound provide crucial structural information.
-
Aromatic Substitution: The chemical shifts and splitting patterns of the aromatic signals will change significantly depending on the nature and position of substituents.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) will shield the aromatic protons and carbons, causing upfield shifts (lower δ ppm).
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) will deshield the aromatic nuclei, causing downfield shifts (higher δ ppm).
-
-
Propenyl Chain Modification: Any modification to the side chain will be readily apparent. For example, replacing the chloride with an ether (-OR) or ester (-OCOR) group will cause a downfield shift of the allylic carbon (Cγ) and a corresponding shift in the attached protons.[7][11]
Table 3: Typical Chemical Shift Ranges for Cinnamyl Derivatives
| Nucleus Type | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic | Ar-H | 6.5 - 8.5 | 110 - 160 |
| Vinylic | =CH -Ar | 6.4 - 7.0 | 120 - 145 |
| Vinylic | =CH -CH₂X | 6.0 - 6.5 | 115 - 135 |
| Allylic | -C H₂-Cl | 4.1 - 4.3 | 44 - 48 |
| Allylic | -C H₂-O- | 4.0 - 4.8 | 60 - 75 |
Ranges are approximate and vary based on solvent and specific molecular structure.[12][13]
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and essential tools for the structural characterization of this compound and its derivatives. By following standardized protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. A systematic analysis of chemical shifts, coupling constants, and integration provides detailed insight into the molecular structure, including stereochemistry and substitution patterns, which is critical for researchers in synthetic chemistry and drug development.
References
- 1. This compound 95 2687-12-9 [sigmaaldrich.com]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. rsc.org [rsc.org]
- 8. sites.bu.edu [sites.bu.edu]
- 9. This compound(21087-29-6) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. web.pdx.edu [web.pdx.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: Purity Assessment of Cinnamyl Chloride by GC-MS
Introduction
Cinnamyl chloride (C₉H₉Cl) is a key intermediate in the synthesis of various pharmaceuticals and fragrances. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification, making it an ideal method for the purity assessment of volatile and semi-volatile compounds like this compound. This application note details a comprehensive GC-MS method for the quantitative purity analysis of this compound, including the identification of potential impurities.
Experimental Protocol
A detailed protocol for the GC-MS analysis of this compound is provided below. This method is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound used in their processes.
Materials and Reagents
-
This compound: Reference Standard (≥99.5% purity) and sample for analysis.
-
Solvent: HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.
-
Inert Gas: Helium (99.999% purity) for GC carrier gas.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials with septa.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same solvent.
-
Spiked Sample Preparation (for impurity identification): Prepare a solution of the this compound sample and spike it with known potential impurities at a concentration of approximately 0.1% of the sample concentration.
GC-MS Method Parameters
| Parameter | Value |
| GC Inlet | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-300 amu |
| Solvent Delay | 3 minutes |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined using the area percent method from the total ion chromatogram (TIC). The percentage purity is calculated as follows:
% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100
The identity of the this compound peak should be confirmed by comparing its retention time and mass spectrum with that of the reference standard. Potential impurities can be identified by their mass spectra and by comparison with the spiked sample chromatogram.
Results and Discussion
The described GC-MS method provides excellent separation and identification of this compound and its potential impurities.
Chromatographic Performance
Under the specified conditions, this compound is expected to elute at a retention time of approximately 10-12 minutes. The peak shape should be symmetrical, with a tailing factor between 0.9 and 1.5.
Mass Spectral Analysis
The electron ionization mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.[1][2]
| Ion Type | m/z Value | Relative Abundance |
| Molecular Ion [M]⁺ | 152 | Moderate |
| [M-Cl]⁺ | 117 | High |
| [C₉H₇]⁺ | 115 | High |
The fragment at m/z 117 is often the base peak and is highly characteristic of the cinnamyl structure.[1]
Purity Assessment and Impurity Profile
The purity of this compound is determined by the area percentage of its peak in the total ion chromatogram. A typical high-purity sample is expected to have a purity of ≥95%.[3] Potential impurities may include starting materials, by-products from the synthesis, or degradation products. One common impurity is cinnamyl alcohol.
| Compound | Expected Retention Time (min) | Key m/z Fragments |
| This compound | 10-12 | 152, 117, 115 |
| Cinnamyl Alcohol | 9-11 | 134, 117, 91 |
Method Validation Parameters
While a full validation was not performed for this application note, a similar LC-MS/MS method for the determination of this compound as a genotoxic impurity reported the following validation parameters, which can serve as a reference.[4][5]
| Parameter | Result |
| Limit of Detection (LOD) | 0.49 ppm |
| Limit of Quantitation (LOQ) | 1.47 ppm |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS Purity Assessment of this compound.
Conclusion
The GC-MS method detailed in this application note is a reliable and robust approach for the purity assessment of this compound. The method provides excellent chromatographic separation and definitive mass spectrometric identification, enabling accurate quantification of purity and characterization of the impurity profile. This protocol is suitable for routine quality control in pharmaceutical and fragrance industries to ensure the integrity of this compound.
References
- 1. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cinnamoyl chloride [webbook.nist.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cinnamyl Chloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cinnamyl chloride. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Thionyl chloride route: Ensure an excess of thionyl chloride is used. The reaction can be heated to reflux to drive it to completion. Monitor the evolution of HCl and SO2 gas; the reaction is complete when gas evolution ceases. - HCl route: Use concentrated hydrochloric acid and ensure adequate reaction time. Heating the reaction mixture can increase the rate of reaction. |
| Degradation of product | This compound can be unstable, especially at high temperatures. Avoid prolonged heating during distillation. Purify the product using vacuum distillation to keep the temperature low. |
| Loss during workup | This compound is susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents. During aqueous workup, perform extractions quickly and efficiently. |
| Side reactions | The formation of byproducts will lower the yield of the desired product. See the "Common Side Reactions" section below for more details on how to minimize these. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting material (cinnamyl alcohol) | Improve the reaction conditions to ensure complete conversion of the starting material (see "Incomplete reaction" above). The product can be purified by fractional distillation under reduced pressure to separate it from the higher-boiling cinnamyl alcohol. |
| Formation of polymeric byproducts | Polymerization can be initiated by acidic conditions or heat. Minimize reaction time and avoid excessive temperatures during the reaction and purification. The addition of a radical inhibitor, such as hydroquinone, may be beneficial if radical polymerization is suspected. |
| Formation of cinnamyl ether | This can occur if the cinnamyl alcohol starting material reacts with the this compound product. To minimize this, ensure a slight excess of the chlorinating agent is used to fully consume the alcohol. The ether can be separated by careful fractional distillation. |
| Formation of rearranged products | In the presence of strong acids like HCl, the intermediate carbocation can potentially undergo rearrangement. Using a milder chlorinating agent like thionyl chloride in the presence of a base (e.g., pyridine) can suppress carbocation formation and thus rearrangement. |
| Chlorination of the double bond | While generally the double bond is not affected, harsh conditions could lead to the addition of HCl across the double bond. Use of milder conditions and avoiding a large excess of acid can help prevent this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound are the reaction of cinnamyl alcohol with thionyl chloride (SOCl₂) or with concentrated hydrochloric acid (HCl). Another method involves the reaction of cinnamic acid with a chlorinating agent like thionyl chloride to first form cinnamoyl chloride, which is then reduced.
Q2: My NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in the NMR spectrum could indicate the presence of side products. Common impurities include unreacted cinnamyl alcohol, polymeric material, or isomers resulting from rearrangement. A peak around 3.5-4.5 ppm could indicate the presence of the alcohol proton of unreacted cinnamyl alcohol. Broad, unresolved peaks may suggest polymeric byproducts. The presence of signals corresponding to a different substitution pattern on the aromatic ring or a shifted double bond might indicate rearranged isomers.
Q3: How can I best purify my this compound?
A3: The recommended method for purifying this compound is fractional distillation under reduced pressure. This allows for the separation of this compound from less volatile impurities like unreacted cinnamyl alcohol and polymeric byproducts, and from more volatile impurities, while keeping the distillation temperature low to prevent degradation of the product.
Q4: Is this compound stable for long-term storage?
A4: this compound is known to be unstable and can degrade over time, potentially through polymerization or hydrolysis. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is advisable to use it as fresh as possible after synthesis and purification.
Quantitative Data Summary
The following table summarizes reported yields for different synthetic methods for this compound and related reactions.
| Starting Material | Reagent(s) | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| Cinnamyl alcohol | Thionyl chloride | Pyridine (B92270)/Chloroform | Ice-water bath, then 2h reaction | 85.5 | |
| Cinnamyl alcohol | Thionyl chloride | Triethylamine/Ether | 30-35 °C, 1h reaction | 87.9 | |
| Cinnamyl alcohol | Thionyl chloride | None (solvent-free) | < 15 °C, then 3-4h stirring | 90.5 | |
| Styrene | Formaldehyde, HCl | Nitric acid catalyst | Reflux | ~65 | |
| Cinnamic acid | Thionyl chloride | - | 50-80 °C, 2h | ~81 (crude) |
Experimental Protocols
Synthesis of this compound from Cinnamyl Alcohol using Thionyl Chloride
-
Materials: Cinnamyl alcohol, thionyl chloride, pyridine (or other suitable base), and an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cinnamyl alcohol in the anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add a solution of thionyl chloride in the same solvent to the cooled alcohol solution while stirring. The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO2 gases.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.
-
The reaction mixture is then worked up, typically by washing with water, a dilute base (like sodium bicarbonate solution) to neutralize excess acid, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
-
Visualizations
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Caption: Main reaction pathway versus a potential side reaction.
Technical Support Center: Cinnamyl Chloride Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of cinnamyl chloride to prevent polymerization.
Frequently Asked Questions (FAQs)
Q1: I've observed that my this compound has become viscous and has a yellowish to brownish color. What is happening?
A1: The increased viscosity and color change are strong indicators of polymerization. This compound can undergo hazardous polymerization, especially during storage.[1] This process can be initiated by impurities, exposure to heat, light, or air.
Q2: What is the likely mechanism of this compound polymerization?
Q3: How can I prevent the polymerization of this compound during storage?
A3: To prevent polymerization, it is crucial to store this compound under the recommended conditions. This includes refrigeration, exclusion of light and air, and the use of a stabilizer.
Q4: What are the optimal storage conditions for this compound?
A4: The optimal storage conditions for this compound are summarized in the table below. Adherence to these conditions will significantly minimize the risk of polymerization.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated)[1][4][5] | Low temperatures slow down the rate of chemical reactions, including polymerization. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes oxidation and exposure to moisture, which can generate acidic impurities. |
| Light Exposure | Store in a dark or amber container | Prevents photo-initiated polymerization. |
| Container | Tightly sealed container[1][6] | Prevents exposure to air and moisture. |
| Stabilizer | Addition of a stabilizer like sodium carbonate | Neutralizes acidic impurities that can initiate cationic polymerization. |
Q5: My this compound was supplied without a stabilizer. Can I add one myself?
A5: Yes, if your this compound was supplied unstabilized, you can add a stabilizer to inhibit polymerization. Anhydrous sodium carbonate is a commonly used and effective stabilizer.
Experimental Protocols
Protocol for Stabilization of this compound with Sodium Carbonate
Objective: To stabilize unstabilized this compound to prevent polymerization during storage.
Materials:
-
This compound
-
Anhydrous sodium carbonate (powder)
-
A clean, dry, amber glass storage bottle with a tightly fitting cap
-
Inert gas (Argon or Nitrogen) supply
-
Spatula
Procedure:
-
Preparation: Ensure the storage bottle and spatula are clean and thoroughly dry to prevent introducing moisture.
-
Adding the Stabilizer: Add a small amount of anhydrous sodium carbonate powder to the empty storage bottle. A general guideline is to add approximately 0.1-0.5% by weight of the this compound. For example, for 100 g of this compound, add 0.1 g to 0.5 g of anhydrous sodium carbonate. The exact amount is not critical, but a small, visible amount of solid at the bottom is sufficient.
-
Transfer of this compound: Carefully transfer the this compound into the bottle containing the sodium carbonate.
-
Inert Gas Purge: Purge the headspace of the bottle with an inert gas (argon or nitrogen) for about 30-60 seconds to displace any air.
-
Sealing and Storage: Immediately and tightly seal the bottle. Gently swirl the bottle to distribute the sodium carbonate. Store the stabilized this compound in a refrigerator at 2-8°C.
Troubleshooting Guide
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound polymerization.
This guide should assist you in preventing the polymerization of this compound and in troubleshooting any issues that may arise during its storage. Always handle this compound in a well-ventilated area and use appropriate personal protective equipment.
References
troubleshooting low yields in cinnamyl chloride substitution reactions
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering low yields in nucleophilic substitution reactions involving cinnamyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two isomeric products instead of a single, desired substitution product?
A: This is a classic sign that your reaction is proceeding, at least in part, through an SN1 (unimolecular nucleophilic substitution) mechanism. This compound can ionize to form a resonance-stabilized allylic/benzylic carbocation. The positive charge is delocalized over two principal carbons. The incoming nucleophile can attack at either of these positions, leading to the formation of two constitutional isomers.[1][2]
Q2: My main byproduct is cinnamyl alcohol. What is causing this?
A: The formation of cinnamyl alcohol indicates a hydrolysis side reaction. This occurs when water is present in your reaction mixture and acts as a nucleophile. This is a form of solvolysis, where the solvent itself reacts with the substrate.[1][3] This issue is particularly prevalent in reactions run in protic solvents (like ethanol) that are not rigorously dried or in aprotic solvents contaminated with water.
Q3: I am observing a significant amount of an alkene byproduct. How can I favor substitution over elimination?
A: The formation of an alkene suggests a competing elimination reaction (E1 or E2). This is favored by using strongly basic nucleophiles and/or running the reaction at elevated temperatures.[4] To favor substitution, use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, N₃⁻, CN⁻) and maintain a lower reaction temperature, often starting at 0°C and slowly warming to room temperature.[4]
Q4: My reaction is extremely slow or does not proceed to completion. What are the likely causes?
A: Several factors can lead to a sluggish reaction:
-
Poor Leaving Group: While chloride is a decent leaving group, its departure is the rate-determining step in SN1 reactions and part of it in SN2.[5][6]
-
Weak Nucleophile: For an SN2 reaction, a strong nucleophile is required for an efficient reaction rate.[7][8]
-
Inappropriate Solvent: Using a polar protic solvent can solvate and deactivate a strong nucleophile, slowing down an SN2 reaction. Conversely, an SN1 reaction will be slow in a polar aprotic solvent that cannot stabilize the carbocation intermediate.[4][9]
Q5: How can I efficiently react a water-soluble nucleophile (like NaCN) with this compound, which is only soluble in organic solvents?
A: This is an ideal scenario for Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the nucleophile from the aqueous phase into the organic phase where it can react with the this compound.[10][11] This method often leads to faster reactions, higher yields, and milder reaction conditions by eliminating the need for expensive, anhydrous polar aprotic solvents.[10][12]
Troubleshooting Guide for Low Yields
Problem 1: Low Yield of Desired Product with Isomeric Byproducts
-
Primary Cause: The reaction is following an SN1 pathway, allowing for nucleophilic attack at multiple sites on the resonance-stabilized carbocation intermediate.[1]
-
Solution: Promote the SN2 pathway, which involves a concerted backside attack and avoids a carbocation intermediate. This ensures the nucleophile attacks only at the primary carbon, yielding a single product.
-
Corrective Actions:
-
Change the Solvent: Switch from a polar protic solvent (e.g., water, ethanol, methanol) to a polar aprotic solvent (e.g., Acetone, DMF, DMSO).[4] Polar aprotic solvents enhance the reactivity of the nucleophile.[7]
-
Increase Nucleophile Strength: Use a stronger, more concentrated nucleophile. Anionic nucleophiles (e.g., CN⁻, N₃⁻) are more potent than their neutral counterparts.[7][8]
-
Diagram 1: SN1 Pathway of this compound
Caption: SN1 mechanism showing the formation of a key carbocation intermediate leading to two isomeric products.
Problem 2: Significant Formation of Cinnamyl Alcohol/Ether Byproducts
-
Primary Cause: Solvolysis due to reaction with a protic solvent (e.g., water, alcohol) or water contamination in an aprotic solvent.
-
Solution: Eliminate water and other nucleophilic protic solvents from the reaction.
-
Corrective Actions:
-
Use Anhydrous Solvents: Employ properly dried, anhydrous aprotic solvents.
-
Dry Reagents: Ensure all reagents, including the nucleophile and this compound, are dry. This compound can be distilled over potassium carbonate before use.[13]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Diagram 2: Troubleshooting Workflow for Low Yields
References
- 1. The SN1 solvolysis of this compound in water gives two structurally .. [askfilo.com]
- 2. The \mathrm{S}_{\mathrm{N}} 1 solvolysis of this compound in water gi.. [askfilo.com]
- 3. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ijirset.com [ijirset.com]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. phasetransfer.com [phasetransfer.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimization of Cinnamyl Chloride Coupling Reactions
Welcome to the technical support center for the optimization of reaction conditions for cinnamyl chloride coupling. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions involving this compound?
This compound is a versatile substrate used in a variety of palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1] The most frequently employed methods include:
-
Suzuki-Miyaura Coupling: Reacts with organoboron compounds (boronic acids or esters). This method is known for its tolerance of a wide range of functional groups.[2]
-
Sonogashira Coupling: Involves the coupling of terminal alkynes and is typically carried out with a palladium catalyst and a copper(I) co-catalyst.[3][4][5]
-
Heck Reaction: Couples this compound with an alkene.[6][7][8]
-
Stille Coupling: Uses organotin compounds (stannanes) as the coupling partner.[9][10][11][12]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.[13]
Q2: What makes this compound a reactive substrate for coupling reactions?
The reactivity of this compound stems from the chlorine atom being in an allylic position. This placement makes it highly susceptible to nucleophilic substitution and facilitates the oxidative addition step in palladium-catalyzed cycles.[1] Palladium catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have proven to be very efficient in activating the C-Cl bond.[2][13]
Q3: What are the critical parameters to optimize in a this compound coupling reaction?
Optimizing a coupling reaction involves a systematic evaluation of several factors to maximize yield and minimize byproducts.[14] The key parameters include:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. Electron-rich and sterically hindered ligands can accelerate the reaction.[15][16]
-
Base: The base plays a critical role in the catalytic cycle, often participating in the transmetalation or reductive elimination steps.[17]
-
Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates.
-
Temperature: Reaction rates are highly dependent on temperature.[14][]
-
Reactant Concentration: The concentration of reactants can influence the reaction kinetics and the formation of side products.[14]
Q4: How should I select the appropriate catalyst and ligand for my reaction?
The ideal catalyst system depends on the specific coupling reaction and the electronic and steric properties of the coupling partner.
-
For Suzuki-Miyaura Reactions: Pd(PPh₃)₄ is a classic choice, but for less reactive partners, more advanced systems involving bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[13][16][17][19]
-
For Sonogashira Reactions: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.[4][20] Copper-free conditions have also been developed to avoid the common side reaction of alkyne homocoupling.[4][5]
-
For Heck Reactions: Pd(OAc)₂ with phosphine ligands is commonly used.[6]
-
For Stille Reactions: Pd(PPh₃)₄ is a frequent choice, often with the addition of LiCl to facilitate the transmetalation step.[9][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound coupling experiments.
Issue 1: Low or No Product Yield
Q: My reaction yield is very low, or I'm only recovering my starting materials. What are the common causes and how can I fix this?
A: Low yield is a common issue that can often be traced back to the catalyst, reagents, or reaction conditions.[21][22]
-
Possible Cause 1: Inactive Catalyst System.
-
Solution: The palladium catalyst may be oxidized or decomposed. Use fresh catalyst or a more robust pre-catalyst. For reactions sensitive to air, ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[17] Some catalyst systems require specific ligands to be active; ensure the correct palladium-to-ligand ratio is used.
-
-
Possible Cause 2: Inappropriate Base or Solvent.
-
Solution: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common, sometimes requiring a small amount of water as a co-solvent.[16][17] For Sonogashira couplings, amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are typically used.[4][20] The solvent must fully dissolve the reactants. If solubility is an issue, consider switching to a different solvent such as DMF, dioxane, or toluene.[23]
-
-
Possible Cause 3: Suboptimal Temperature.
-
Solution: Many coupling reactions require heating to proceed at a reasonable rate.[] If the reaction is sluggish at room temperature, try incrementally increasing the temperature (e.g., to 60 °C, 80 °C, or 100 °C) while monitoring the reaction progress by TLC or LC-MS. Be aware that excessively high temperatures can lead to catalyst decomposition or side product formation.
-
-
Possible Cause 4: Poor Quality of Reagents.
Issue 2: Significant Side Product Formation
Q: My reaction produces the desired product, but it's contaminated with significant side products. How can I improve the selectivity?
A: Side reactions often compete with the desired cross-coupling pathway. Identifying the byproduct can help diagnose the problem.
-
Possible Side Reaction 1: Homocoupling (Especially in Sonogashira Reactions).
-
Cause: The copper co-catalyst in Sonogashira reactions can promote the oxidative coupling of the terminal alkyne (Glaser coupling), leading to a symmetrical diyne byproduct.[20]
-
Solution: Minimize the amount of copper catalyst used (e.g., reduce from 10 mol% to 2-5 mol%). Alternatively, switch to a copper-free Sonogashira protocol.[4][5][20] Performing a slow addition of the alkyne to the reaction mixture can also keep its concentration low and disfavor the homocoupling pathway.[20]
-
-
Possible Side Reaction 2: Protodeboronation (Suzuki Coupling).
-
Cause: The boronic acid can be cleaved by the base or trace water, replacing the boron moiety with a hydrogen atom. This is more common with electron-rich boronic acids.
-
Solution: Use a milder base (e.g., K₃PO₄ instead of NaOH). Ensure anhydrous conditions. Sometimes, using the corresponding boronate ester (e.g., a pinacol (B44631) ester) can increase stability and prevent this side reaction.
-
-
Possible Side Reaction 3: Hydrolysis of this compound.
-
Cause: The presence of water can lead to the hydrolysis of this compound to cinnamyl alcohol, especially under basic conditions.[24]
-
Solution: Use high-purity, anhydrous solvents and reagents. Dry all glassware thoroughly before use.
-
Data Presentation: Reaction Parameter Summary
The tables below summarize common starting points for optimizing this compound coupling reactions.
Table 1: Common Catalysts and Ligands
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Typical Loading |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | 1-5% Pd, 1-2 eq. Ligand/Pd |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (in catalyst) | 2-5% Pd |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | 1-3% Pd, 1-2 eq. Ligand/Pd |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(fur)₃ | 1-5% Pd |
Table 2: Guide to Solvents and Bases
| Coupling Reaction | Common Solvents | Common Bases | Base Equivalents |
|---|---|---|---|
| Suzuki-Miyaura | Dioxane/H₂O, Toluene, DMF | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 |
| Sonogashira | THF, DMF, Toluene | Et₃N, DIPEA | 2-5 (can be solvent) |
| Heck | DMF, Acetonitrile, Toluene | Et₃N, K₂CO₃ | 1.5-3 |
| Stille | Toluene, THF, DMF | (Often not required) | - |
Experimental Protocols
The following are generalized protocols that serve as a starting point for optimization. Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried round-bottom flask, add the arylboronic acid (1.2 equivalents), a base such as K₂CO₃ (2.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent (e.g., Dioxane/H₂O 4:1).
-
Reactant Addition: Add this compound (1.0 equivalent) to the stirring mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed Sonogashira Coupling of this compound
-
Reaction Setup: To a flame-dried flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), copper(I) iodide (CuI, 5 mol%), and a stir bar.
-
Solvent and Base: Evacuate and backfill the flask with an inert gas. Add degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equivalents).
-
Reactant Addition: Add the terminal alkyne (1.1 equivalents) followed by this compound (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product via flash column chromatography.
Mandatory Visualizations
General Experimental Workflow
Caption: General workflow for a this compound cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. This compound | 21087-29-6 | Benchchem [benchchem.com]
- 2. 3-Chloro-cinnamyl Chloride|High Purity|RUO [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. reddit.com [reddit.com]
- 17. quora.com [quora.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of Cinnamyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of cinnamyl alcohol impurity from cinnamyl chloride.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How does cinnamyl alcohol typically contaminate this compound?
A1: Cinnamyl alcohol is the primary starting material for the synthesis of this compound, most commonly through reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Contamination arises from incomplete reaction, leaving unreacted cinnamyl alcohol in the crude product mixture. Additionally, hydrolysis of this compound back to cinnamyl alcohol can occur if the product is exposed to water or moisture during workup or storage.
Q2: What is the most common industrial method to purify this compound?
A2: The most frequently cited method for purifying this compound on a larger scale is vacuum distillation.[1] This technique separates compounds based on differences in their boiling points. This compound is collected as a specific fraction, leaving less volatile impurities like cinnamyl alcohol behind.
Q3: My vacuum distillation is not effectively separating cinnamyl alcohol. What are the likely causes and solutions?
A3: Several factors can lead to poor separation during vacuum distillation:
-
Inadequate Vacuum: If the vacuum is not low enough, the boiling points of the two compounds may be too close for efficient separation. Ensure your vacuum pump is functioning correctly and all connections are airtight.
-
Inefficient Fractionating Column: A simple distillation setup may not be sufficient. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates, enhancing separation.
-
Incorrect Temperature Gradient: An improper temperature gradient along the column can lead to co-distillation. Ensure slow and steady heating to establish a proper gradient.
-
Flooding or Channelling: Overheating can cause the column to "flood," while uneven packing can lead to "channelling." Both issues drastically reduce separation efficiency. Reduce the heating rate or repack the column if necessary.
Q4: Are there alternative purification methods to distillation?
A4: Yes, other methods can be employed:
-
Crystallization: this compound is a low-melting solid.[3] It can be purified by crystallization from a suitable solvent like carbon tetrachloride or a mixed solvent system. This method relies on the differential solubility of the chloride and the alcohol impurity at different temperatures.
-
Chromatography: For small-scale, high-purity applications, flash column chromatography using silica (B1680970) gel is an effective method.[4] A non-polar eluent system will separate the less polar this compound from the more polar cinnamyl alcohol.
-
Chemical Conversion: The cinnamyl alcohol impurity can be selectively reacted to form a derivative that is easier to remove. For example, esterification with an acid chloride (in the presence of a base) will convert the alcohol to a much less volatile ester, which can then be easily separated by distillation.[5]
Q5: How can I monitor the purity of my this compound during and after purification?
A5: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining purity and identifying volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities and assess the purity of the final product.[6][7]
-
Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to monitor the progress of a reaction or a chromatographic separation.[8] Cinnamyl alcohol will have a lower Rf value (be less mobile) than this compound on a silica plate due to its higher polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and assess the purity of the final product by identifying characteristic peaks for both this compound and any residual cinnamyl alcohol.[8]
Data Presentation: Physical Properties for Separation
The successful separation of this compound from cinnamyl alcohol relies on their differing physical properties. The table below summarizes key data to aid in selecting and optimizing a purification method.
| Property | This compound | Cinnamyl Alcohol | Rationale for Separation |
| Molecular Weight | 152.62 g/mol [9] | 134.18 g/mol [10] | Affects volatility and chromatographic mobility. |
| Boiling Point | ~105-110 °C at 1.6 kPa (12 mmHg)[1] | 250 °C at 101.3 kPa (760 mmHg)[10] | The significant difference allows for effective separation by vacuum distillation. |
| Melting Point | 35-36 °C[3] | 33 °C[10] | Similar melting points make fractional freezing challenging. Crystallization relies on solubility differences. |
| Polarity | Less Polar | More Polar (due to -OH group) | The polarity difference is exploited in column chromatography for separation. |
| Solubility | Soluble in non-polar organic solvents | Soluble in many organic solvents, slightly soluble in water[10] | Differential solubility in specific solvents can be used for crystallization or liquid-liquid extraction. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying multi-gram quantities of this compound.
Objective: To separate this compound from the less volatile cinnamyl alcohol impurity.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound into the round-bottom flask with a stir bar.
-
Slowly apply vacuum, reducing the pressure to approximately 1.6 kPa (12 mmHg).
-
Begin heating the flask gently with the heating mantle while stirring.
-
Monitor the temperature at the distillation head. Discard any initial low-boiling fractions.
-
Collect the main fraction distilling at the target temperature range of 105-110 °C (at 1.6 kPa).[1]
-
Once the temperature begins to drop or rise sharply, or when the distillation rate slows significantly, stop the distillation.
-
The residue in the distillation flask will be enriched with cinnamyl alcohol.
-
Analyze the collected fraction for purity using GC-MS or HPLC.[6]
Protocol 2: Purity Assessment by GC-MS
This protocol outlines the general steps for analyzing the purity of a this compound sample.
Objective: To determine the percentage purity of this compound and identify the presence of cinnamyl alcohol.
Instrumentation & Reagents:
-
Gas chromatograph with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)[6]
-
This compound sample
-
High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)[6]
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in the chosen solvent.[6]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow: Helium at 1 mL/min
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[6]
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and cinnamyl alcohol based on their retention times and mass spectra.
-
Calculate the relative purity by comparing the peak area of this compound to the total area of all peaks.
-
Confirm the identity of impurities by comparing their mass spectra to a reference library (e.g., NIST).[6]
-
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Decision Logic for Troubleshooting Distillation
Caption: Troubleshooting guide for ineffective vacuum distillation.
References
- 1. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 2. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
managing the lachrymatory properties of cinnamyl chloride in the lab
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory and hazardous properties of cinnamyl chloride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potent lachrymator?
A1: this compound (C9H9Cl) is a yellow-brown liquid compound.[1] It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[2] Its tear-inducing properties, along with its corrosivity, stem from its nature as a reactive chemical that can cause burns to the eyes, skin, and mucous membranes.[2][3] Inhalation may also lead to corrosive injuries to the upper respiratory tract and lungs.[2]
Q2: What are the primary health and physical hazards associated with this compound?
A2: this compound is a hazardous chemical with multiple risk factors. It is fatal if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[4] It may also cause an allergic skin reaction and respiratory irritation.[4] Physically, it is a combustible liquid and can form explosive mixtures with air upon intense heating.[3]
Q3: What are the proper storage conditions for this compound?
A3: To ensure safety and stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It should be kept away from heat, sparks, open flames, and other ignition sources.[3] The storage area should be designated for corrosives and incompatible materials such as bases, strong oxidizing agents, amines, and metals should be stored separately.[4]
Q4: What immediate actions should be taken in case of accidental exposure?
A4: Immediate medical attention is required for any significant exposure.[3]
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical advice.[3][5]
-
Skin: Take off all contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was inhaled.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1][3]
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C9H9Cl | [6] |
| Molecular Weight | 152.62 g/mol | [2] |
| Appearance | Yellow-brown liquid | [1] |
| Melting/Freezing Point | 7 °C | [1] |
| CAS Number | 2687-12-9 | [6] |
Troubleshooting Guide
Problem: I can smell an irritating odor near the work area.
-
Cause: Potential vapor leak from the container or inadequate ventilation. This compound vapors are a significant inhalation hazard.
-
Solution:
-
Do not breathe the vapors.[6] If you experience any respiratory symptoms, call a poison center or doctor.[6]
-
Ensure all work is being performed within a certified chemical fume hood.[3][7]
-
Check that the container is tightly sealed.[3]
-
If the smell persists, evacuate the immediate area and follow emergency procedures for a potential spill.[6]
-
Problem: My eyes are starting to water and sting during the experiment.
-
Cause: Exposure to this compound vapors, which are a potent lachrymator.[2]
-
Solution:
-
Immediately move away from the work area to fresh air.[5]
-
If irritation continues, proceed to an emergency eyewash station and rinse your eyes for at least 15 minutes.[5]
-
Review your Personal Protective Equipment (PPE). Ensure you are wearing tightly fitting safety goggles.[1] For operations with a higher risk of splashing or vapor release, a full-face respirator is recommended.[1]
-
Report the incident to your laboratory supervisor.
-
Problem: A small amount of this compound splashed onto my gloved hand.
-
Cause: Accidental contact during handling.
-
Solution:
-
Immediately and carefully remove the contaminated glove using the proper removal technique to avoid skin contact.[5][6]
-
Dispose of the contaminated glove in the designated hazardous waste container.[5]
-
Wash your hands thoroughly with soap and water.[5]
-
Inspect your skin for any signs of irritation or redness. If observed, seek medical advice.[5]
-
Experimental Protocols
Protocol 1: Standard Safe Handling of this compound
-
Hazard Assessment: Before starting any work, review the Safety Data Sheet (SDS) and conduct a thorough risk assessment for the specific procedure.
-
Engineering Controls: All handling of this compound must be performed in a well-ventilated area, specifically within a certified chemical fume hood.[3][7] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for certain procedures.[8]
-
Skin Protection: Wear impervious clothing or a full-length lab coat.[5][6]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., Viton®).[3] Gloves must be inspected before use and disposed of properly after contamination.[5][6]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[3] Use non-sparking tools to prevent ignition.[1]
-
Waste Disposal: Collect all this compound waste in a suitable, closed, and properly labeled container for disposal by an approved waste disposal plant.[3][6] Do not let the product enter drains.[5]
Protocol 2: Emergency Response for a this compound Spill
-
CONTROL:
-
CONTAIN:
-
CLEAN UP:
-
Soak up the spill with the inert absorbent material.[3]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[5][6]
-
Decontaminate the spill area with a mild detergent solution and water.[10]
-
Dispose of all contaminated materials (including gloves, absorbent pads) as hazardous waste.[9][10]
-
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Workflow for this compound Spills.
Caption: First Aid Decision Tree for this compound Exposure.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Page loading... [guidechem.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
dealing with the instability of cinnamyl chloride in aqueous media
Welcome to the Technical Support Center for Cinnamyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent instability of this compound in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable in aqueous buffers?
A1: this compound is highly susceptible to hydrolysis, a chemical reaction with water.[1] This instability is due to the molecule's structure, which readily undergoes a type of reaction called SN1 solvolysis.[2][3] In this process, the chloride ion departs, forming a resonance-stabilized carbocation intermediate. This intermediate then rapidly reacts with water to form less active cinnamyl alcohol and its isomers.
Q2: What are the primary degradation products of this compound in aqueous media?
A2: The primary degradation products of this compound in water are two structurally isomeric alcohols: cinnamyl alcohol and 3-phenyl-2-propen-1-ol.[2] These are formed when water molecules, acting as nucleophiles, attack the resonance-stabilized carbocation intermediate at different positions.[2][3] The hydrolysis also releases hydrochloric acid (HCl), which can lower the pH of your experimental medium.
Q3: How quickly does this compound degrade in aqueous solution?
A3: The degradation of this compound in aqueous media is rapid, although the exact rate is dependent on factors such as pH, temperature, and buffer composition. Due to its reactive nature, it is recommended to prepare aqueous solutions of this compound immediately before use.
Q4: Can I prepare a stock solution of this compound?
A4: Yes, it is highly recommended to prepare a concentrated stock solution in a dry, aprotic organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[4] this compound is soluble in these solvents and will be significantly more stable than in an aqueous environment.[5] Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to moisture.[4]
Q5: What is the recommended way to introduce this compound into my aqueous experimental system (e.g., cell culture)?
A5: To minimize immediate hydrolysis, the concentrated organic stock solution should be diluted directly into the aqueous experimental medium with vigorous mixing just prior to the experiment.[4] This ensures rapid dispersal of the compound and reduces the time it is exposed to water in a concentrated form. The final concentration of the organic solvent should be kept low (typically below 0.5%) to avoid solvent-induced artifacts in your experiment.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect in biological assays. | Hydrolysis of this compound: The compound may have degraded before it could interact with its biological target. | • Prepare fresh dilutions of this compound in your aqueous medium immediately before each experiment.• Minimize the incubation time in aqueous buffer as much as possible.• Verify the integrity of your stock solution. |
| Decrease in the pH of the experimental medium. | Hydrochloric Acid (HCl) Formation: Hydrolysis of this compound releases HCl. | • Use a buffered medium with sufficient buffering capacity to maintain a stable pH.• Monitor the pH of your experimental setup, especially during longer incubation times. |
| Precipitation upon addition to aqueous media. | Low Aqueous Solubility: this compound has very low solubility in water (0.2 g/L at 20°C).[6] Rapid addition of a concentrated organic stock can cause it to precipitate. | • Ensure vigorous mixing during the dilution of the stock solution into the aqueous medium.[4]• Perform serial dilutions to gradually introduce the compound to the aqueous environment.• Consider the use of a co-solvent if compatible with your experimental system. |
| Unexpected or off-target effects in biological assays. | Reactivity with Media Components or Biological Nucleophiles: As an electrophile, this compound can react non-specifically with nucleophilic groups found in proteins (e.g., cysteine, histidine, lysine) and other biological molecules.[7] It can also potentially react with components of complex cell culture media. | • Include appropriate vehicle controls (medium with the same final concentration of the organic solvent) in your experiments.• Consider the possibility of covalent modification of your target protein or other cellular components.• If possible, use a less reactive analog of this compound to distinguish specific from non-specific effects. |
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉Cl | |
| Molar Mass | 152.62 g/mol | |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility in Water | 0.2 g/L (20 °C) | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | [5] |
| Storage Temperature | 2-8°C | [6] |
Table 2: Reactivity and Stability Profile
| Parameter | Description | Reference(s) |
| Reactivity in Water | Undergoes rapid hydrolysis (solvolysis).[1] | [1] |
| Reaction Mechanism | Primarily SN1, proceeding through a resonance-stabilized carbocation intermediate.[2][3] | [2][3] |
| Primary Degradation Products | Cinnamyl alcohol and 3-phenyl-2-propen-1-ol.[2] | [2] |
| Byproduct of Hydrolysis | Hydrochloric acid (HCl). | |
| Reactivity with Biological Molecules | As an electrophile, it can covalently modify nucleophilic residues (e.g., cysteine) on proteins.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Work in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and contamination.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Procedure for Assessing this compound Stability in Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or LC-MS/MS system
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
-
Thermostated incubator or water bath
-
-
Procedure:
-
Prepare the mobile phase for HPLC/LC-MS analysis (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Set the incubator or water bath to the desired experimental temperature (e.g., 25°C or 37°C).
-
Prepare a fresh dilution of the this compound stock solution in the aqueous buffer to a final concentration suitable for analysis (e.g., 10 µM). Vortex immediately. This is your t=0 sample.
-
Immediately inject an aliquot of the t=0 sample onto the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified.
-
Incubate the remaining solution at the set temperature.
-
At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution, and if necessary, quench any further reaction by diluting it in a cold, non-aqueous solvent (e.g., acetonitrile).
-
Inject the timed samples onto the HPLC system and record the chromatograms.
-
Monitor the decrease in the peak area of this compound over time and the appearance of new peaks corresponding to the degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine its stability and estimate its half-life under the tested conditions.
-
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous media.
Caption: Recommended workflow for using this compound in experiments.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. beyondbenign.org [beyondbenign.org]
- 3. Getting the Message? Native Reactive Electrophiles Pass Two Out of Three Thresholds to Be Bona Fide Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 6: [Checklist for de-risking reactive compounds.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ftloscience.com [ftloscience.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Identifying Byproducts in Cinnamyl Chloride Reactions by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of byproducts in cinnamyl chloride reactions using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts expected in reactions involving this compound?
A1: this compound is a reactive electrophile susceptible to nucleophilic substitution and elimination reactions. Depending on the reaction conditions (e.g., nucleophile, solvent, temperature), several byproducts can be formed. Common byproducts include:
-
Cinnamyl alcohol: Formed by hydrolysis if water is present.
-
Cinnamaldehyde (B126680): Can be formed through oxidation of cinnamyl alcohol.
-
Cinnamyl ethers: Result from reactions with alcohol solvents or nucleophiles (e.g., cinnamyl ethyl ether from ethanol).
-
Dicinnamyl ether: Can form via self-condensation or reaction with cinnamyl alcohol.
-
Cinnamyl esters: Formed when reacting with carboxylate nucleophiles.
-
Oligomers/Polymers: this compound can undergo polymerization, especially under certain catalytic or thermal conditions.
Q2: How can I use mass spectrometry to identify these byproducts?
A2: Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is a powerful tool for identifying reaction byproducts. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, you can deduce the structure of unknown compounds in your reaction mixture.
Q3: What are the characteristic mass spectral fragmentation patterns for this compound and its common byproducts?
A3: The electron ionization (EI) mass spectra of this compound and its derivatives are characterized by specific fragmentation patterns. The presence of the cinnamyl group often leads to a prominent peak at m/z 117, corresponding to the stable cinnamyl cation ([C9H9]+).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometric analysis of your this compound reaction mixture.
Problem 1: An unexpected peak with a molecular ion at m/z 134 is observed.
-
Possible Cause: This peak likely corresponds to cinnamyl alcohol , a common byproduct of hydrolysis.
-
Confirmation:
-
Compare the obtained mass spectrum with the reference spectrum for cinnamyl alcohol. Key fragments to look for include the molecular ion at m/z 134, and major fragments at m/z 115 ([M-H2O-H]+), 105, 91, and 77.[1][2][3]
-
If using GC-MS, compare the retention time with that of an authentic cinnamyl alcohol standard.
-
-
Troubleshooting Steps:
-
Ensure all reagents and solvents are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Problem 2: A peak with a molecular ion at m/z 132 is detected.
-
Possible Cause: This peak is characteristic of cinnamaldehyde , which can be formed by the oxidation of cinnamyl alcohol.
-
Confirmation:
-
The mass spectrum of cinnamaldehyde shows a strong molecular ion peak at m/z 132 and a very characteristic fragment at m/z 131 ([M-H]+), which is often the base peak.[4][5] Other significant fragments appear at m/z 103 ([M-CHO]+) and 77 ([C6H5]+).[4]
-
Confirm by comparing the retention time and mass spectrum with a cinnamaldehyde standard.
-
-
Troubleshooting Steps:
-
Avoid oxidizing agents in the reaction mixture.
-
If cinnamyl alcohol is a known byproduct, consider that it may have been oxidized during workup or analysis.
-
Problem 3: A peak with a molecular ion higher than that of this compound is present, for example, at m/z 162 for a reaction in ethanol.
-
Possible Cause: This suggests the formation of a cinnamyl ether from the reaction of this compound with the alcohol solvent. In ethanol, this would be cinnamyl ethyl ether (M.W. 162.23 g/mol ).
-
Confirmation:
-
The mass spectrum will show the molecular ion at m/z 162.
-
Expect a prominent fragment at m/z 117 (the cinnamyl cation) due to the cleavage of the ether bond. You may also observe fragments corresponding to the loss of the ethoxy group.
-
-
Troubleshooting Steps:
-
If ether formation is undesirable, consider using a non-alcoholic solvent.
-
If the alcohol is the intended nucleophile, this peak confirms the desired product formation.
-
Problem 4: A high molecular weight peak, for instance, at m/z 250, is observed.
-
Possible Cause: This could be dicinnamyl ether , formed from the reaction of this compound with cinnamyl alcohol (a hydrolysis byproduct) or through self-condensation.
-
Confirmation:
-
The molecular ion should be at m/z 250.
-
The fragmentation pattern would likely show a strong peak at m/z 117 (cinnamyl cation) and potentially a peak at m/z 133 ([M-C9H9]+).
-
-
Troubleshooting Steps:
-
To minimize this side reaction, ensure rigorous exclusion of water to prevent the formation of cinnamyl alcohol.
-
Lowering the reaction temperature may also reduce the rate of this side reaction.
-
Problem 5: A broad hump or a series of repeating peaks are observed at high m/z values.
-
Possible Cause: This is indicative of oligomerization or polymerization of this compound.
-
Confirmation:
-
The mass spectrum will show a distribution of peaks, often separated by the mass of the this compound monomer unit (152.62 g/mol ).
-
Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly well-suited for characterizing polymers and can provide information on the molecular weight distribution.[1][2][4][5]
-
-
Troubleshooting Steps:
-
Avoid conditions known to promote polymerization, such as high temperatures or the presence of certain initiators.
-
Consider adding a polymerization inhibitor if this is a persistent issue.
-
Data Presentation
Table 1: Mass Spectrometry Data for this compound and Common Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| This compound | C9H9Cl | 152.62 | 152 (M+), 117, 115, 91, 77[6] |
| Cinnamyl Alcohol | C9H10O | 134.18 | 134 (M+), 115, 105, 92, 91, 77[1][2][3] |
| Cinnamaldehyde | C9H8O | 132.16 | 132 (M+), 131, 103, 77[4][5] |
| Ethyl Cinnamate | C11H12O2 | 176.21 | 176 (M+), 131, 103, 77[7] |
| Dicinnamyl Ether | C18H18O | 250.34 | 250 (M+), 133, 117, 91 |
Experimental Protocols
Protocol 1: General GC-MS Analysis of this compound Reaction Mixtures
-
Sample Preparation:
-
Quench the reaction mixture as appropriate for your specific reaction.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and carefully concentrate the solution under reduced pressure.
-
Dilute an aliquot of the crude product in a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and the data provided in this guide to identify known byproducts.
-
For unknown peaks, analyze the molecular ion and fragmentation pattern to propose potential structures.
-
Visualizations
References
- 1. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl ether [webbook.nist.gov]
strategies to improve the regioselectivity of reactions with cinnamyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of reactions involving cinnamyl chloride.
Introduction: The Challenge of Regioselectivity
This compound is a valuable reagent in organic synthesis, but its allylic structure presents a significant challenge in controlling reaction regioselectivity. Nucleophilic attack can occur at two primary positions: the α-carbon (C1), leading to the SN2 product, or the γ-carbon (C3), resulting in the SN2' product via an allylic rearrangement.[1] Achieving high selectivity for one regioisomer over the other is crucial for the synthesis of well-defined molecular targets. This guide will help you navigate the factors that influence this selectivity and troubleshoot common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main products in a nucleophilic substitution reaction with this compound?
A1: Reactions with this compound typically yield a mixture of two regioisomers: the linear α-substitution product (SN2) and the branched γ-substitution product (SN2'). The ratio of these products depends heavily on the reaction conditions.
Q2: How does the nature of the nucleophile affect the regioselectivity?
A2: The "hardness" or "softness" of a nucleophile is a key factor.[2]
-
Soft Nucleophiles: These are large, polarizable, and have diffuse charges (e.g., organocuprates, thiolates, iodides).[2][3][4] They tend to favor the SN2' pathway, attacking the "softer" electrophilic γ-carbon.
-
Hard Nucleophiles: These are small, have high charge density, and are not easily polarizable (e.g., alkoxides, organolithium reagents).[2][3] They generally favor the SN2 pathway, attacking the "harder" electrophilic α-carbon.
Q3: What is the role of the solvent in controlling regioselectivity?
A3: Solvent polarity can influence the reaction pathway. Less polar solvents tend to favor the bimolecular SN2 and SN2' pathways.[5] Highly polar solvents can promote ionization and may lead to SN1-type reactions, which can decrease selectivity by forming a delocalized allylic carbocation intermediate.
Q4: Can catalysts be used to control the regioselectivity?
A4: Yes, transition metal catalysts, particularly palladium complexes, are highly effective in controlling the regioselectivity of allylic substitutions.[6][7][8] By using specific ligands, you can steer the nucleophilic attack to either the α or γ position with high precision. For example, palladium-catalyzed reactions can be tuned to selectively yield the α-substitution product.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor regioselectivity; a mixture of α and γ products is formed. | Intermediate Nucleophile Hardness/Softness: The nucleophile does not have a strong intrinsic preference for one position. | • Modify the Nucleophile: If possible, switch to a classic "soft" nucleophile (e.g., a Gilman cuprate) to favor the γ-position or a "hard" nucleophile for the α-position.• Use a Catalyst: Employ a palladium catalyst with appropriate ligands to direct the reaction to the desired position. |
| Sub-optimal Solvent Choice: The solvent may be promoting a less selective SN1-type mechanism or poorly solvating the transition states. | • Screen Solvents: Test a range of solvents with varying polarities. For SN2/SN2' reactions, polar aprotic solvents (e.g., THF, DMSO) are often a good starting point. Nonpolar solvents like CCl4 can also be effective in some cases.[9] | |
| The reaction favors the undesired regioisomer. | Inherent Reactivity: The combination of your specific substrate and nucleophile intrinsically favors the unwanted pathway. | • Reverse Polarity (Umpolung): This is an advanced strategy that involves modifying the substrate or reagents to reverse the inherent electronic biases.[10] • Catalyst Control: This is the most practical solution. A palladium catalyst and ligand system can often override the substrate's natural preference.[6][7][11] |
| Low reaction yield or no reaction. | Steric Hindrance: Bulky groups on the nucleophile or near the α-carbon of the this compound can hinder the SN2 attack.[12] | • Favor SN2' Pathway: If SN2 is hindered, conditions favoring the SN2' attack on the less hindered γ-carbon may improve the yield.[1][13] • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. |
| Poor Leaving Group Ability: While chloride is a good leaving group, its departure can be influenced by reaction conditions. | • Change the Leaving Group: If feasible, synthesize a cinnamyl derivative with a better leaving group (e.g., bromide, acetate, or phosphorothioate) for use in catalyzed reactions.[8] |
Visualizing Reaction Pathways and Experimental Design
Reaction Pathway Diagram
The following diagram illustrates the competitive SN2 and SN2' pathways for the reaction of this compound with a nucleophile.
Caption: Competing SN2 and SN2' reaction pathways for this compound.
Factors Influencing Regioselectivity
This diagram shows the key experimental factors that can be adjusted to control the reaction outcome.
Caption: Key factors influencing the regioselectivity of cinnamyl reactions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed α-Arylation of Cinnamylamine (B1233655)
This protocol is adapted from a procedure for the regioselective arylation of cinnamylamines, demonstrating catalyst control to achieve the α-substituted product.[7][14]
Objective: To achieve high regioselectivity for the α-arylation product.
Workflow Diagram:
Caption: Experimental workflow for Pd-catalyzed α-arylation.
Materials:
-
Cinnamylamine derivative (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Palladium(II) precatalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the cinnamylamine derivative, aryl boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precatalyst, followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the α-arylated product.
This guide provides a starting point for addressing regioselectivity in your reactions with this compound. The interplay of nucleophile, solvent, and catalyst is complex, and empirical screening of conditions is often necessary to achieve optimal results for a specific substrate.
References
- 1. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 2. Chapter 18/23: The Michael Addition [sites.science.oregonstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed allylic fluorination of cinnamyl phosphorothioate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
effect of solvent on the rate and outcome of cinnamyl chloride reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with cinnamyl chloride. It focuses on how the choice of solvent can significantly impact reaction rates and product outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and how does the solvent influence them?
This compound, as a primary allylic halide, can react via both S(_N)1 and S(_N)2 mechanisms. The operative pathway is highly dependent on the solvent system.
-
S(_N)2 Pathway: This pathway is favored in polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF).[1][2] These solvents can dissolve the necessary nucleophiles but do not strongly solvate them, leaving the nucleophile "naked" and highly reactive.[3] The reaction is a one-step, concerted process where the nucleophile attacks as the chloride ion departs.[2]
-
S(_N)1 Pathway: This pathway is favored in polar protic solvents (e.g., water, ethanol (B145695), methanol).[1][2] These solvents excel at stabilizing the intermediate carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions.[4] The reaction proceeds through a stepwise mechanism involving the formation of a resonance-stabilized allylic carbocation.[5]
A general guideline is that S(_N)1 reactions are promoted by polar protic solvents, while S(_N)2 reactions are favored by polar aprotic solvents.[1]
Q2: Why do I get multiple products during the solvolysis of this compound in polar protic solvents like water or ethanol?
In polar protic solvents, the reaction likely proceeds via an S(_N)1 mechanism, which involves the formation of a cinnamyl carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms (the primary and tertiary carbons of the allylic system). The nucleophile (e.g., water) can then attack at either of these positions, leading to the formation of two isomeric alcohol products: cinnamyl alcohol and 1-phenyl-1-propen-3-ol.[5]
Q3: How does the choice of solvent affect the reaction rate?
The solvent affects the rate by stabilizing or destabilizing the transition state and reactants.
-
For S(_N)1 reactions , increasing the polarity of a protic solvent (e.g., moving from pure ethanol to aqueous ethanol) will increase the reaction rate.[4] This is because the highly polar solvent stabilizes the charged carbocation intermediate, lowering the activation energy.
-
For S(_N)2 reactions , polar aprotic solvents lead to a tremendous increase in the reaction rate compared to polar protic solvents.[4] Protic solvents form hydrogen bonds with the nucleophile, creating a "cage" that hinders its ability to attack the substrate, thus slowing the reaction.[3] Aprotic solvents do not have this effect, leading to faster kinetics.[2]
Q4: What is the difference in reactivity between this compound and the related cinnamoyl chloride?
These two compounds react via different mechanisms due to their structure.
-
This compound (C(_6)H(_5)CH=CHCH(_2)Cl) is an allylic halide and undergoes nucleophilic substitution at the saturated carbon adjacent to the double bond (S(_N)1/S(_N)2).
-
Cinnamoyl chloride (C(6)H(_5)CH=CHCOCl) is an acyl chloride. Its reactions typically proceed via a nucleophilic acyl substitution, often through an addition-elimination mechanism at the carbonyl carbon.[6] Studies on cinnamoyl chloride in aqueous acetone and acetonitrile (B52724) suggest the reaction follows an S(_N)2 or addition-elimination pathway.[6]
Troubleshooting Guide
Problem 1: My reaction is extremely slow.
-
Possible Cause: Mismatch between the desired mechanism and the solvent.
-
If you are attempting an S(_N)2 reaction (with a strong nucleophile): You may be using a polar protic solvent (like ethanol or water). These solvents solvate and deactivate the nucleophile.
-
Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or acetone to enhance nucleophilicity and accelerate the S(_N)2 reaction.[2]
-
-
Possible Cause: Poor solubility of reactants.
-
Solution: Ensure your nucleophilic salt and substrate are fully dissolved. You may need to select a different polar aprotic solvent that provides better solubility for all components.
-
Problem 2: I am getting a mixture of substitution products that are difficult to separate.
-
Possible Cause: You are running the reaction under S(_N)1-favoring conditions (polar protic solvent), leading to a resonance-stabilized carbocation that can be attacked at multiple sites.[5]
-
Solution: To obtain a single substitution product, switch to S(_N)2-favoring conditions. Use a strong, non-basic nucleophile in a polar aprotic solvent (e.g., NaI in acetone). This will promote a direct, concerted displacement at the primary carbon, avoiding carbocation rearrangement.
-
Problem 3: The main product of my reaction is an elimination product, not the desired substitution product.
-
Possible Cause: The nucleophile you are using is also a strong base.
-
Solution: this compound is a primary halide, which generally favors substitution. However, if the nucleophile is sterically hindered or strongly basic (e.g., tert-butoxide), elimination (E2) can become a competing pathway. If substitution is desired, use a good nucleophile that is a weak base, such as Br(^-), I(^-), N(_3)(^-), or CN(^-).
-
Data Presentation
Table 1: Solvent Effects on the Solvolysis of Cinnamoyl Chloride
| Solvent | Rate Constant (k, s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | Favored Mechanism | Reference |
|---|---|---|---|---|---|
| 92.5% Aqueous Acetone | 2.36 x 10⁻⁴ | 66.26 | -88 | S(_N)2 or Add'n-Elim | [7] |
| 92.5% Aqueous Acetonitrile | 8.56 x 10⁻⁴ | 61.42 | -80 | S(N)2 or Add'n-Elim | |
Data collected at 298K. The faster rate in aqueous acetonitrile is attributed to greater stabilization of the transition state.[6] The activation parameters (relatively high enthalpy and less negative entropy) favor an S(_N)2-type mechanism over a more ordered addition-elimination pathway in these solvent systems.[6]
Experimental Protocols
Protocol: Kinetic Study of this compound Solvolysis in Aqueous Ethanol
This protocol describes a method for determining the first-order rate constant of the S(_N)1 solvolysis of this compound. The reaction rate is monitored by measuring the production of hydrochloric acid (HCl) via titration.
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetone (for stock solution)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.01 M)
-
Bromothymol blue indicator solution
Procedure:
-
Prepare the Solvent Mixture: Prepare a 50:50 (v/v) ethanol-water mixture. Place this mixture in a constant temperature water bath set to 25°C and allow it to equilibrate.
-
Prepare the Substrate Stock Solution: Prepare a 0.2 M stock solution of this compound in acetone. Acetone is used for solubility and its relative inertness under these conditions.
-
Set up the Reaction Flask: To a 125 mL Erlenmeyer flask, add 50.0 mL of the temperature-equilibrated 50:50 ethanol-water solvent mixture. Add 3-4 drops of bromothymol blue indicator.
-
Initiate the Reaction:
-
Using a pipette, add a precise volume (e.g., 1.00 mL) of the standardized NaOH solution to the reaction flask. The solution should turn blue.
-
To start the reaction, quickly add 0.5 mL of the 0.2 M this compound stock solution to the flask and immediately start a timer. This is time t=0.
-
Swirl the flask continuously.
-
-
Monitor the Reaction:
-
Record the exact time it takes for the blue color to disappear (as the HCl produced neutralizes the added NaOH).
-
As soon as the color change occurs, immediately add another 1.00 mL aliquot of the NaOH solution and continue timing.
-
Repeat this process, recording the cumulative time at each endpoint, until at least 10-12 data points are collected.
-
-
Data Analysis:
-
The reaction is expected to follow first-order kinetics. The rate constant (k) can be determined by plotting ln(V(∞) - V(_t)) versus time, where V(_t) is the volume of NaOH added at time t, and V(∞) is the total volume of NaOH required for complete reaction. The slope of this line will be -k.
-
Visualizations
Reaction Pathways
Caption: Logical flow of solvent choice influencing the reaction pathway.
SN1 Carbocation Resonance
Caption: Resonance stabilization of the cinnamyl carbocation in S(_N)1 reactions.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The SN1 solvolysis of this compound in water gives two structurally .. [askfilo.com]
- 6. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Effect of Added Dimethyl Sulphoxide on the Solvolysis of Cinnamoyl Chloride in Aqueous Acetone and Acetonitrile – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions of Cinnamyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of cinnamyl chloride.
Troubleshooting Guide
Question: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the common causes and how can I troubleshoot it?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. A primary concern is the deactivation of the palladium catalyst. Here’s a step-by-step troubleshooting guide:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. For challenging substrates, consider using pre-formed, air-stable precatalysts like [Pd(IPr*OMe)(cin)Cl] which has shown high activity.[1] Bulky electron-rich phosphine (B1218219) ligands, such as Buchwald's biarylphosphine ligands, or N-heterocyclic carbene (NHC) ligands are often effective.[2]
-
Base Selection: The base is crucial for activating the boronic acid.[3] Ensure you are using an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base needs to be strong enough to facilitate transmetalation but not so strong as to cause degradation of your substrate or catalyst. For base-sensitive substrates, milder bases like potassium fluoride (B91410) (KF) can be used.[3]
-
Solvent and Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen). Common solvents include toluene, dioxane, and THF.[4]
-
Substrate Quality: Impurities in either the this compound or the boronic acid can poison the catalyst. Ensure high purity of your starting materials. A common side reaction is the homocoupling of the boronic acid, which can be exacerbated by the presence of oxygen.[3]
-
Reaction Temperature: While many modern catalysts operate at room temperature, some systems may require heating to achieve optimal results. If your reaction is sluggish, consider increasing the temperature incrementally.
Question: I am observing the formation of significant byproducts in my Heck reaction with this compound. How can I improve the selectivity?
Answer:
Side reactions in the Heck reaction often relate to issues with β-hydride elimination and alkene isomerization.[5][6] Here are some strategies to enhance selectivity:
-
Ligand Choice: The ligand influences both the regioselectivity and stereoselectivity of the reaction. For intermolecular reactions, bulky phosphine ligands can favor the desired linear product. Chiral ligands like BINAP can be employed for asymmetric Heck reactions to control stereoselectivity.[5]
-
Base: The choice and amount of base are critical. The base is required to regenerate the Pd(0) catalyst at the end of the catalytic cycle.[5][7] Common bases include triethylamine (B128534) (Et₃N) and inorganic bases like sodium acetate (B1210297) (NaOAc).[5][7] The formation of undesired Heck products can sometimes be suppressed by the addition of silver salts.[5]
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by minimizing side reactions. Additionally, ensuring an inert atmosphere is crucial to prevent catalyst decomposition which can lead to undesired pathways.
Question: My Sonogashira coupling of this compound is not proceeding to completion. What factors should I investigate?
Answer:
Incomplete conversion in Sonogashira couplings can be due to several factors, often related to the catalyst system and reaction conditions.
-
Catalyst System: The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[8] However, the copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[9] Copper-free Sonogashira protocols are available and may provide better results.[10][11]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne.[8] Ensure the base is of good quality and used in sufficient excess.
-
Solvent: Anhydrous and anaerobic conditions are traditionally important for Sonogashira couplings.[8] However, newer protocols have been developed that can be performed in aqueous media.[12] Ensure your solvent is appropriate for the chosen catalytic system.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it is often more effective to screen different ligands or additives to find a more active system, which can then be used at lower loadings.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precatalyst for reactions with this compound?
A1: While the "best" precatalyst is reaction-dependent, (η³-cinnamyl)PdCl(L) complexes, where L is a bulky N-heterocyclic carbene (NHC) or a biarylphosphine ligand, have shown excellent performance in various cross-coupling reactions.[2][13] These precatalysts are often air- and moisture-stable, making them convenient to handle.[2] The specific choice of the ancillary ligand (L) can significantly impact catalytic activity and should be screened for optimal results.[2]
Q2: How do I choose the right ligand for my palladium-catalyzed reaction?
A2: Ligand selection is crucial for optimizing reactivity, selectivity, and catalyst stability. Here are some general guidelines:
-
N-Heterocyclic Carbene (NHC) Ligands: These are often very effective for a wide range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] They are known for forming highly stable and active palladium complexes.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) are excellent for Suzuki-Miyaura and other cross-coupling reactions, particularly with challenging substrates like aryl chlorides.[2]
-
The optimal ligand often depends on the specific substrates and reaction type. It is highly recommended to perform a ligand screen to identify the best performer for your specific application.
Q3: What is the role of the base in these reactions, and how do I select one?
A3: The base plays multiple roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura reactions, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[3] In Heck reactions, it is necessary for the regeneration of the active Pd(0) catalyst.[5][7] In Sonogashira couplings, it deprotonates the terminal alkyne.[8]
-
Common choices: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used for Suzuki-Miyaura reactions. Organic bases like triethylamine (Et₃N) are common in Heck and Sonogashira reactions.[5][7][8]
-
Selection criteria: The strength of the base should be matched to the reaction. For substrates with base-sensitive functional groups, a weaker base may be necessary. The solubility of the base in the reaction solvent is also an important consideration.
Q4: How can I minimize catalyst loading in my reaction?
A4: Reducing catalyst loading is economically and environmentally beneficial. This can often be achieved through careful optimization of other reaction parameters. Screening of ligands, bases, solvents, and temperature can lead to a more efficient catalytic system that requires a lower amount of the palladium catalyst.[10] For example, highly active NHC-palladium complexes have been shown to be effective at very low catalyst loadings.
Q5: What are common methods for removing residual palladium from my final product?
A5: Residual palladium in the final product can be a concern, especially in pharmaceutical applications. Several methods can be used for its removal:
-
Filtration through adsorbents: Materials like activated carbon, silica (B1680970) gel functionalized with thiols (e.g., SiliaMetS Thiol), or certain polymers can effectively scavenge palladium from the reaction mixture.
-
Crystallization: Often, palladium residues can be removed during the purification of the product by crystallization.
-
Aqueous washes: In some cases, washing the organic product solution with an aqueous solution containing a chelating agent can help extract the palladium.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 4-chlorotoluene (B122035) and Phenylboronic Acid.
| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (η³-cinnamyl)PdCl(L) | IPr | K₂CO₃ | Toluene/H₂O | 80 | 12 | >95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 65 | 16 | 88 |
| (η³-crotyl)PdCl(L) | IPr | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
Data compiled from representative literature. Actual results may vary based on specific substrate and conditions.
Table 2: Influence of Base on Sonogashira Coupling Yield.
| Base | Equivalents | Solvent | Temperature (°C) | Yield (%) |
| Triethylamine | 5 | DMF | 50 | 95 |
| Diisopropylamine | 5 | DMF | 50 | 88 |
| K₂CO₃ | 2 | DMF | 50 | 65 |
| Pyrrolidine | 3 | Water | 85 | 67 |
Data is illustrative and based on general findings in the literature.[9][10]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction of this compound:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., [Pd(IPr*OMe)(cin)Cl], 1-2 mol%), the boronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene, 0.5 M concentration relative to the limiting reagent) via syringe.
-
Add the this compound (1.0 equivalent) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for a Heck Reaction of this compound:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF or acetonitrile), followed by the alkene (1.5 equivalents), this compound (1.0 equivalent), and the base (e.g., Et₃N, 2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off any solids.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: A logical workflow for selecting and optimizing a palladium catalyst system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. DSpace [repository.kaust.edu.sa]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Isolation and Purification of Cinnamyl Chloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of cinnamyl chloride.
Troubleshooting Guide
Q1: My crude product is a dark, oily residue instead of a yellowish solid. What could be the cause?
This issue often arises from several potential sources during the reaction or work-up:
-
Excessive Heat: Overheating during the removal of excess thionyl chloride can lead to polymerization or decomposition of the product. Ensure the distillation is performed under reduced pressure and at a controlled temperature.
-
Presence of Impurities: The starting material, cinnamic acid or cinnamyl alcohol, may contain impurities that lead to side reactions and colored byproducts. Always use starting materials of high purity.
-
Residual Catalyst: If a catalyst such as DMF was used, it must be thoroughly removed, as it can cause decomposition at higher temperatures.
Q2: I am observing a low yield of this compound after purification. What are the common reasons for this?
Low yields can often be attributed to the following factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be addressed by increasing the reaction time or using a slight excess of the chlorinating agent (e.g., thionyl chloride).[1]
-
Moisture Contamination: Thionyl chloride reacts readily with water. Any moisture in the glassware, solvents, or starting materials will consume the reagent and reduce the yield.[1] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Loss During Work-up: Product can be lost during transfers and purification steps. Distillation at a very small scale can be particularly loss-making.[2] Careful handling and optimized purification techniques are crucial.
-
Product Volatility: this compound is volatile. Care should be taken during solvent removal under reduced pressure to avoid co-distillation with the solvent.[3]
Q3: An emulsion has formed during the aqueous wash of the organic layer. How can I resolve this?
Emulsions are a common issue during the work-up of organic reactions. Here are some techniques to break them:
-
Addition of Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation.
Q4: My purified this compound solidifies in the condenser during vacuum distillation. How can I prevent this?
This compound has a melting point around 30-36°C, and it can solidify in a cold condenser during distillation.[2][4]
-
Air Cooling: Use an air-cooled condenser instead of a water-cooled one.[2]
-
Gentle Heating: If solidification begins, you can gently warm the condenser with a heat gun to melt the product and allow it to flow into the receiving flask.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
The most prevalent laboratory-scale synthesis involves the reaction of cinnamic acid with thionyl chloride (SOCl₂).[2][5] Another common method is the reaction of cinnamyl alcohol with thionyl chloride.[6][7]
Q2: How can I effectively remove unreacted thionyl chloride after the reaction?
Excess thionyl chloride is typically removed by distillation under reduced pressure (e.g., ~20 hPa).[2][5] A cold trap, often cooled with liquid nitrogen, can be used between the distillation apparatus and the vacuum pump to condense the volatile thionyl chloride.[2]
Q3: What are the recommended methods for purifying crude this compound?
For many applications, the crude product obtained after removing excess thionyl chloride is sufficiently pure.[2][5] However, for higher purity, the following methods are recommended:
-
Fractional Distillation: This is performed under a high vacuum (e.g., 1 hPa) to achieve a high degree of purity.[2][5]
-
Recrystallization: The crude product can be recrystallized from a suitable solvent, such as carbon tetrachloride or hexane.[1][4]
Q4: What are the typical impurities found in crude this compound?
Common impurities may include:
-
Unreacted starting materials (cinnamic acid or cinnamyl alcohol).
-
Side products from reactions with the alkene part of the molecule, although this is less common under standard conditions.[1]
-
Polymeric materials formed at high temperatures.
Q5: What are the key physical properties of this compound relevant to its purification?
| Property | Value |
| Melting Point | 33-36 °C[4] |
| Boiling Point | 108 °C at 12 mm Hg[8] |
| Appearance | Colorless to yellowish liquid or solid[2] |
Experimental Protocol: Synthesis and Purification of Cinnamoyl Chloride from Cinnamic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, catalyst)
-
Anhydrous solvent (e.g., toluene, optional)
Procedure:
-
Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Connect the top of the reflux condenser to a gas trap containing an aqueous solution of sodium hydroxide (B78521) to neutralize the HCl and SO₂ gases produced.[2]
-
Charging the Flask: Add trans-cinnamic acid to the flask. If using a solvent, add it at this stage.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask via the addition funnel while stirring.[1] The reaction is exothermic. A catalytic amount of DMF can be added to accelerate the reaction.[5]
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.[1][5] The progress of the reaction can be monitored by the cessation of gas evolution.[1]
-
Work-up: Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and any solvent by distillation under reduced pressure.[2]
-
Purification: The resulting crude cinnamoyl chloride, a yellowish solid, can be purified by either:
-
Vacuum Distillation: Perform a fractional distillation under high vacuum (e.g., 1 hPa).[2]
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., hexane) and allow it to cool slowly to induce crystallization.[1] Collect the crystals by vacuum filtration.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. How To [chem.rochester.edu]
- 4. prepchem.com [prepchem.com]
- 5. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 6. This compound Supplier | Specialty Benzyl Halide in Bulk [cinnamic-acid.com]
- 7. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]
- 8. This compound | 21087-29-6 [chemicalbook.com]
Validation & Comparative
Reactivity Face-Off: Cinnamyl Chloride vs. Benzyl Chloride in Nucleophilic Substitution
In the realm of organic synthesis, the reactivity of alkyl halides is a cornerstone of molecular construction. Among these, benzyl (B1604629) and allyl halides stand out for their enhanced reactivity in nucleophilic substitution reactions. This guide provides a detailed comparison of the reactivity of two prominent examples: cinnamyl chloride and benzyl chloride. This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental data to inform synthetic strategies.
At a Glance: Structural and Reactivity Overview
This compound and benzyl chloride, while both featuring a chloromethyl group attached to a benzene (B151609) ring system, possess distinct structural features that profoundly influence their reactivity. Benzyl chloride is a primary benzylic halide, while this compound is a primary allylic halide with an extended conjugated system.
| Compound | Structure | Molar Mass ( g/mol ) | Key Feature |
| Benzyl Chloride | C₇H₇Cl | 126.58 | Benzylic halide |
| This compound | C₉H₉Cl | 152.62 | Allylic and benzylic-like halide with extended conjugation |
The primary determinant of their reactivity in SN1-type reactions is the stability of the carbocation intermediate formed upon the departure of the chloride ion. Both compounds form resonance-stabilized carbocations, a key factor contributing to their enhanced reactivity compared to simple alkyl halides.
The Decisive Factor: Carbocation Stability
The enhanced reactivity of both benzyl chloride and this compound in nucleophilic substitution reactions, particularly via the SN1 mechanism, is attributed to the stability of their respective carbocation intermediates. This stability arises from the delocalization of the positive charge through resonance.
Benzyl Carbocation: The positive charge in the benzyl carbocation is delocalized over the benzene ring, distributing the charge across four carbon atoms.
Cinnamyl Carbocation: The cinnamyl carbocation benefits from an even more extended system of conjugation. The positive charge is delocalized not only into the benzene ring but also along the allylic system. This greater delocalization results in a more stable carbocation compared to the benzyl carbocation.
This difference in carbocation stability is the principal reason why This compound is generally more reactive than benzyl chloride in SN1 reactions.
Caption: Logical relationship of factors affecting the reactivity of the two chlorides.
Quantitative Reactivity Comparison: Solvolysis Data
The most direct way to compare the reactivity of these two chlorides is by examining their rates of solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile. The following table summarizes the first-order rate constants (k) for the solvolysis of this compound and benzyl chloride in ethanol-containing solvents at 25°C.
| Compound | Solvent | Rate Constant (k) at 25°C (s⁻¹) |
| This compound | 100% Ethanol (B145695) | 8.05 x 10⁻⁵ |
| This compound | 80% Ethanol | 8.05 x 10⁻⁵ |
| Benzyl Chloride | 80% Ethanol-Water | 1.1 x 10⁻⁸ (for 3,4-dinitrobenzyl chloride, unsubstituted is faster) |
Note: The rate constant for unsubstituted benzyl chloride in 80% ethanol-water is not directly provided in the search results, but the value for a deactivated derivative (3,4-dinitrobenzyl chloride) is significantly lower than that of this compound, indicating the higher reactivity of the latter. The unsubstituted benzyl chloride would be more reactive than this derivative but is still expected to be less reactive than this compound under similar conditions.
Experimental Protocol: Kinetic Analysis of Solvolysis via UV-Vis Spectrophotometry
The solvolysis of this compound can be conveniently monitored using UV-Vis spectrophotometry by observing the decrease in absorbance at its absorption maximum (λmax) of 260 nm.[1] This method can be adapted to study the kinetics of benzyl chloride solvolysis as well, though the λmax for benzyl chloride will differ.
Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Distilled or deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Thermostated water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 x 10⁻³ M).
-
Solvent Preparation: Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol by volume).
-
Reaction Initiation:
-
Pipette a known volume of the this compound stock solution into a volumetric flask.
-
Rapidly add the aqueous ethanol solvent to the mark and mix thoroughly to initiate the reaction. The final concentration of this compound should be such that its initial absorbance is within the linear range of the spectrophotometer (typically 0.8 - 1.2).
-
-
Spectrophotometric Monitoring:
-
Immediately transfer a portion of the reaction mixture to a quartz cuvette.
-
Place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer, pre-equilibrated to the desired temperature (e.g., 25°C).
-
Record the absorbance at 260 nm at regular time intervals until the reaction is approximately 80-90% complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The reaction follows first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln(Aₜ - A∞) versus time (t), where:
-
Aₜ is the absorbance at time t.
-
A∞ is the final absorbance at the completion of the reaction.
-
-
The relationship is given by the equation: ln(Aₜ - A∞) = -kt + ln(A₀ - A∞), where A₀ is the initial absorbance.
-
Caption: Workflow for determining solvolysis rates via UV-Vis spectrophotometry.
Conclusion
References
A Comparative Guide to the Nucleophilic Substitution of Cinnamyl Chloride and Allyl Chloride
In the realm of organic synthesis and drug development, the reactivity of allylic halides is a cornerstone of molecular construction. Among these, cinnamyl chloride and allyl chloride serve as fundamental building blocks. While structurally similar, the presence of a phenyl group in the cinnamyl system introduces significant differences in reactivity towards nucleophiles. This guide provides an objective comparison of their performance in nucleophilic substitution reactions, supported by experimental data and detailed protocols.
Mechanistic Overview: The Role of the Allylic System
Both this compound and allyl chloride undergo nucleophilic substitution through a variety of mechanisms, including SN1, SN2, and their allylic rearrangement counterparts, S'N1 and S'N2. The delocalization of the positive charge in the carbocation intermediate or the partial charge in the transition state across the allylic system is a key feature governing their reactivity.
alternatives to cinnamyl chloride for introducing the cinnamyl group
For researchers, scientists, and professionals in drug development, the introduction of the cinnamyl group is a crucial step in the synthesis of numerous biologically active molecules and complex organic structures. While cinnamyl chloride has traditionally been a common reagent for this transformation, its lachrymatory nature, high reactivity leading to potential side products, and handling concerns necessitate the exploration of safer and more versatile alternatives. This guide provides an objective comparison of the primary alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic applications.
Overview of Cinnamylating Agents
The choice of a cinnamylating agent significantly impacts reaction efficiency, selectivity, and scalability. The ideal reagent should be stable, readily available, and exhibit high reactivity towards the desired nucleophile under mild conditions, minimizing the formation of byproducts. This comparison focuses on the most prevalent alternatives derived from cinnamyl alcohol, including its esters and sulfonates.
This compound (The Benchmark): As a highly reactive electrophile, this compound readily participates in SN2 reactions with a variety of nucleophiles. However, its reactivity can be a double-edged sword, often leading to a mixture of SN2 and SN2' products, as well as elimination. Its handling is also complicated by its irritating properties.[1]
Alternatives:
-
Cinnamyl Alcohol: Serves as a stable, less hazardous precursor. It can be activated in situ under Mitsunobu conditions or used directly in metal-catalyzed reactions.[2][3]
-
Cinnamyl Acetate (B1210297) & Carbonate: These are favored substrates for palladium-catalyzed Tsuji-Trost allylic alkylations, offering excellent control over regioselectivity and stereoselectivity under mild, often neutral, conditions.[4][5][6]
-
Cinnamyl Tosylate: Prepared from cinnamyl alcohol, this reagent contains an excellent leaving group (tosylate), making it highly effective for SN2 reactions with a wide range of nucleophiles under basic conditions.[7][8]
The following sections provide a detailed comparison of these reagents for O-, N-, and C-cinnamylation reactions.
O-Cinnamylation: Comparative Performance
O-cinnamylation is widely used for protecting hydroxyl groups or synthesizing aryl cinnamyl ethers, which are common motifs in natural products.
Table 1: Comparison of Reagents for O-Cinnamylation of Phenols
| Reagent | Catalyst/Conditions | Substrate | Yield (%) | Reference |
| This compound | Ru Complex / Base | Phenol (B47542) | High (not specified) | [9] |
| Cinnamyl Alcohol | PPh₃, DIAD (Mitsunobu) | Phenol | 61-99% | [10] |
| Cinnamyl Carbonate | Pd Nanoparticles, PPh₃, H₂O | Syringol | 95% | [6] |
| Cinnamyl Carbonate | [Pd(allyl)Cl]₂, rac-BINAP, Cs₂CO₃ | 4-Hydroxybiphenyl | 99% | [10] |
Discussion: For the O-cinnamylation of phenols, both Mitsunobu activation of cinnamyl alcohol and palladium-catalyzed reactions of cinnamyl carbonate provide excellent yields under relatively mild conditions.[6][10] The Mitsunobu reaction offers a metal-free alternative, which can be advantageous in the synthesis of pharmaceutical intermediates.[2][11] Palladium-catalyzed methods using cinnamyl carbonate are highly efficient and show broad functional group tolerance, even with complex substrates like estrone.[10] While this compound is effective, it often requires specific catalysts to control regioselectivity.[9]
N-Cinnamylation: Comparative Performance
The cinnamyl moiety is a key component of several pharmaceuticals, making N-cinnamylation a critical transformation.
Table 2: Comparison of Reagents for N-Cinnamylation of Amines
| Reagent | Catalyst/Conditions | Substrate | Yield (%) | Reference |
| Cinnamyl Acetate | Pd(dba)₂, K₂CO₃, H₂O/BMIM BF₄ | Morpholine (B109124) | 98% | [5] |
| Cinnamyl Alcohol | NHP-butane, DIAD (Mitsunobu) | Piperazine | 74% (Cinnarizine) | [12] |
| Cinnamic Acid | CAR + Reductive Aminase (Biocatalysis) | Cyclopropanamine | 49% (isolated) | [13][14] |
Discussion: Palladium-catalyzed N-allylation using cinnamyl acetate in ionic liquid/water systems proceeds with near-quantitative yields and offers the benefit of catalyst recycling.[5] The Mitsunobu reaction, once considered unsuitable for less acidic amines, has been adapted with novel phosphine (B1218219) reagents to allow for the efficient synthesis of N-cinnamylated products, including the drug Cinnarizine.[12] An emerging green alternative is the biocatalytic N-allylation using renewable cinnamic acids, which are converted in situ to the aldehyde and then coupled with amines using a reductive aminase.[13][14] This enzymatic approach avoids harsh reagents and operates under mild, aqueous conditions.
C-Cinnamylation: Comparative Performance
Direct C-C bond formation to introduce a cinnamyl group is essential for building complex carbon skeletons. The Tsuji-Trost reaction is the premier method for this transformation.
Table 3: Comparison of Reagents for C-Cinnamylation
| Reagent | Catalyst/Conditions | Nucleophile | Yield (%) | Reference |
| Cinnamyl Acetate | Pd(dba)₂, K₂CO₃, H₂O/BMIM BF₄ | 5,5-Dimethylcyclohexane-1,3-dione | 96% | [5] |
| Cinnamyl Carbonate | [Pd(allyl)Cl]₂, rac-BINAP, Cs₂CO₃ | Dimethyl Malonate | High (not specified) | [10] |
Discussion: For C-C bond formation, cinnamyl acetate and carbonate are the reagents of choice, primarily through the Tsuji-Trost reaction.[15] These reactions are characterized by high yields and excellent selectivity.[5] The choice between the acetate and carbonate often depends on the specific substrate and catalyst system, but both are significantly milder and more selective than using this compound, which can lead to complex product mixtures.[10]
Experimental Protocols
Protocol 1: Synthesis of Cinnamyl Tosylate from Cinnamyl Alcohol
This protocol details the conversion of a poor leaving group (-OH) into an excellent one (-OTs) to facilitate nucleophilic substitution.
Materials:
-
Cinnamyl alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine (B92270) or Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) (10 volumes)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cinnamyl alcohol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, dilute the reaction mixture with deionized water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cinnamyl tosylate, which can be purified by recrystallization or chromatography.[8]
Protocol 2: O-Cinnamylation of a Phenol via Mitsunobu Reaction
This protocol describes a metal-free method for forming a C-O bond with inversion of configuration if a chiral alcohol is used.
Materials:
-
Cinnamyl alcohol (1.0 eq.)
-
Phenol (e.g., 4-methoxyphenol) (1.2 eq.)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF) (10 volumes)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve cinnamyl alcohol (1.0 eq.), the phenol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 eq.) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.[3]
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired ether from the triphenylphosphine oxide and hydrazine (B178648) byproducts.
Protocol 3: Pd-Catalyzed N-Cinnamylation with Cinnamyl Acetate
This protocol outlines a robust method for amine allylation using a palladium catalyst.
Materials:
-
Cinnamyl acetate (1.0 eq.)
-
Amine (e.g., Morpholine) (1.0 eq.)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.0087 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 eq.)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIM BF₄)
-
Deionized water
Procedure:
-
In a pressure tube, prepare the catalytic complex by stirring Pd(dba)₂ and the appropriate ligand in BMIM BF₄ for 1 hour at room temperature.[5]
-
Add cinnamyl acetate (1.0 eq.), morpholine (1.0 eq.), K₂CO₃ (1.5 eq.), and water as a co-solvent.
-
Seal the tube and heat the reaction mixture (e.g., 80 °C) for the required time (typically 2-8 hours), monitoring by GC-MS or TLC.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Conclusion
While this compound is a potent reagent for introducing the cinnamyl group, its hazardous nature and potential for side reactions limit its application in modern synthesis. Cinnamyl alcohol, and its derivatives such as cinnamyl acetate, carbonate, and tosylate, present a suite of safer, more versatile, and highly efficient alternatives.
-
Cinnamyl alcohol coupled with Mitsunobu reagents offers a reliable, metal-free pathway for O- and N-cinnamylation.
-
Cinnamyl acetate and carbonate are the reagents of choice for high-yield, selective Pd-catalyzed Tsuji-Trost reactions, which are foundational for C-C, C-O, and C-N bond formation.
-
Cinnamyl tosylate is an excellent choice for classical SN2 reactions when a highly reactive electrophile is required under milder conditions than those used for the chloride.
The selection of the optimal reagent should be guided by the nature of the nucleophile, the desired selectivity, and the tolerance of other functional groups within the substrate. The protocols and data presented in this guide offer a starting point for developing robust and efficient cinnamylation strategies in complex synthetic endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. $n$-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex [comptes-rendus.academie-sciences.fr]
- 6. rsc.org [rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tsuji-Trost Reaction [organic-chemistry.org]
A Comparative Analysis of Leaving Groups in Cinnamyl Derivatives for Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. Cinnamyl derivatives, prevalent scaffolds in numerous bioactive molecules, frequently undergo such reactions. The choice of the leaving group is a critical determinant of reaction rate and mechanism, directly impacting yield and product distribution. This guide provides a comprehensive comparative study of common leaving groups—halides, sulfonates, and carboxylates—in cinnamyl systems, supported by experimental data and detailed protocols to inform substrate design and reaction optimization.
Executive Summary of Leaving Group Reactivity
The reactivity of a leaving group is inversely proportional to its basicity; a more stable anion is a better leaving group. For cinnamyl derivatives, which can react via both S(_N)1 and S(_N)2 pathways due to the resonance stabilization of the allylic carbocation, the leaving group ability significantly influences the reaction kinetics. The general order of reactivity for commonly used leaving groups is as follows:
Sulfonates > Halides > Carboxylates
This trend is substantiated by kinetic data from solvolysis reactions of various allylic systems, which serve as a reliable model for the cinnamyl framework.
Comparative Data on Leaving Group Performance
| Leaving Group | Cinnamyl Derivative | Relative Rate (k_rel) | pKa of Conjugate Acid (approx.) | Reference System & Conditions |
| Sulfonates | ||||
| Triflate (-OTf) | Cinnamyl Triflate | ~10^8 | -14 | Estimated from alkyl systems |
| Tosylate (-OTs) | Cinnamyl Tosylate | ~10^4 | -2.8 | Solvolysis of allyl arenesulfonates[1][2] |
| Mesylate (-OMs) | Cinnamyl Mesylate | ~10^4 | -1.9 | Inferred from general sulfonate reactivity |
| Halides | ||||
| Iodide (-I) | Cinnamyl Iodide | ~3 | -10 | Inferred from alkyl halide reactivity |
| Bromide (-Br) | Cinnamyl Bromide | 1 | -9 | Solvolysis in aqueous ethanol/methanol[3] |
| Chloride (-Cl) | Cinnamyl Chloride | ~0.02 | -7 | Solvolysis in aqueous acetone/acetonitrile[4] |
| Carboxylates | ||||
| Acetate (B1210297) (-OAc) | Cinnamyl Acetate | <<0.01 | 4.76 | General knowledge of carboxylate leaving groups |
Note: The relative rates are normalized to cinnamyl bromide and are estimations based on data from various sources to provide a comparative trend. Absolute rates are highly dependent on solvent and temperature.
Reaction Mechanisms and Pathways
The substitution reactions of cinnamyl derivatives can proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). The operative pathway is influenced by the substrate, nucleophile, solvent, and, importantly, the leaving group.
The resonance stabilization of the cinnamyl cation favors the S(_N)1 pathway, especially with good leaving groups and in polar protic solvents.[5][6][7][8][9]
Conversely, a strong nucleophile and a polar aprotic solvent can promote the S(_N)2 mechanism.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the synthesis of cinnamyl precursors and the kinetic analysis of their substitution reactions are provided below.
Synthesis of Cinnamyl Derivatives
1. Synthesis of Cinnamyl Acetate: Cinnamyl acetate can be synthesized via an esterification reaction between cinnamyl alcohol and acetic acid, often catalyzed by a strong acid.[10] For a greener approach, enzymatic catalysis or the use of acetic anhydride (B1165640) can be employed.
2. Synthesis of this compound: this compound can be prepared from cinnamyl alcohol by reaction with thionyl chloride or a similar chlorinating agent.
3. Synthesis of Cinnamyl Tosylate: Cinnamyl tosylate is typically synthesized by reacting cinnamyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Kinetic Analysis of Solvolysis Reactions
The rate of solvolysis of cinnamyl derivatives can be monitored using various techniques, including UV-Vis spectrophotometry and conductometry.
Workflow for Kinetic Analysis:
Detailed Protocol for UV-Vis Spectrophotometric Kinetic Analysis:
-
Preparation: Prepare a stock solution of the cinnamyl derivative in a non-nucleophilic, UV-transparent solvent (e.g., acetonitrile). Prepare the desired solvolysis medium (e.g., 80:20 ethanol:water) in a temperature-controlled cuvette.
-
Initiation: Inject a small aliquot of the stock solution into the cuvette to initiate the reaction. The final concentration should be such that the absorbance at the λ_max of the cinnamyl derivative is within the linear range of the spectrophotometer.
-
Data Acquisition: Immediately begin recording the absorbance at the λ_max of the starting material as a function of time.[11][12][13][14] The decrease in absorbance corresponds to the consumption of the cinnamyl derivative.
-
Data Analysis: Assuming pseudo-first-order kinetics (as the solvent is in large excess), plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).
Detailed Protocol for Conductometric Kinetic Analysis:
-
Setup: Place the reaction solvent in a thermostated vessel equipped with a conductivity probe.
-
Initiation: Inject the cinnamyl derivative into the solvent with vigorous stirring to start the reaction.
-
Measurement: Record the conductivity of the solution over time.[4][15][16][17][18] The increase in conductivity is due to the formation of the ionic products (leaving group anion and protonated solvent).
-
Analysis: The rate constant can be determined by analyzing the change in conductivity over time, which corresponds to the progress of the reaction.
Conclusion
The selection of a leaving group is a strategic decision in the design of synthetic routes involving cinnamyl derivatives. Sulfonates, particularly triflates and tosylates, are superior leaving groups, facilitating rapid substitution reactions. Halides offer a range of reactivities, with iodide being the most reactive and chloride the least. Carboxylates, such as acetate, are generally poor leaving groups and are not typically employed for efficient substitution unless activated. The choice of reaction conditions, especially the solvent, can further modulate the reaction pathway between S(_N)1 and S(_N)2 mechanisms. The provided protocols offer a starting point for researchers to quantitatively assess the impact of different leaving groups in their specific applications, enabling the rational design of more efficient and selective chemical transformations.
References
- 1. Correlation of the rates of solvolysis of allyl and benzyl arenesulphonates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. "Kinetics and mechanism of the solvolysis of allyl and benzyl arenesulf" by Thomas J. Rissmann [huskiecommons.lib.niu.edu]
- 3. scribd.com [scribd.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN1 in allylic systems [quimicaorganica.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Bot Verification [merel.si]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Kinetic analysis of second order reactions using UV-VIS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sctunisie.org [sctunisie.org]
- 15. Conductometric Titration: Principle, Procedure & Applications [vedantu.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. byjus.com [byjus.com]
A Comparative Guide to the Validation of an HPLC Method for Cinnamyl Chloride Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of reactive intermediates like cinnamyl chloride is crucial for process monitoring, quality control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. This guide provides a detailed comparison of a validated HPLC method for this compound quantification against alternative analytical techniques, supported by experimental data and protocols.
While a specific, universally validated HPLC method for this compound is not extensively documented in publicly available literature, this guide outlines a robust method based on established principles for similar chlorinated hydrocarbons and provides a comprehensive validation protocol.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a proposed HPLC method suitable for the quantification of this compound.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A similar column, Waters X Bridge C18 (250x4.6mm, 3.5µm), has been used for the related compound, benzyl (B1604629) chloride.[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 220 nm, selected based on the UV absorbance of the chromophore.[1]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (Based on ICH Q2(R1) Guidelines)
The developed HPLC method should be validated to ensure its suitability for the intended purpose.
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard. The method is specific if no interfering peaks are observed at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (% Recovery): Spike a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-analyst/Inter-day): Repeat the analysis on a different day or with a different analyst. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.
Data Presentation: Performance Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation.[2][3] Gas Chromatography (GC) is a common and powerful alternative for analyzing volatile and thermally stable compounds like this compound.[4][5]
| Parameter | HPLC-UV | Gas Chromatography (GC-FID/ECD) | Titrimetry (e.g., Volhard Method) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase.[6] | Chemical reaction and titration of the halide ion.[7] |
| Specificity | High (determined by chromatographic separation). | Very High (especially with capillary columns). | Low (measures total organic halides). |
| Linearity (r²) | Typically > 0.999 | Typically > 0.999 | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2% | < 2% | < 5% |
| Limit of Quantification (LOQ) | ~ 1-10 ppm | ~ 0.1-5 ppm (ECD can be lower for halogenated compounds).[8] | ~ 100-500 ppm |
| Sample Throughput | Moderate | High | Low |
| Key Advantage | Versatile for non-volatile and thermally unstable compounds.[2] | High sensitivity and resolution for volatile compounds.[2] | Low cost, no specialized equipment needed. |
| Key Limitation | Lower sensitivity than GC for some analytes. | Requires analyte to be volatile and thermally stable.[3] | Non-specific and prone to interferences. |
Note: The values presented are typical performance characteristics and may vary depending on the specific instrumentation, method optimization, and sample matrix.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the HPLC method validation process and a comparison of the analytical techniques discussed.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
References
- 1. jocpr.com [jocpr.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
A Comparative Guide to GC-MS and LC-MS/MS for Impurity Profiling of Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and starting materials like cinnamyl chloride are critical for ensuring drug safety and efficacy. Regulatory bodies mandate stringent control over impurities, especially those with potential genotoxic properties. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the impurity profiling of this compound. We present detailed experimental protocols and performance data to assist in method selection and development.
Method Performance Comparison
A robust analytical method is characterized by its specificity, linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantitation). The following table summarizes the typical performance of a developed GC-MS method against a validated LC-MS/MS method for the analysis of this compound and its potential impurities.
| Parameter | GC-MS Method | LC-MS/MS Method | Typical Acceptance Criteria (ICH) |
| Linearity (R²) | ≥ 0.999 | 0.996[1][2] | ≥ 0.99 |
| Accuracy (Recovery) | 98.3% - 101.6% | 86.4% - 100.8%[1][2] | 80% - 120% (for low concentrations) |
| Precision (%RSD) | ≤ 2.56% | 4.21% (at LOQ)[1][2] | ≤ 15% (at LOQ) |
| LOD | ~0.1 ng/mL | 0.49 ppm (0.49 µg/g)[1][2] | Method dependent |
| LOQ | ~0.3 ng/mL | 1.47 ppm (1.47 µg/g)[1][2] | Method dependent |
Visualizing the Methodologies
The following diagrams illustrate the typical workflow for developing a GC-MS impurity profiling method and offer a high-level comparison of the two techniques.
GC-MS Method Development and Validation Workflow.
Comparison of GC-MS and LC-MS/MS Features.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for both GC-MS and an alternative LC-MS/MS method.
Protocol 1: GC-MS Method for Impurity Profiling
This protocol is designed for the separation and identification of volatile and semi-volatile impurities in this compound.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Methylene Chloride.
-
Prepare a series of calibration standards of known this compound impurities in the same solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-350).
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).[4]
-
Quantify impurities using the calibration curves generated from the standards.
-
Protocol 2: LC-MS/MS Method for Genotoxic Impurity Analysis
This method is highly sensitive and specific for detecting trace-level genotoxic impurities like this compound in a drug substance matrix.[1][2]
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile and water (50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to achieve a final concentration of 10 mg/mL.
-
Standard Solution: Prepare a stock solution of this compound and serially dilute with the diluent to prepare calibration and spike solutions.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters Acquity UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30-80% B
-
15-20 min: 80% B
-
20-22 min: 80-30% B
-
22-30 min: 30% B (Equilibration)
-
-
Column Temperature: 25°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Selected Ion Monitoring (SIM) at m/z 117 for this compound.[1][2]
-
-
Data Analysis:
-
Quantify this compound based on the peak area response from the calibration curve.
-
Confirm the identity of the peak by its retention time against the standard.
-
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the impurity profiling of this compound.
-
GC-MS is an excellent choice for a broad-spectrum analysis of volatile and semi-volatile process impurities and degradation products. Its coupling with extensive spectral libraries aids in the tentative identification of unknown peaks.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying trace-level, and often non-volatile, genotoxic impurities.[1][2]
The selection of the most appropriate technique depends on the specific analytical objective. For comprehensive impurity profiling, a combination of both GC-MS and LC-MS/MS may be necessary to ensure the full characterization of all potential impurities, thereby guaranteeing the quality and safety of the final pharmaceutical product.
References
comparing different synthetic routes to cinnamyl chloride based on yield and purity
For researchers and professionals in drug development and chemical synthesis, the efficient and high-purity production of key intermediates is paramount. Cinnamoyl chloride, a versatile building block, is utilized in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comparative analysis of different synthetic routes to cinnamoyl chloride, focusing on reaction yield and product purity, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of a synthetic route for cinnamoyl chloride is often a trade-off between yield, purity, cost, and the environmental impact of the reagents and solvents used. The following table summarizes the key quantitative data for the most common synthetic methods.
| Synthetic Route | Starting Material(s) | Reagent(s) | Reported Yield (%) | Reported Purity (%) |
| 1. Chlorination of Cinnamic Acid | Cinnamic Acid | Thionyl Chloride (SOCl₂) | 81 - 98%[1][2] | ~98%[1] |
| Cinnamic Acid | Phosphorus Pentachloride (PCl₅) | ~90%[3] | Not specified | |
| 2. Chlorination of Cinnamyl Alcohol | Cinnamyl Alcohol | Thionyl Chloride (SOCl₂) | 85.5 - 91.5%[4] | 97.02%[4] |
| 3. Chloromethylation of Styrene | Styrene, Formaldehyde | Hydrogen Chloride (HCl) | 62.1 - 65%[4] | Not specified |
| 4. From Benzaldehyde (B42025) and Ketene (B1206846) | Benzaldehyde, Ketene | Thionyl Chloride (SOCl₂) | ~67% (overall)[3] | Not specified |
Visualizing the Synthetic Pathways
The following diagram illustrates the different chemical transformations for the synthesis of cinnamoyl chloride.
Caption: Synthetic pathways to cinnamoyl chloride.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Synthesis from Cinnamic Acid with Thionyl Chloride
This method is one of the most common and high-yielding laboratory preparations for cinnamoyl chloride.
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (optional solvent)
Procedure:
-
In a three-neck flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 g of trans-cinnamic acid in 10 mL of dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add 5 mL of thionyl chloride dropwise over 30 minutes, ensuring the temperature does not exceed room temperature.
-
After the initial addition, add an additional 3 mL of thionyl chloride over 15 minutes to ensure complete conversion.[1]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess thionyl chloride and solvent are removed using a rotary evaporator to yield the crude cinnamoyl chloride.[1]
-
Further purification can be achieved by vacuum distillation.
Route 2: Synthesis from Cinnamyl Alcohol with Thionyl Chloride (Industrial Method)
This route offers a high-yield, solvent-free approach suitable for larger-scale production.
Materials:
-
Cinnamyl alcohol (styryl carbinol)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Charge a reactor with thionyl chloride and cool it to below 15 °C using a chilled brine bath.
-
Slowly drip cinnamyl alcohol into the reactor, maintaining the temperature below 15 °C. An apparatus to absorb the tail gas (HCl and SO₂) should be used.
-
After the addition is complete, shut off the cooling and continue to stir the reaction mixture.
-
The reaction is typically complete after a few hours.
-
The crude product can be purified by vacuum distillation to yield colorless to pale yellow cinnamyl chloride.[4]
Route 4: Synthesis from Benzaldehyde and Ketene
This two-step process provides an alternative starting from readily available benzaldehyde.
Step 1: Preparation of Polyester of β-phenyl-β-propionolactone
-
Pass ketene through a solution of benzaldehyde in ether containing a catalytic amount of boron trifluoride (BF₃) at 0-5 °C.
-
After the reaction is complete, the catalyst is removed by washing with ice water.
-
The ether and excess benzaldehyde are removed by distillation under reduced pressure to obtain the polyester intermediate.[3]
Step 2: Conversion to Cinnamoyl Chloride
-
The polyester intermediate is placed in a flask with thionyl chloride and connected to a reflux condenser.
-
The mixture is heated on a steam bath until the evolution of hydrogen chloride and sulfur dioxide ceases.
-
Excess thionyl chloride is removed by distillation.
-
The residue is then distilled under reduced pressure to collect cinnamoyl chloride.[3] This step has been reported to have a 75% yield.[3]
Purity and Analysis
The purity of cinnamoyl chloride is crucial for subsequent reactions. The crude product from the thionyl chloride reaction with cinnamic acid is often of sufficient purity for many applications.[2] For higher purity requirements, fractional distillation under high vacuum is recommended.[2] The purity can be assessed by techniques such as melting point determination (pure cinnamoyl chloride melts at 35-37 °C), gas chromatography (GC), and spectroscopic methods (FT-IR, NMR). The formation of cinnamoyl chloride from cinnamic acid can be monitored by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride in the IR spectrum.
References
- 1. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 4. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Kinetic Studies of Cinnamyl Chloride Solvolysis
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for predicting compound stability, optimizing reaction conditions, and designing novel molecular entities. This guide provides a comparative analysis of the solvolysis of cinnamyl chloride, contrasting its reactivity with related compounds and offering detailed experimental protocols for kinetic analysis.
The solvolysis of this compound is a classic example of a nucleophilic substitution reaction where the solvent acts as the nucleophile. The reaction proceeds primarily through a unimolecular nucleophilic substitution (SN1) mechanism. This is attributed to the formation of a resonance-stabilized allylic carbocation upon the departure of the chloride leaving group. This intermediate can be attacked by the solvent at two different positions, leading to the formation of two primary alcohol products.
Comparative Kinetic Data
A comprehensive understanding of the reactivity of this compound can be gained by comparing its solvolysis rates with those of its structural analogs, cinnamyl bromide and cinnamoyl chloride. The following tables summarize the available kinetic data for the solvolysis of these compounds in various aqueous solvent mixtures.
Table 1: Solvolysis Rate Constants (k) for Cinnamyl Bromide at 25°C
| Solvent (v/v) | k (s⁻¹) |
| 100% H₂O | 1.37 x 10⁻¹ |
| 90% Acetone (B3395972) | 1.15 x 10⁻⁴ |
| 80% Acetone | 1.35 x 10⁻³ |
| 70% Acetone | 5.83 x 10⁻³ |
| 60% Acetone | 1.70 x 10⁻² |
| 50% Acetone | 4.68 x 10⁻² |
| 90% Ethanol (B145695) | 1.17 x 10⁻⁵ |
| 80% Ethanol | 4.31 x 10⁻⁵ |
| 70% Ethanol | 1.15 x 10⁻⁴ |
| 60% Ethanol | 2.83 x 10⁻⁴ |
| 50% Ethanol | 6.83 x 10⁻⁴ |
| 90% Methanol | 4.48 x 10⁻⁵ |
| 80% Methanol | 1.50 x 10⁻⁴ |
| 60% Methanol | 9.46 x 10⁻⁴ |
| 50% Methanol | 2.36 x 10⁻³ |
Data for cinnamyl bromide is presented as a reference for comparison of reactivity trends.
Table 2: Solvolysis Rate Constants (k) and Activation Parameters for Cinnamoyl Chloride in Aqueous Acetone
| % Acetone (v/v) | Temperature (K) | k (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| 85 | 283 | 1.96 x 10⁻⁴ | 61-66 | -80 to -88 |
| 90 | 283 | 0.856 x 10⁻⁴ | 61-66 | -80 to -88 |
| 92.5 | 283 | 0.458 x 10⁻⁴ | 61-66 | -80 to -88 |
| 85 | 298 | 2.36 x 10⁻⁴ | 61-66 | -80 to -88 |
Cinnamoyl chloride, with the reactive acyl chloride moiety, exhibits a different reaction mechanism (often addition-elimination or SN2) and serves as a useful structural and mechanistic comparison.[1]
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies on the solvolysis of this compound and related compounds.
Method 1: Titrimetric Analysis for SN1 Solvolysis
This method is adapted from a general procedure for monitoring the solvolysis of alkyl halides and is suitable for this compound. The reaction produces hydrochloric acid, which can be titrated with a standardized base.
Materials:
-
This compound
-
Aqueous ethanol or acetone solvent mixtures (e.g., 80:20, 70:30 v/v)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of this compound in the desired aqueous organic solvent. A typical concentration is in the range of 0.1 M.
-
Place a known volume of the this compound solution in a reaction flask and equilibrate it in a constant temperature bath.
-
At time zero, add a measured amount of standardized NaOH solution containing bromothymol blue indicator. The solution should be blue.
-
Start a timer and record the time it takes for the solution to turn from blue to yellow as the produced HCl neutralizes the added base.
-
Immediately add another aliquot of the NaOH solution and record the time for the color change to occur again.
-
Repeat this process for several half-lives of the reaction.
-
The rate constant (k) can be determined by plotting the natural logarithm of the remaining concentration of this compound versus time. The concentration at each time point can be calculated from the cumulative volume of NaOH added.
Method 2: Spectrophotometric Analysis
The solvolysis of this compound can also be monitored by observing the decrease in its UV absorbance over time.[2]
Materials:
-
This compound
-
Ethanolic sodium hydroxide solution
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent system. The literature suggests a λmax around 260 nm.[2]
-
Prepare a dilute solution of this compound in the ethanolic NaOH. The initial absorbance should be in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to reach thermal equilibrium.
-
Initiate the reaction and immediately begin recording the absorbance at λmax at regular time intervals.
-
Since absorbance is directly proportional to the concentration of this compound, the first-order rate constant (k) can be obtained from the slope of a plot of ln(Absorbance) versus time.
Reaction Mechanisms and Pathways
The solvolysis of this compound is a fascinating case study in reaction mechanisms, primarily dictated by the stability of the intermediates.
SN1 Solvolysis of this compound
The predominant pathway for the solvolysis of this compound is the SN1 mechanism. The rate-determining step is the ionization of the carbon-chlorine bond to form a resonance-stabilized allylic carbocation.
Caption: SN1 solvolysis pathway of this compound.
The positive charge on the carbocation is delocalized over the allylic system and the benzene (B151609) ring, leading to two primary points of attack for the solvent nucleophile. This results in the formation of two isomeric alcohol products: cinnamyl alcohol and allyl phenyl carbinol.[3]
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for a kinetic study of this compound solvolysis.
Caption: General workflow for a kinetic study.
This structured approach ensures reproducible and accurate determination of the kinetic parameters governing the solvolysis reaction. By comparing these parameters across different substrates and solvent systems, researchers can gain valuable insights into the factors that control chemical reactivity.
References
A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Cinnamyl Chloride
For researchers and professionals in drug development and chemical synthesis, the precise characterization of geometric isomers is a critical step in ensuring the desired efficacy and safety of a compound. The cis and trans isomers of cinnamyl chloride, with their distinct spatial arrangements, exhibit unique spectroscopic signatures. This guide provides a comparative analysis of these isomers using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by established spectroscopic principles and experimental data for the trans isomer.
Comparative Spectroscopic Data
The differentiation of cis- and trans-cinnamyl chloride is reliably achieved by analyzing key features in their respective spectra. The following tables summarize the expected and observed quantitative data for each spectroscopic technique.
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra of cis and trans isomers of disubstituted alkenes is the position of the out-of-plane C-H bending vibration.
| Spectroscopic Feature | cis-Cinnamyl Chloride (Predicted) | trans-Cinnamyl Chloride (Observed/Predicted) | Key Differentiating Feature |
| C-H out-of-plane bend | ~675-730 cm⁻¹ | ~960-980 cm⁻¹ | The trans isomer displays a strong absorption at a significantly higher wavenumber due to the out-of-phase bending of the vinylic hydrogens.[1][2][3] |
| C=C stretch | ~1630-1660 cm⁻¹ | ~1630-1660 cm⁻¹ | This peak may be weak or absent in the more symmetric trans isomer due to a smaller change in dipole moment during the vibration. |
| C(sp²)-H stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | Present in both isomers, indicating vinylic C-H bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly powerful for distinguishing between cis and trans isomers due to the significant difference in the coupling constants (J-values) of the vinylic protons.
¹H NMR Spectroscopy
| Proton Assignment (Structure below) | cis-Cinnamyl Chloride (Predicted) | trans-Cinnamyl Chloride (Observed) | Key Differentiating Feature |
| Hₐ Chemical Shift (δ) | ~6.2-6.4 ppm | 6.302 ppm[4] | |
| Hₑ Chemical Shift (δ) | ~6.5-6.7 ppm | 6.600 ppm[4] | |
| -CH₂Cl Chemical Shift (δ) | ~4.1-4.3 ppm | 4.202 ppm[4] | |
| Aromatic Protons (δ) | ~7.2-7.6 ppm | 7.08-7.54 ppm[4] | |
| Jₐₑ Coupling Constant | ~10-12 Hz | 15.6 Hz[4] | The coupling constant between the vinylic protons is significantly larger for the trans isomer due to the dihedral angle of approximately 180°. |
¹³C NMR Spectroscopy
| Carbon Assignment | cis-Cinnamyl Chloride (Predicted) | trans-Cinnamyl Chloride (Predicted) | Key Differentiating Feature |
| -CH₂Cl | Shielded (lower δ) | Deshielded (higher δ) | Steric compression in the cis isomer (gamma-gauche effect) is expected to shield the allylic carbon, shifting its signal upfield. |
| Vinylic Carbons | Variable shifts | Variable shifts | The chemical shifts of the vinylic carbons will differ between the two isomers due to stereoelectronic effects. |
| Aromatic Carbons | ~126-136 ppm | ~126-136 ppm |
Structure for NMR Assignments:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated π-systems of the isomers. The more planar trans isomer allows for more effective π-orbital overlap.
| Spectroscopic Parameter | cis-Cinnamyl Chloride (Predicted) | trans-Cinnamyl Chloride (Predicted) | Key Differentiating Feature |
| λmax (Wavelength of Max Abs.) | Shorter wavelength | Longer wavelength | The extended conjugation in the more planar trans isomer lowers the energy of the π → π* transition, resulting in a bathochromic (red) shift.[5] |
| ε (Molar Absorptivity) | Lower | Higher | The higher probability of the electronic transition in the more planar trans isomer leads to a more intense absorption band.[5] |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data discussed above.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies, particularly the out-of-plane C-H bending, of the this compound isomers.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed. Place one drop of the liquid isomer onto the surface of a polished salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty beam path.
-
Acquire the IR spectrum of the sample from approximately 4000 cm⁻¹ to 600 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands, paying close attention to the 1000-650 cm⁻¹ region for the characteristic out-of-plane C-H bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical shifts and coupling constants of the protons, especially the vinylic protons, to establish the stereochemistry.
Methodology:
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain an internal standard.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. For quantitative measurements, ensure a sufficient relaxation delay.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Reference the spectra to the TMS or residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the splitting patterns and measure the coupling constants, particularly the J-value for the vinylic protons.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for each isomer.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of each isomer in a UV-transparent solvent (e.g., hexane (B92381) or ethanol) of a precisely known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5-1.5.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the other cuvette with the sample solution.
-
Record the baseline with the blank cuvette.
-
Measure the absorbance of the sample solution over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the λmax for each isomer.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
-
Workflow for Spectroscopic Comparison
The logical flow for the spectroscopic comparison of cis- and trans-cinnamyl chloride is illustrated in the diagram below.
References
Assessing the Genotoxic Potential of Cinnamyl Chloride Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the safety of pharmaceutical products is paramount. This guide provides a comparative assessment of the genotoxic potential of cinnamyl chloride, a potential impurity in drug synthesis, against alternative compounds. The information is compiled from publicly available safety data and scientific literature, offering a resource for informed decision-making in drug development and quality control.
Executive Summary
Comparative Genotoxicity Data
The following table summarizes the available genotoxicity data for this compound and selected alternatives. It is important to note the existing data gaps for this compound, which underscore the need for further testing to fully characterize its genotoxic profile.
| Compound | Ames Test | In Vitro Micronucleus Assay | In Vivo Micronucleus Assay | Comet Assay |
| This compound | Negative[1][2] | No data available | No data available | No data available |
| Benzyl (B1604629) Alcohol | Negative[3][4] | Negative in CHL and TK6 cells without metabolic activation. Positive for chromosomal aberrations in CHO cells with metabolic activation[5] | Negative in mice[5] | Positive at high concentrations in human lymphocytes[1][6] |
| Cinnamyl Acetate (B1210297) | Negative | Not clastogenic in CHO cells[5] | No data available | No data available |
| 3-Phenyl-1-propanol | No data available | No data available | No data available | No data available |
Note: "No data available" indicates that specific experimental results for this compound in the respective assay were not found in the publicly available literature searched.
Detailed Experimental Protocols
A standard battery of tests is typically employed to assess the genotoxic potential of a substance. These assays, recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD), evaluate different endpoints of genetic damage.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[7]
Methodology (Following OECD Guideline 471):
-
Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed both in the presence and absence of a metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to mimic mammalian metabolism and detect pro-mutagens.
-
Exposure: The test compound is incubated with the bacterial strains at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Cell Micronucleus Assay
This assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) by detecting the formation of micronuclei in the cytoplasm of interphase cells.[8][9]
Methodology (Following OECD Guideline 487):
-
Cell Lines: Mammalian cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human TK6 cells) or primary human lymphocytes are used.
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).
-
Treatment: Cells are exposed to the test substance at a range of concentrations for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration.
-
Cytokinesis Block: For binucleated cell analysis, cytochalasin B is added to block cytokinesis, resulting in cells with two nuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
-
Scoring: The frequency of micronucleated cells is scored in at least 2000 cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Assay
This in vivo test assesses genotoxicity by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of rodents.
Methodology (Following OECD Guideline 474):
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.
-
Treatment Schedule: Animals are typically treated for two or more days.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last treatment.
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by scoring a sufficient number of cells. A statistically significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology (Following OECD Guideline 489 for in vivo studies):
-
Cell Isolation: Single-cell suspensions are obtained from various tissues of treated and control animals.
-
Embedding in Agarose (B213101): The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.
-
Lysis: The cells are lysed with a detergent solution to remove membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Image Analysis: The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment. A significant increase in these parameters in treated cells compared to control cells indicates DNA damage.
Visualizing Genotoxicity Assessment and DNA Damage Response
To better understand the workflow of genotoxicity assessment and the underlying cellular mechanisms, the following diagrams are provided.
Conclusion and Recommendations
The available data suggests that this compound is a potential genotoxic agent, as indicated by its hazard classification. However, the negative Ames test result warrants further investigation through a comprehensive battery of genotoxicity tests, including in vitro and in vivo micronucleus and comet assays, to fully characterize its risk profile.
In contrast, alternatives such as cinnamyl acetate appear to have a lower genotoxic potential based on the available data. Benzyl alcohol shows some evidence of genotoxicity at high concentrations in vitro, but in vivo data is largely negative. For 3-phenyl-1-propanol, a comprehensive toxicological review should be consulted.
For drug development professionals, it is crucial to:
-
Thoroughly assess all potential impurities for genotoxicity early in the development process.
-
Consider process modifications to minimize or eliminate the formation of potentially genotoxic impurities like this compound.
-
Evaluate safer alternatives with well-characterized and favorable genotoxicity profiles.
This guide serves as a starting point for assessing the genotoxic potential of this compound impurities. A comprehensive risk assessment should always be based on a complete set of experimental data generated according to international guidelines.
References
- 1. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. femaflavor.org [femaflavor.org]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between the results of in vitro and in vivo chromosomal damage tests in consideration of exposure levels of test chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Substituted Cinnamyl Chlorides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted cinnamyl chlorides, a class of organic compounds derived from cinnamyl chloride, are emerging as versatile scaffolds in medicinal chemistry. The strategic addition of various substituents to the phenyl ring significantly alters their physicochemical properties and biological activities, leading to a broad spectrum of applications. This guide provides a comparative overview of their primary applications, supported by experimental data and detailed protocols to aid in research and development.
Anticancer Applications
Substituted cinnamyl chlorides and their derivatives have demonstrated notable potential as anticancer agents. Their efficacy is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Comparative Efficacy of Cinnamyl Derivatives
The cytotoxic activity of cinnamyl compounds is frequently evaluated using in vitro cell proliferation assays, such as the MTT assay, on various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparison.
Table 1: Comparative Anticancer Activity (IC50) of Cinnamyl Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | 2'-hydroxycinnamaldehyde derivative | Human Colon Cancer | Not Specified | Doxorubicin | Not Specified |
| Compound B | Prenylated cinnamylphenol | Mouse Skin Papilloma | Marked Inhibition | Not Applicable | Not Applicable |
| Compound C | Cinnamide-fluorinated derivative | Breast Cancer (MCF-7) | 2.45 ± 0.18 | Doxorubicin | 1.26 ± 0.11 |
| Compound D | Cinnamide-fluorinated derivative | Colon Cancer (HCT-116) | 3.12 ± 0.21 | Doxorubicin | 1.88 ± 0.15 |
Note: Data is compiled from multiple sources for illustrative comparison.[2][3][4] Direct comparison requires identical experimental conditions.
The data indicates that substitutions on the cinnamyl core can yield compounds with potent anticancer activity, sometimes approaching the efficacy of established chemotherapy drugs like Doxorubicin. For instance, fluorinated cinnamide derivatives have shown significant cytotoxicity against breast and colon cancer cell lines.[4] Similarly, prenylated cinnamylphenols have exhibited marked inhibitory effects in mouse skin tumor promotion models.[3]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][5]
Objective: To determine the IC50 value of a substituted this compound derivative against a cancer cell line.
Materials:
-
Substituted this compound derivative (test compound)
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium from a stock solution (typically in DMSO). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C and 5% CO2.[6][7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 5-10 minutes.[6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
dot graph TD { graph [rankdir="LR", bgcolor="#F1F3F4", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label="Workflow for MTT Cytotoxicity Assay."; fontname="Arial"; fontsize=10; }
Signaling Pathways in Anticancer Activity
Cinnamaldehyde (B126680), a related compound, has been shown to induce apoptosis in breast cancer cells by targeting the STAT3/c-Myc signaling pathway.[8] This pathway is crucial for cell proliferation and survival, and its inhibition is a key strategy in cancer therapy. Substituted cinnamyl chlorides may act through similar mechanisms.
Antimicrobial Applications
Cinnamic acid and its derivatives, including chlorides, are known for their antimicrobial properties against a wide range of pathogenic bacteria and fungi.[9][10] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 2: Comparative Antimicrobial Activity (MIC) of Cinnamyl Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Alternative/Reference | MIC (µg/mL) |
| Cinnamaldehyde Analogs | Acinetobacter baumannii | 32 | Cinnamaldehyde | >128 |
| Cinnamates | Staphylococcus aureus | 62.5 | Cinnamic Acid | >1000 |
| Cinnamoyl Amides | Saccharomyces cerevisiae | < 100 | Benzoic Acid | > 200 |
Note: Data compiled from multiple sources for illustrative comparison.[11][12][13]
As shown, synthetic derivatives often exhibit significantly enhanced antimicrobial activity compared to the parent compounds. For example, a 4-bromophenyl substituted cinnamaldehyde analog was over 4 times more potent against A. baumannii than cinnamaldehyde itself.[13] This highlights the value of substitution in optimizing for antimicrobial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of a substituted this compound derivative against a specific bacterial or fungal strain.
Materials:
-
Test compound
-
Microorganism strain (e.g., S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation: Dispense the broth medium into the wells of a 96-well plate.
-
Serial Dilution: Create a two-fold serial dilution of the test compound directly in the plate, starting from a high concentration.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
dot graph G { graph [rankdir="LR", bgcolor="#F1F3F4", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label="General synthesis route for cinnamyl derivatives."; fontname="Arial"; fontsize=10; }
Conclusion
Substituted cinnamyl chlorides and their derivatives represent a promising and versatile class of compounds for drug discovery. Strategic chemical modification of the cinnamyl scaffold has led to the development of potent anticancer and antimicrobial agents. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers aiming to explore and optimize these compounds for therapeutic applications. Further investigation into structure-activity relationships (SAR) will be crucial for designing next-generation drug candidates with enhanced efficacy and safety profiles.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of cinnamyl compounds as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. phytojournal.com [phytojournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reaction Mechanisms of Cinnamyl Chloride: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of molecules like cinnamyl chloride is paramount for predicting reactivity, controlling product formation, and designing novel synthetic pathways. This guide provides a comparative overview of the potential nucleophilic substitution reaction mechanisms of this compound, emphasizing the insights gained from computational studies and their correlation with experimental data.
This compound, an allylic halide, presents a fascinating case study in reaction dynamics due to the potential for multiple competing reaction pathways. The presence of a phenyl group and a double bond in conjugation with the carbon bearing the leaving group allows for a variety of resonance-stabilized intermediates and transition states. This guide will delve into the four primary competing nucleophilic substitution mechanisms: SN1, SN2, SN1', and SN2'.
Competing Reaction Pathways
The solvolysis or nucleophilic substitution of this compound can proceed through four distinct pathways, each with a unique transition state and stereochemical outcome. The competition between these pathways is governed by factors such as the nature of the nucleophile, the solvent polarity, and steric hindrance around the reaction centers.
Figure 1. Competing nucleophilic substitution pathways for this compound.
Computational Analysis: A Comparative Overview
Computational chemistry provides powerful tools to investigate reaction mechanisms by calculating the potential energy surface and identifying the transition states and intermediates for each pathway. Density Functional Theory (DFT) is a commonly employed method for such studies.
Table 1: Hypothetical Comparison of Calculated Activation Energies (kcal/mol) for Nucleophilic Substitution Reactions of this compound
| Reaction Pathway | Mechanism | Nature of Transition State/Intermediate | Expected Relative Activation Energy (ΔG‡) in Polar Protic Solvents | Expected Relative Activation Energy (ΔG‡) in Polar Aprotic Solvents |
| Direct Substitution (α-attack) | SN1 | Resonance-stabilized allylic carbocation | Lower | Higher |
| SN2 | Pentavalent, backside attack | Higher | Lower | |
| Allylic Rearrangement (γ-attack) | SN1' | Same resonance-stabilized carbocation | Lower | Higher |
| SN2' | Pentavalent, attack at the γ-carbon | Generally higher than SN2 due to steric hindrance, but can be competitive | Can be competitive, especially with bulky nucleophiles |
Note: The values in this table are illustrative and represent expected trends based on established principles of physical organic chemistry. Actual values would be dependent on the computational method, basis set, and solvent model used.
Experimental Validation: Kinetic Studies
Experimental kinetic studies are crucial for validating the predictions of computational models. The solvolysis of this compound, for instance, can be monitored to determine the reaction rate and how it is affected by solvent polarity and nucleophile concentration. This data allows for the elucidation of the operative mechanism.
Table 2: Representative Experimental Kinetic Data for the Solvolysis of this compound
| Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Predominant Mechanism | Reference |
| 80% Ethanol / 20% Water | 25 | Data not available | Likely mixed SN1/SN2 | - |
| 50% Acetone / 50% Water | 25 | Data not available | Likely mixed SN1/SN2 | - |
| Acetonitrile | 25 | Data not available | Favors SN2 | - |
| Formic Acid | 25 | Data not available | Favors SN1 | - |
Note: While the importance of such data is clear, specific rate constants for the solvolysis of this compound under a variety of conditions were not found in the surveyed literature. The table is structured to indicate the type of data that would be collected in such a study.
Experimental Protocol: Kinetic Analysis of this compound Solvolysis
The following is a generalized protocol for studying the kinetics of the solvolysis of this compound. This method can be adapted to various solvent systems and analytical techniques.
Objective: To determine the rate constant for the solvolysis of this compound in a given solvent system.
Materials:
-
This compound
-
Solvent of choice (e.g., ethanol/water mixture, acetone/water mixture)
-
Standardized sodium hydroxide (B78521) solution (for titration)
-
Indicator (e.g., phenolphthalein)
-
Constant temperature bath
-
Burette, pipettes, and flasks
-
Spectrophotometer (for UV-Vis analysis)
Procedure (Titrimetric Method):
-
Prepare a solution of this compound of known concentration in the chosen solvent.
-
Place the reaction mixture in a constant temperature bath to maintain a stable temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of ice-cold water or a suitable quenching agent.
-
Titrate the liberated hydrochloric acid in the quenched sample with a standardized solution of sodium hydroxide using a suitable indicator.
-
Continue taking samples at regular intervals until the reaction is complete or has proceeded to a significant extent.
-
The concentration of unreacted this compound at each time point can be calculated from the amount of HCl produced.
Procedure (Spectrophotometric Method):
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a solution of this compound of known concentration in the solvent and place it in a cuvette in a thermostatted spectrophotometer.
-
Monitor the decrease in absorbance at λmax over time.
-
The concentration of this compound at any time can be determined using the Beer-Lambert law.
Data Analysis: The order of the reaction can be determined by plotting the concentration of this compound versus time (for zero-order), ln[this compound] versus time (for first-order), or 1/[this compound] versus time (for second-order). The rate constant (k) can be calculated from the slope of the linear plot.
Workflow for a Comprehensive Mechanistic Study
A comprehensive study of the reaction mechanisms of this compound would involve a synergistic approach combining computational and experimental techniques.
Figure 2. Integrated workflow for studying this compound reaction mechanisms.
Safety Operating Guide
Proper Disposal of Cinnamyl Chloride: A Guide for Laboratory Professionals
For immediate release: Accurate and safe disposal of cinnamyl chloride is paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides essential safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in the proper management of this compound waste.
This compound is a combustible, corrosive, and toxic chemical that is fatal if inhaled and causes severe skin and eye damage.[1][2] Due to its hazardous nature, it is classified as a corrosive hazardous waste.[3][4][5] Improper disposal can lead to environmental contamination and significant health risks. Adherence to the following procedures is critical.
Immediate Safety Precautions
Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, protective clothing, and eye/face protection.[6] All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of its toxic vapors.[1][2] Emergency eyewash stations and safety showers must be readily accessible.
Disposal Procedures
The required method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][5][7] this compound waste must not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, absorbent pads), in a designated, properly labeled, and sealed container.
-
The container must be made of a compatible material, such as glass or high-density polyethylene (B3416737) (HDPE), and be in good condition with no leaks or exterior contamination.[3][8]
-
Never use a container that previously held an incompatible material.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and any other required information as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Ensure the storage area is away from incompatible materials such as bases, strong oxidizing agents, amines, and metals.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. They will coordinate with a licensed hazardous waste contractor.
-
Spill Management
In the event of a this compound spill, evacuate the area and alert your institution's safety officer. If you are trained and it is safe to do so, follow these steps:
-
Containment:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or a commercial chemical absorbent.
-
-
Collection:
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area as per your institution's approved procedures.
-
-
Disposal:
-
Dispose of the contaminated materials as hazardous waste, following the procedures outlined above.
-
Hazard and Incompatibility Data
For quick reference, the following table summarizes the key hazards and chemical incompatibilities of this compound.
| Hazard Classification | Incompatible Materials |
| Combustible Liquid | Strong Oxidizing Agents |
| Corrosive | Bases |
| Acutely Toxic (Inhalation) | Amines |
| Skin and Eye Damage | Finely Powdered Metals |
| Skin Sensitizer | Metals |
This data is compiled from multiple safety data sheets.
Potential Pre-Treatment (for Trained Professionals Only)
Disclaimer: The following information is for illustrative purposes only and should only be performed by trained chemists in a controlled laboratory setting and with the explicit approval of their institution's EHS department. Improper neutralization can result in hazardous reactions.
In some industrial processes, a neutralization step is employed after the synthesis of this compound using a saturated aqueous solution of sodium carbonate or sodium bicarbonate.[9] This suggests that a carefully controlled hydrolysis and neutralization reaction could be a potential pre-treatment step to reduce the reactivity of the waste. This compound will hydrolyze in the presence of water, and the resulting acidic byproducts can be neutralized.
Note: This is not a recommendation for on-site treatment without proper institutional approval and safety protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Corrosive Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. uswonline.com [uswonline.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. echemi.com [echemi.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. CN103012056A - Industrial preparation method of this compound - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cinnamyl Chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. Cinnamyl chloride, a combustible and corrosive liquid, demands stringent safety protocols to prevent severe skin burns, eye damage, and respiratory harm.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against the hazards of this compound. The following table summarizes the mandatory PPE for handling this chemical, ensuring protection from dermal, ocular, and respiratory exposure.[3][4]
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[3][5] |
| Face shield | For maximum protection[6] | |
| Skin | Chemical-impermeable gloves | Must satisfy EU Directive 89/686/EEC and the standard EN 374[3][7] |
| Fire/flame resistant and impervious clothing | To prevent skin contact[3][6] | |
| Chemical resistant boots | Recommended for spill response[4] | |
| Respiratory | Full-face respirator with appropriate cartridges | Required if exposure limits are exceeded or ventilation is inadequate[1][3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following protocol outlines the procedural steps for safe use, from preparation to post-handling cleanup.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[3] All work with this compound should be conducted within a certified chemical fume hood.[1][4]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
-
Have a spill kit with appropriate absorbent materials readily available.[8]
2. Donning Personal Protective Equipment:
-
Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Gloves must be inspected for any signs of degradation or perforation prior to use.[3][5]
3. Chemical Handling:
-
Prevent all contact with skin and eyes.[3]
-
Use non-sparking tools to prevent ignition, as this compound is a combustible liquid.[1][3]
4. Post-Handling and Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3][8]
-
Decontaminate all equipment and the work surface within the fume hood.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[7]
-
Contaminated clothing should be removed immediately and washed before reuse.[3]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]
-
Spill: Evacuate personnel to a safe area. Remove all sources of ignition.[3] Absorb the spill with an inert, non-combustible material and place it in a suitable, closed container for disposal.[2][8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Unused Chemical: Dispose of contents and container to an approved waste disposal plant.[1] The material may be sent to a licensed chemical destruction facility or disposed of by controlled incineration with flue gas scrubbing.[3]
-
Contaminated Materials: All contaminated items, including PPE, absorbent materials, and empty containers, must be treated as hazardous waste and disposed of accordingly.[9] Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[3]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. chemicalbull.com [chemicalbull.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
